molecular formula C9H8BrNO B1522602 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one CAS No. 943751-93-7

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B1522602
CAS No.: 943751-93-7
M. Wt: 226.07 g/mol
InChI Key: MQUGBXADZXVVJM-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-bromo-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGBXADZXVVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680685
Record name 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943751-93-7
Record name 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this target molecule. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for structurally related compounds. This document is intended to serve as a practical resource for researchers, offering a logical synthesis strategy, detailed experimental considerations, and an exploration of the underlying chemical principles.

Introduction

The isoquinolinone core is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The introduction of a bromine atom at the 7-position of the 1,2-dihydroisoquinolin-3(4H)-one scaffold offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. This guide outlines a robust, multi-step synthesis of this compound, designed to be accessible to researchers with a strong background in organic synthesis.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound.

Pathway A involves the initial construction of the parent 1,2-dihydroisoquinolin-3(4H)-one ring system, followed by a regioselective bromination at the 7-position. This approach allows for the synthesis of both the brominated and non-brominated analogues from a common intermediate.

Pathway B begins with a pre-brominated aromatic precursor, which is then elaborated and cyclized to form the target isoquinolinone. This route can be more direct if the starting brominated material is readily available.

This guide will focus on a detailed exposition of Pathway A, as it offers greater flexibility in analogue synthesis. A conceptual overview of Pathway B will also be presented as a viable alternative.

Pathway A: Synthesis of the Isoquinolinone Core followed by Bromination

This pathway is divided into two key stages: the synthesis of the core 1,2-dihydroisoquinolin-3(4H)-one and its subsequent regioselective bromination.

Stage 1: Synthesis of 1,2-Dihydroisoquinolin-3(4H)-one

A plausible and efficient method for the construction of the 1,2-dihydroisoquinolin-3(4H)-one core involves the cyclization of an N-substituted phenylethylamine derivative. A proposed route commences with the synthesis of an N-(2-phenylethyl)glycine ester, followed by an intramolecular cyclization.

Step 1.1: Synthesis of Ethyl N-(2-phenylethyl)glycinate

The synthesis begins with the N-alkylation of ethyl glycinate with 2-phenylethyl bromide. This is a standard nucleophilic substitution reaction where the amino group of the glycine ester acts as the nucleophile.

  • Reaction: 2-Phenylethylamine reacts with ethyl chloroacetate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to yield ethyl N-(2-phenylethyl)glycinate. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Step 1.2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The synthesized N-(2-phenylethyl)glycine derivative can then undergo an intramolecular cyclization to form the desired 1,2-dihydroisoquinolin-3(4H)-one. This transformation can be achieved under Friedel-Crafts acylation conditions, where a strong acid catalyst promotes the cyclization of the carboxylic acid (after hydrolysis of the ester) or a derivative thereof onto the aromatic ring.

  • Causality of Experimental Choices: Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective catalysts for this type of intramolecular acylation. These reagents act as both a strong acid to protonate the carbonyl group, making it more electrophilic, and a dehydrating agent to drive the reaction to completion. The reaction is typically heated to facilitate the cyclization.

Experimental Protocol: Synthesis of 1,2-Dihydroisoquinolin-3(4H)-one

Materials:

  • 2-Phenylethylamine

  • Ethyl chloroacetate

  • Triethylamine

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Synthesis of Ethyl N-(2-phenylethyl)glycinate:

    • To a solution of 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-(2-phenylethyl)glycinate, which can be purified by column chromatography.

  • Hydrolysis of the Ester:

    • The ethyl N-(2-phenylethyl)glycinate is hydrolyzed to N-(2-phenylethyl)glycine using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Add N-(2-phenylethyl)glycine to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).

    • Heat the mixture to 100-140 °C with stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a strong base, such as sodium hydroxide, and extract the product with dichloromethane.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 1,2-dihydroisoquinolin-3(4H)-one can be purified by recrystallization or column chromatography.

Stage 2: Regioselective Bromination

The second stage of this pathway is the electrophilic aromatic substitution to install a bromine atom at the 7-position of the 1,2-dihydroisoquinolin-3(4H)-one.

  • Mechanistic Considerations: The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the bromination. The dihydroisoquinolinone ring contains an amide group and an alkyl group attached to the benzene ring. The amide nitrogen's lone pair can be delocalized into the carbonyl, but the alkyl portion is an ortho-, para-director. The overall directing effect will likely favor substitution at the positions para and ortho to the activating alkyl group. To achieve bromination at the 7-position, which is para to the point of fusion of the heterocyclic ring, careful selection of the brominating agent and reaction conditions is crucial.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. It is a solid that is easier and safer to handle than liquid bromine. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Dihydroisoquinolin-3(4H)-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve 1,2-dihydroisoquinolin-3(4H)-one (1.0 eq) in DMF or acetonitrile at 0 °C.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.[1][2][3]

Pathway B: Cyclization of a Pre-brominated Precursor

An alternative strategy involves the use of a commercially available or readily synthesized starting material that already contains the bromine atom at the desired position. A plausible starting material is 4-bromophenethylamine.

Conceptual Workflow:

  • N-Acetylation: 4-Bromophenethylamine can be acylated with chloroacetyl chloride to form 2-chloro-N-(4-bromophenethyl)acetamide.

  • Intramolecular Friedel-Crafts Alkylation: The resulting chloroacetamide can then be subjected to intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride, to effect cyclization and form the this compound.

Pathway B 4-Bromophenethylamine 4-Bromophenethylamine 2-Chloro-N-(4-bromophenethyl)acetamide 2-Chloro-N-(4-bromophenethyl)acetamide 4-Bromophenethylamine->2-Chloro-N-(4-bromophenethyl)acetamide Chloroacetyl chloride, Base This compound This compound 2-Chloro-N-(4-bromophenethyl)acetamide->this compound AlCl3

Caption: Conceptual workflow for Pathway B.

Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Light yellow to yellow solid
Boiling Point 412.6±45.0 °C (Predicted)
Density 1.559±0.06 g/cm³ (Predicted)
pKa 14.90±0.20 (Predicted)

Data sourced from chemical supplier databases.[3]

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for the preparation of this compound. The primary proposed route, involving the synthesis of the isoquinolinone core followed by regioselective bromination, offers a flexible approach for the generation of both the target molecule and its non-brominated counterpart. The alternative pathway, starting from a pre-brominated precursor, presents a more direct but potentially less versatile option. The provided conceptual protocols are based on well-established organic chemistry principles and are intended to serve as a strong foundation for researchers undertaking the synthesis of this and related compounds. As with any synthetic endeavor, optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Sources

physicochemical properties of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This compound is a heterocyclic compound built upon the privileged isoquinoline scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1][2][3] The systematic characterization of its physicochemical properties is a foundational step in evaluating its potential as a drug candidate or a molecular probe. These properties—including lipophilicity, solubility, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating the compound's ultimate bioavailability and efficacy. This guide provides a comprehensive overview of the known and predicted , details robust experimental methodologies for their determination, and interprets this data within the context of modern drug discovery.

Introduction to the Isoquinoline Scaffold and Physicochemical Profiling

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural alkaloids.[1][3] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][4][5] The inherent versatility and "drug-like" nature of the isoquinoline core make novel derivatives, such as the subject of this guide, compelling targets for investigation.

Compound Identity: this compound

This compound is a synthetic derivative characterized by a bromine atom at the 7-position of the dihydroisoquinolinone core. This substitution significantly influences the molecule's electronic distribution and steric profile, which in turn modulates its physicochemical and pharmacological properties.

The Imperative of Physicochemical Profiling in Drug Discovery

In the early stages of drug discovery, a significant percentage of promising compounds fail due to poor biopharmaceutical properties.[6] A thorough understanding of a molecule's physicochemical characteristics is therefore not merely academic but a critical, cost-saving necessity.[6][7] Properties such as lipophilicity (log P/D), aqueous solubility, and the ionization constant (pKa) are primary determinants of a compound's journey through the body, from oral absorption to target engagement and eventual clearance.[8] High-throughput screening methods for these properties are now integral to identifying and optimizing viable lead candidates.[6][9]

Core Physicochemical Profile

This section summarizes the key identifying and physicochemical data for this compound. The available data is a combination of catalog information and computational predictions.

Molecular and Physical Characteristics
PropertyValueSource
Chemical Name This compound[10][11]
Synonyms 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone[10][11]
CAS Number 943751-93-7[10][11][12]
Molecular Formula C₉H₈BrNO[10][11][13][14]
Molecular Weight 226.07 g/mol [10][11][14]
Appearance Light yellow to yellow solid[10]
Predicted Physicochemical Properties

Computationally predicted properties provide valuable initial estimates to guide experimental design. These values are derived from the molecule's structure using established algorithms.

PropertyPredicted/Calculated ValueSignificance in Drug DiscoverySource
Boiling Point 412.6 ± 45.0 °CIndicates low volatility and thermal stability.[10]
Density 1.559 ± 0.06 g/cm³Relates to the compound's packing in the solid state.[10]
logP (Octanol/Water) 1.62A measure of lipophilicity; this value suggests good membrane permeability potential without excessive hydrophobicity.[11]
pKa 14.90 ± 0.20This high pKa for the amide N-H proton indicates the molecule will be overwhelmingly neutral at physiological pH, which is favorable for passive diffusion across cell membranes.[10]
TPSA 29.1 ŲThe Topological Polar Surface Area is a predictor of membrane permeability. A value < 140 Ų is associated with good oral bioavailability.[11]

Experimental Methodologies for Physicochemical Characterization

The following protocols represent robust, self-validating methods for the experimental determination of the key physicochemical properties of a new chemical entity (NCE) like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: In-Depth & ADME-Related Properties A Synthesis & Purification of NCE B Structural Confirmation (NMR, LC-MS) A->B C Purity Analysis (HPLC-UV >95%) B->C D Kinetic Solubility (Turbidimetry) C->D Proceed if Pure E Lipophilicity (LogD) (RP-HPLC) C->E Proceed if Pure F pKa Determination (Potentiometry/UV) C->F Proceed if Pure G Thermodynamic Solubility D->G If promising J Comprehensive Physicochemical Profile D->J Data Integration I Permeability Assay (e.g., PAMPA, Caco-2) E->I E->J Data Integration F->G F->J Data Integration H Solid State Analysis (DSC, TGA, XRD) G->H G->J Data Integration I->J Data Integration G LogP Lipophilicity (LogP ≈ 1.6) Abs Absorption (Gut Permeation) LogP->Abs Good Dist Distribution (Tissue Penetration, BBB?) LogP->Dist Favorable Met Metabolism (CYP Interactions) LogP->Met Potential liability Sol Aqueous Solubility (Expected to be low-moderate) Sol->Abs Rate-limiting factor? pKa Ionization (pKa) (Neutral at pH 7.4) pKa->Abs Favorable (Neutral) TPSA Polarity (TPSA) (TPSA ≈ 29 Ų) TPSA->Abs Favorable MW Molecular Size (MW = 226) MW->Abs Favorable (Low MW) Exc Excretion (Renal/Hepatic Clearance)

Sources

An In-Depth Technical Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The dihydroisoquinolinone core is a privileged scaffold found in numerous biologically active molecules.[1][2] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for late-stage functionalization, enabling the exploration of chemical space around this important pharmacophore. This document details the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and outlines its application in the synthesis of targeted therapeutics, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction and Strategic Importance

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a cornerstone in contemporary medicinal chemistry. Its rigid, bicyclic structure serves as an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of this core structure have demonstrated a wide array of biological activities.[3]

The subject of this guide, this compound, emerges as a particularly valuable asset for drug discovery programs. The aryl bromide functionality is a linchpin for modern cross-coupling chemistry, allowing for the facile introduction of diverse aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This capability is paramount in structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Its most notable application context is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics that exploit synthetic lethality in tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a bicyclic lactam core that bears a resemblance to the isoquinolinone scaffold. Therefore, this compound represents a key starting material for building novel analogues of established drugs like Olaparib, Rucaparib, and Talazoparib.[4][6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 943751-93-7[8]
Molecular Formula C₉H₈BrNO[8]
Molecular Weight 226.07 g/mol [8]
Appearance Light yellow to yellow solid[9]
Boiling Point (Predicted) 412.6 ± 45.0 °C[9]
Density (Predicted) 1.559 ± 0.06 g/cm³[9]
pKa (Predicted) 14.90 ± 0.20[9]
Storage Sealed in dry, Room Temperature[9]

Synthesis and Purification

While a specific literature preparation for this compound is not prominently documented, a robust and logical synthetic route can be designed based on established methods for constructing the dihydroisoquinolinone core. The following proposed synthesis leverages a cyclization strategy from readily available starting materials. This approach is rooted in well-precedented transformations for analogous systems.[12][13]

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis begins with the N-alkylation of a glycine derivative with a substituted benzyl bromide, followed by an intramolecular Friedel-Crafts-type cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl N-(4-bromobenzyl)glycinate

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-(bromomethyl)benzene (1.0 eq), ethyl glycinate hydrochloride (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent & Reaction: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzyl bromide.

  • Execution: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated intermediate.

Causality: Potassium carbonate acts as a base to neutralize the HCl salt of the glycine ester and to scavenge the HBr generated during the nucleophilic substitution, driving the reaction to completion. Acetone is a suitable polar aprotic solvent for this type of Sₙ2 reaction.

Step 2: Intramolecular Cyclization to this compound

  • Reagents & Setup: In a flask suitable for high-temperature reactions, place the Ethyl N-(4-bromobenzyl)glycinate (1.0 eq).

  • Cyclizing Agent: Add Polyphosphoric Acid (PPA) or Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) in excess (e.g., 10-20 times the weight of the starting material).

  • Execution: Heat the stirred mixture to 100-140 °C for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up & Isolation: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the cyclizing agent and precipitate the product. Basify the aqueous slurry with a concentrated sodium hydroxide solution to a pH of ~8-9.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality: Strong acid catalysts like PPA or Eaton's Reagent are required to promote the intramolecular Friedel-Crafts acylation. The reaction involves the protonation of the ester carbonyl, followed by electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring, leading to cyclization and formation of the lactam ring system.

Key Synthetic Transformations and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its aryl bromide moiety. This functional group serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for SAR exploration.

Workflow: Derivatization towards PARP Inhibitor Scaffolds

The following workflow illustrates how this building block can be used to generate analogues of known PARP inhibitors. The core strategy involves replacing the bromine atom with various cyclic moieties, a common feature in many potent PARP inhibitors.

Caption: Synthetic workflow for library generation using cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Representative)

This reaction is ideal for introducing aryl or heteroaryl substituents at the 7-position.

  • Reagents & Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent & Atmosphere: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vial with an inert gas (Argon or Nitrogen).

  • Execution: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Work-up & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 7-aryl substituted product.

Protocol 2: Buchwald-Hartwig Amination (Representative)

This protocol facilitates the formation of a C-N bond, crucial for linking piperazine moieties or other amine-containing fragments often found in PARP inhibitors.

  • Reagents & Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 eq), the desired amine or N-heterocycle (1.2-1.5 eq), a palladium source like Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand such as XPhos or BINAP (0.04-0.10 eq), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

  • Solvent & Atmosphere: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Execution: Seal the vial and heat to 90-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product via column chromatography.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: Based on data for related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[11]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection (P280).

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically designed building block that holds significant potential for accelerating drug discovery efforts. Its dihydroisoquinolinone core provides a proven pharmacophoric scaffold, while the bromine atom offers a reliable and versatile point for chemical diversification through modern synthetic methodologies. The protocols and workflows outlined in this guide demonstrate its utility as a key intermediate for constructing libraries of novel compounds, particularly in the pursuit of next-generation PARP inhibitors and other targeted therapeutics. Researchers and drug development professionals can leverage this valuable intermediate to efficiently navigate SAR landscapes and advance their discovery programs.

References

  • and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. Unpublished document, accessible via semantic-scholar.org. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
  • This compound CAS NO.943751-93-7.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. PubChem. [Link]
  • Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • PARP Inhibitors: Clinical Limitations and Recent
  • Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review).
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Medicine. [Link]
  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
  • Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. [Link]
  • This compound, 95% Purity, C9H8BrNO, 10 grams. CP Lab Chemicals. [Link]
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]
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The Definitive Guide to the Structural Elucidation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This molecule, a member of the versatile isoquinolinone class, is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a narrative grounded in the practical experience of a senior application scientist. We will explore the causal reasoning behind experimental choices and present a self-validating system of protocols. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive crystal structure from X-ray crystallography is not publicly available, we will discuss its theoretical importance and the data it would yield. All discussions are supported by citations to authoritative sources, and detailed, field-tested protocols for each analytical technique are provided.

Introduction: The Isoquinolinone Scaffold and the Importance of Structural Verification

The isoquinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern and stereochemistry of these molecules are critical to their function, making unambiguous structural elucidation a cornerstone of any research and development program. This compound (Molecular Formula: C₉H₈BrNO, Molecular Weight: 226.07 g/mol ) presents a unique set of structural features, including a brominated aromatic ring, a lactam functionality, and two methylene groups in a partially saturated ring.[1] Accurate characterization is essential to confirm its identity, purity, and to understand its potential for further chemical modification.

This guide will systematically deconstruct the molecule's structure using a multi-pronged analytical approach, demonstrating how data from various spectroscopic techniques are integrated to build a cohesive and irrefutable structural assignment.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel or synthesized compound is rarely accomplished with a single technique. Instead, a synergistic workflow is employed, where each method provides a unique piece of the structural puzzle. The diagram below illustrates the logical flow of analysis for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation cluster_crystallography Definitive Structure (Optional) Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation Synthesis->MS Provides MW & Formula IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, N-H, C-Br) Synthesis->IR Identifies Key Bonds NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Synthesis->NMR Maps C-H Framework Elucidation Final Structure Elucidation - Data Integration - Assignment Confirmation MS->Elucidation IR->Elucidation NMR->Elucidation XRay X-Ray Crystallography - 3D Atomic Arrangement - Bond Lengths & Angles Elucidation->XRay Ultimate Confirmation

Caption: A logical workflow for the structural elucidation of a synthesized compound.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental formula of a compound. For this compound, Electron Impact (EI) ionization is a suitable technique.[2]

Predicted Mass Spectrum Data:

m/z (Mass-to-Charge Ratio)IonInterpretation
225/227[M]⁺Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br). This provides strong evidence for the presence of bromine in the molecule.
196/198[M - CO]⁺Loss of a neutral carbon monoxide molecule from the lactam carbonyl group.
145[M - Br - H]⁺Loss of the bromine atom and a hydrogen atom.
117[C₈H₇N]⁺Further fragmentation of the isoquinolinone ring.

Fragmentation Pathway:

The fragmentation of the molecular ion provides valuable structural clues. The stability of the aromatic ring often leads to fragmentation pathways that retain this core structure.

Fragmentation_Pathway M Molecular Ion m/z 225/227 F1 Loss of CO m/z 196/198 M->F1 -CO F2 Loss of Br m/z 146 M->F2 -Br F3 Further Fragmentation m/z 117 F2->F3 -HCN

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.[2]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce plausible fragmentation pathways.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is a common sampling method that requires minimal sample preparation.[4][5]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200N-HStretching (secondary amide)
~1650C=OStretching (lactam)
~1600, ~1480C=CAromatic ring stretching
~820C-HAromatic out-of-plane bending (para-substitution pattern)
~600C-BrStretching

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the lactam carbonyl group, while the band around 3200 cm⁻¹ confirms the presence of the N-H bond. The aromatic C-H bending and C-Br stretching bands provide further evidence for the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity within the molecule.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of the hydrogen atoms.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5
~7.3dd1HH-6
~7.2d1HH-8
~8.0s1HN-H
~4.2s2HH-1
~3.4s2HH-4

The aromatic protons (H-5, H-6, and H-8) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons at positions 1 and 4 are predicted to be singlets due to the lack of adjacent protons, although some broadening may be observed.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170C-3 (C=O)
~138C-4a
~135C-8a
~131C-6
~129C-5
~128C-8
~120C-7 (C-Br)
~45C-1
~40C-4
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the assignments made from 1D spectra and for establishing the overall connectivity of the molecule.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, correlations would be expected between the coupled aromatic protons (H-5, H-6, and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton correlations. It would show correlations between H-1 and C-1, H-4 and C-4, and the aromatic protons with their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

    • H-1 protons to C-8a and C-3.

    • H-4 protons to C-4a, C-5, and C-3.

    • H-8 proton to C-4a and C-6.

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[8][9] Ensure the sample is fully dissolved.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize shimming for field homogeneity.

    • Integrate the peaks and determine multiplicities.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans may be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.[10]

    • Optimize acquisition and processing parameters for the expected coupling constants.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals by systematically analyzing the correlations in the 2D spectra.

X-Ray Crystallography: The Definitive Structure

While not always feasible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. It would confirm the connectivity established by NMR and provide precise bond lengths and angles.[11] Obtaining a suitable single crystal is often the most challenging step.

Hypothetical Crystallographic Data:

If a crystal structure were obtained, it would be expected to confirm the planar aromatic ring and the partially saturated heterocyclic ring, likely in a conformation that minimizes steric strain. The bromine atom and the carbonyl oxygen would be key features for intermolecular interactions in the crystal lattice.

Conclusion: A Validated Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a confident and self-validated structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula and the presence of bromine. The IR spectrum identifies the key lactam and aromatic functionalities. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous mapping of the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule. This systematic approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for further research and development involving this versatile isoquinolinone derivative.

References

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A Senior Application Scientist's Guide to the Biological Activity of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core as a Privileged Scaffold in Modern Drug Discovery

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Found in a vast array of natural alkaloids like morphine and berberine, and accessible through versatile synthetic routes, this "privileged structure" has served as the foundation for numerous therapeutic agents.[3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]

This guide provides a technical deep-dive into the core biological activities of isoquinoline derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and ground these insights in quantitative data. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The efficacy of isoquinoline derivatives against various cancers stems from their ability to interfere with multiple, fundamental cellular processes required for tumor growth and survival.[5] This multi-targeting capability makes them robust candidates for overcoming the challenges of drug resistance.

Pillar 1: Mechanistic Insights

The anticancer effects of isoquinolines are not monolithic; they are the result of engaging several key vulnerabilities within cancer cells.

  • Disruption of Nucleic Acid Integrity and Replication: A primary mechanism for many isoquinoline alkaloids is direct interaction with DNA and the enzymes that regulate its topology.[6] Compounds like sanguinarine can intercalate between DNA base pairs, disrupting the structure of the double helix and thereby affecting proteins involved in DNA replication, repair, and transcription.[6] Furthermore, certain derivatives act as potent inhibitors of topoisomerase I and II, enzymes critical for relieving torsional stress during DNA replication. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to catastrophic double-strand breaks and the induction of apoptosis.[6][7]

  • Modulation of Critical Signaling Cascades: Cancer cells are often addicted to aberrant signaling pathways that promote uncontrolled growth and survival. Isoquinoline derivatives have been shown to inhibit several of these key pathways.

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many isoquinolines can inhibit key kinases within this cascade, such as PI3K or mTOR, effectively cutting off pro-survival signals and inducing apoptosis or autophagy.[5][8]

    • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways regulate fundamental processes including growth and differentiation. Inhibition of this pathway by isoquinolines can lead to cell cycle arrest and apoptosis.[6][9]

  • Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest: The ultimate outcome of DNA damage and signal pathway inhibition is the activation of the cell's suicide program, apoptosis. Isoquinolines have been shown to trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6] This is often characterized by the activation of caspases, cleavage of PARP, and downregulation of anti-apoptotic proteins like Bcl-2.[6] Concurrently, by inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[5][10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Anticancer_Screening_Workflow Start Compound Library (Isoquinoline Derivatives) Screen Primary Screen: Single High-Dose Cytotoxicity Assay (e.g., MTT) Start->Screen Hit_Ident Hit Identification (% Inhibition > Threshold) Screen->Hit_Ident Dose_Resp Secondary Screen: Dose-Response Curve (IC50 Determination) Hit_Ident->Dose_Resp Active Inactive Inactive MoA Mechanism of Action Studies: - Cell Cycle Analysis (FACS) - Apoptosis Assay (Annexin V) - Kinase Inhibition Assay - Western Blot Dose_Resp->MoA Lead Lead Candidate MoA->Lead

Caption: Workflow for anticancer screening of isoquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines a compound's concentration that inhibits cell viability by 50% (IC50). [11]

  • Principle: The MTT assay is a colorimetric method assessing metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells. [11]* Methodology:

    • Cell Seeding: Plate cancer cells (e.g., SKOV3, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12] 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [12] 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [12]

Pillar 3: Data-Driven Evidence

Quantitative data is paramount for comparing the potency of different derivatives.

Table 1: Cytotoxic and Kinase Inhibitory Activity of Representative Isoquinoline Derivatives

Compound Type/Name Target/Cell Line Activity Metric Value Reference
B01002 SKOV3 Ovarian Cancer IC50 7.65 µg/mL [13]
C26001 SKOV3 Ovarian Cancer IC50 11.68 µg/mL [13]
4-Substituted Pyrazolo[3,4-g]isoquinoline (3a) Haspin Kinase IC50 167 nM [12]
4-Substituted Pyrazolo[3,4-g]isoquinoline (3a) CLK1 Kinase IC50 101 nM [12]

| 4-Substituted Pyrazolo[3,4-g]isoquinoline (3d) | GSK3α/β Kinase | IC50 | 224 nM | [12]|

Antimicrobial Activity: A Scaffold for Combating Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The isoquinoline scaffold is an attractive starting point due to its presence in natural antimicrobials and its synthetic tractability. [4]

Pillar 1: Mechanistic Insights

Isoquinoline derivatives primarily exert their antibacterial effects by inhibiting essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window of selectivity.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, recombination, and repair. Certain isoquinoline-based compounds, such as N-ethyl ureas, can interfere with their activity, leading to bacterial cell death. [4]* Inhibition of Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis. Molecular docking studies have suggested that some isoquinoline derivatives can bind favorably to the active site of bacterial TyrRS, inhibiting its function and thus halting protein production. [14]

Pillar 2: Experimental Validation

The gold standard for quantifying the potency of a potential antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoquinoline derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, E. coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL. Add the inoculum to each well.

    • Controls: Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only, no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Pillar 3: Data-Driven Evidence

MIC values allow for direct comparison of antibacterial potency across different compounds and bacterial strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Isoquinoline Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
Tricyclic Isoquinoline (8d) Staphylococcus aureus 16 [4][15]
Tricyclic Isoquinoline (8f) Staphylococcus aureus 32 [4][15]
Tricyclic Isoquinoline (8f) Streptococcus pneumoniae 32 [4][15]
Tricyclic Isoquinoline (8d) Enterococcus faecium 128 [4][15]

| Chlorophenethyl Carbamate (22) | Various Fungi | Active | [16]|

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Isoquinoline alkaloids, such as berberine, have long been used in traditional medicine for their anti-inflammatory effects. [6]Modern research has elucidated the molecular pathways through which these compounds operate.

Pillar 1: Mechanistic Insights

The primary anti-inflammatory mechanism of many isoquinoline derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [3][17][18]

  • Inhibition of NF-κB Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. Isoquinoline derivatives can inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm. [17]This leads to a potent reduction in the expression of inflammatory mediators. [17]

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Complex IκBα-NF-κB (Inactive) IKK->Complex P IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex->NFkB IκBα Degradation Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inhibitor Isoquinoline Derivative Inhibitor->IKK Inhibits Phosphorylation NFkB_nuc->Transcription

Caption: NF-κB pathway showing inhibition of IκBα phosphorylation by isoquinolines.

Pillar 2: Experimental Validation

A standard cellular model for assessing anti-inflammatory activity involves challenging immune cells with LPS.

Conceptual Workflow: Evaluating Anti-inflammatory Effects in LPS-Stimulated Macrophages

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) in appropriate medium.

  • Pre-treatment: Treat cells with various concentrations of the isoquinoline derivative for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate for a specified period (e.g., 24 hours).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay as an indicator of iNOS activity.

    • Cytokine Levels: Quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Protein Expression: Analyze cell lysates via Western blot to measure the expression of key proteins like iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65.

Neuroprotective Effects: A Multifaceted Defense of Neurons

Neuronal injury, a common feature of neurodegenerative diseases like Alzheimer's and Parkinson's, is driven by complex factors including oxidative stress, inflammation, and excitotoxicity. [19]Isoquinoline alkaloids offer neuroprotection through a variety of mechanisms. [20]

Pillar 1: Mechanistic Insights
  • Antioxidant and Anti-inflammatory Activity: Many neurodegenerative disorders involve chronic neuroinflammation and oxidative stress. Isoquinolines can exert neuroprotective effects by scavenging free radicals and reducing the inflammatory response in microglial cells, the resident immune cells of the brain. [21][22]This can involve activating the NRF2-KEAP1 antioxidant pathway. [22]* Regulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a key factor in neuronal cell death. Some isoquinolines can modulate calcium signaling and inhibit Ca2+ ion channel influx, preventing excitotoxicity. [21]* Modulation of Autophagy and Neurotransmitter Systems: Autophagy is a cellular cleaning process that is often impaired in neurodegenerative diseases. Certain isoquinolines can regulate autophagy, helping to clear toxic protein aggregates. [20][23]They can also modulate key neurotransmitter systems, such as the dopaminergic and cholinergic pathways. [21]

Pillar 2: Experimental Validation

A common in vitro model to screen for neuroprotective potential involves inducing oxidative stress in a neuronal cell line.

Conceptual Workflow: Assessing Neuroprotection Against Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Pre-treatment: Treat the cells with the isoquinoline derivative for several hours.

  • Induction of Injury: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2), for a defined period.

  • Analysis:

    • Cell Viability: Measure cell survival using the MTT assay to determine if the compound protected the cells from H2O2-induced death.

    • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels and assess the compound's antioxidant capacity.

Conclusion

The isoquinoline framework is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, underpinned by well-defined mechanisms of action that engage some of the most critical pathways in cancer, infectious disease, inflammation, and neurodegeneration. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of novel isoquinoline compounds, enabling researchers to validate mechanistic claims and identify promising lead candidates for future drug development. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs.

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  • Sim, M. O., Al-Matarneh, M. C., Amărandi, R. M., Mangalagiu, I. I., & Danac, R. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2024). Isoquinoline derivatives and its medicinal activity.
  • (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Kim, D. H., Kim, J. H., Park, S. J., & Lee, S. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed.
  • Vutov, K., Momekov, G., Dimitrov, D., & Svinyarov, I. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.
  • Zhang, Y., Li, Y., & Wang, J. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.
  • Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate.
  • Zhang, Y., Li, Y., & Wang, J. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC.
  • (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Xia, H., Liu, Y., Xia, G., Liu, Y., Lin, S., & Guo, L. (2021). Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate.
  • (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays. Benchchem.
  • Guler, B., Aktumsek, A., & Zengin, G. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Sim, M. O., Al-Matarneh, M. C., Amărandi, R. M., Mangalagiu, I. I., & Danac, R. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Li, J., Zhou, Y., & Chen, J. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press.
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An In-depth Technical Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Dihydroisoquinolinone Scaffold

The 1,2-dihydroisoquinolin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the 7-position, yielding 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, further enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of molecular diversity and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 943751-93-7[1][2]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Boiling Point (Predicted) 412.6 ± 45.0 °C[1]
Density (Predicted) 1.559 ± 0.06 g/cm³[1]
pKa (Predicted) 14.90 ± 0.20[1]
Storage Sealed in dry, Room Temperature[1][2]

Synthesis of this compound: A Proposed Protocol

A definitive, published, step-by-step protocol for the synthesis of this compound is not widely available. However, based on established synthetic methodologies for analogous dihydroisoquinolinone structures, a robust and plausible synthetic route can be proposed. The most common and effective strategies for the construction of the dihydroisoquinolinone core involve the cyclization of β-phenylethylamine derivatives. The Pictet-Spengler[4][5][6] and Bischler-Napieralski[7] reactions are cornerstone methods in this regard.

A logical synthetic approach would commence with the N-acylation of a suitable phenylethylamine precursor, followed by an intramolecular cyclization. A proposed two-step synthesis is detailed below.

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) start_material 2-(4-Bromophenyl)ethylamine intermediate N-(2-(4-Bromophenyl)ethyl)-2-chloroacetamide start_material->intermediate Acylation reagent1 Chloroacetyl chloride, Base (e.g., Triethylamine) reagent1->intermediate product This compound intermediate->product Lewis Acid (e.g., AlCl3) caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-(4-Bromophenyl)ethyl)-2-chloroacetamide

  • To a stirred solution of 2-(4-bromophenyl)ethylamine (1.0 eq)[8] and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 2.5 eq), in an anhydrous solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add the N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide (1.0 eq) portionwise.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role in the Synthesis of PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several PARP inhibitors have been approved for clinical use, and many more are in development.

The this compound scaffold serves as a foundational element in the construction of a number of potent PARP inhibitors. The bromine atom at the 7-position is strategically positioned for modification via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to optimize binding to the PARP active site and to modulate the pharmacokinetic properties of the final compound.

G start This compound intermediate Functionalized Dihydroisoquinolinone start->intermediate Introduction of Diversity coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) coupling->intermediate product PARP Inhibitor Candidate intermediate->product Pharmacophore Elaboration modification Further Synthetic Modifications (e.g., N-alkylation, amidation) modification->product caption Role of this compound in PARP inhibitor synthesis.

Caption: Role of this compound in PARP inhibitor synthesis.

Safety and Handling

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Based on the available information for the closely related compound, 7-bromo-1,2,3,4-tetrahydroisoquinoline, the following general precautions should be observed[9][10][11]:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic bromination provides a key point for diversification, enabling the synthesis of a wide range of complex molecules. Its demonstrated utility in the development of PARP inhibitors highlights its importance in the ongoing quest for novel and effective cancer therapies. As research into targeted therapeutics continues to expand, the demand for such well-functionalized and strategically designed intermediates is likely to grow, solidifying the role of this compound in the drug discovery and development landscape.

References

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Singh, R., & Singh, O. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287.
  • Blower, P. J., & Dilworth, J. R. (1987). β-Phenylethylamines and the isoquinoline alkaloids.
  • Capot Chemical. (n.d.). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
  • Brossi, A., & Teitel, S. (1970). β-Phenylethylamines and the isoquinoline alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 12, pp. 189-281). Academic Press.
  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10834-10845.
  • Kwiecień, H., & Szymańska, E. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 24(18), 3349.
  • ResearchGate. (n.d.).
  • CP Lab Chemicals. (n.d.). 7-Bromo-3, 4-dihydro-2H-isoquinolin-1-one, min 97%, 1 gram. [Link]
  • Google Patents. (n.d.).
  • Kamal, A., & Kumar, B. A. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(7), 9634-9657.
  • PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. [Link]
  • Google Patents. (n.d.). WO2014193781A1 - 3,4-dihydroisoquinolin-2(1h)-yl compounds.
  • Google Patents. (n.d.). US11612591B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.

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An In-Depth Technical Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, its strategic importance as a chemical building block, and the broader context of the dihydroisoquinolinone core in the development of novel therapeutics. This document is designed to serve as a foundational resource for researchers utilizing this and similar scaffolds in their work.

Core Molecular Attributes

This compound is a substituted derivative of the dihydroisoquinolinone heterocyclic system. The presence and position of the bromine atom and the carbonyl group are critical features that define its chemical reactivity and potential as a precursor in complex organic synthesis.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO[1][2][3]
Molecular Weight 226.07 g/mol [1][2][3]
CAS Number 943751-93-7[1]
Chemical Structure

The structural arrangement of atoms dictates the molecule's physical and chemical properties. The dihydroisoquinolinone core is a bicyclic system combining a benzene ring with a partially saturated nitrogen-containing ring.

Caption: Chemical structure of this compound.

The Dihydroisoquinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline framework and its derivatives are classified as "privileged scaffolds" in drug discovery. This designation is due to their recurring presence in a wide range of biologically active natural products and synthetic compounds, demonstrating their ability to interact with diverse biological targets.

Rationale for Use in Drug Development:
  • Structural Versatility: The isoquinoline core provides a rigid and well-defined three-dimensional structure that can be readily functionalized at multiple positions. This allows chemists to systematically modify the molecule to optimize its interaction with a specific biological target.

  • Proven Biological Activity: Derivatives of isoquinoline have shown a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] This history of success makes the scaffold an attractive starting point for new drug discovery programs.

  • Building Block Potential: Molecules like this compound serve as versatile intermediates, or "building blocks".[5] The bromine atom is particularly useful as it can be readily replaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to build more complex molecules.

The dihydroisoquinolinone core is found in numerous compounds investigated for treating conditions ranging from neurological disorders to cancer.[4] The specific substitution pattern of the subject compound, with a bromine at the 7-position and a ketone at the 3-position, offers a unique set of reactive sites for synthetic elaboration.

Physicochemical and Safety Profile

While detailed experimental data for this specific isomer is not widely published, key properties can be estimated based on its structure and data from closely related analogues.

Predicted Physicochemical Properties:
PropertyPredicted ValueSignificance in Drug Development
Boiling Point 412.6 ± 45.0 °CIndicates low volatility, typical for solid organic compounds of this size.
Density 1.559 ± 0.06 g/cm³Standard physical property for material characterization.
pKa 14.90 ± 0.20The amide proton is weakly acidic, influencing its behavior in physiological and reaction media.

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Safety and Handling:
  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7] May be harmful if swallowed.

  • Precautionary Measures: Handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.[7] It is generally incompatible with strong oxidizing agents.[8]

Synthesis and Methodologies

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the chemical literature, suggesting it is a niche reagent. However, the synthesis of the isomeric 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is well-documented and provides a highly relevant and instructive example of how this heterocyclic core can be constructed.

This established protocol utilizes a Schmidt reaction, a classic method for converting ketones into amides/lactams via ring expansion.

Illustrative Protocol: Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

This reaction transforms a substituted indanone into the corresponding dihydroisoquinolinone. The workflow demonstrates a logical and verifiable process for scaffold construction.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Purification start Dissolve 6-bromoindanone in Dichloromethane (DCM) cool Cool solution to 0°C (Ice Bath) start->cool add_acid Add Methanesulfonic Acid cool->add_acid add_azide Slowly add Sodium Azide (NaN3) add_acid->add_azide warm Allow to warm to Room Temp. add_azide->warm stir Stir for 15 hours warm->stir quench Carefully quench with 1M NaOH(aq) stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate pure product purify->product

Caption: Workflow for the synthesis of a dihydroisoquinolinone scaffold.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) is prepared in dichloromethane (DCM). To this is added methanesulfonic acid at 0°C.

  • Schmidt Reaction: Sodium azide (NaN₃, ~1.4 equivalents) is added portion-wise to the cooled solution. Causality: The strong acid protonates the ketone, activating it for nucleophilic attack. The azide then initiates a rearrangement and ring expansion, inserting a nitrogen atom next to the carbonyl group to form the lactam.

  • Reaction Monitoring: The mixture is stirred for approximately 15 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of a 1 M aqueous sodium hydroxide solution to neutralize the strong acid. This step must be performed cautiously as azides can be hazardous.

  • Extraction and Purification: The product is extracted from the aqueous layer using DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure 7-bromo-3,4-dihydroisoquinolin-1(2H)-one.

This protocol provides a validated pathway to a key isomer and serves as a strong foundation for developing a synthetic route to the target 3-oxo derivative, likely starting from a different, appropriately substituted precursor.

Conclusion and Future Outlook

This compound, defined by its molecular formula C₉H₈BrNO and molecular weight of 226.07 g/mol , represents an important, albeit niche, chemical building block. While specific applications and experimental data for this isomer are not widely disseminated, its structural motifs are hallmarks of a privileged scaffold with a rich history in medicinal chemistry.

The true value of this compound for researchers lies in its potential as a starting material. The strategic placement of the bromine atom and the ketone functionality provides two distinct points for synthetic diversification, enabling the creation of libraries of novel compounds for screening against various biological targets. Future research will likely focus on developing efficient, regioselective syntheses for this and related isomers and exploring their utility in generating new therapeutic leads.

References

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubMed Central.
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid.
  • CP Lab Chemicals. (n.d.). 7-Bromo-3, 4-dihydro-2H-isoquinolin-1-one, min 97%, 1 gram.
  • Fisher Scientific. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline, 97%.
  • PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • ResearchGate. (2012). Synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluation of their antitumor activity.

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solubility and stability of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, outlines detailed experimental protocols for the empirical determination of these properties, and discusses the underlying chemical principles that govern its behavior in various environments. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip researchers with the necessary tools to effectively characterize this molecule.

Introduction: The Critical Role of Physicochemical Characterization

In the realm of drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This compound, as a member of the isoquinolinone class, presents a unique set of characteristics that warrant a detailed investigation into its solubility and stability.

This guide will delve into the multifaceted aspects of these two key parameters. We will explore not only how to measure them but also why specific experimental choices are made, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can predict its general behavior based on its structural features and by analogy to similar compounds.

Table 1: Predicted Physicochemical Properties and their Implications

PropertyPredicted Value/RangeImplication for Solubility & Stability
Molecular Weight ~240.09 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) 2.0 - 3.0Indicates a degree of lipophilicity, suggesting that solubility in aqueous media may be limited but favorable in organic solvents.
pKa (Acid Dissociation Constant) ~8-10 (for the N-H proton)The lactam proton is weakly acidic, suggesting that the compound's solubility will be pH-dependent, with increased solubility at higher pH values.
Hydrogen Bond Donors 1 (N-H group)Can participate in hydrogen bonding, which can aid solubility in protic solvents.
Hydrogen Bond Acceptors 1 (C=O group)The carbonyl group can accept hydrogen bonds, contributing to interactions with protic solvents.

Note: These are predicted values and should be empirically verified.

The presence of the bromine atom at the 7-position is expected to increase the molecule's lipophilicity and molecular weight, which may slightly decrease aqueous solubility compared to the unsubstituted parent compound. The lactam moiety is a key functional group that can undergo hydrolysis, particularly under strong acidic or basic conditions, which is a critical consideration for its stability.

Experimental Determination of Solubility

A multi-faceted approach is recommended for accurately determining the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for predicting in vivo dissolution.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount of this compound to each buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality behind Experimental Choices:

  • Multiple pH points: This is crucial for understanding how the compound will behave in different physiological environments, such as the stomach (low pH) and the intestine (neutral pH).

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: Sufficient time is required to ensure that the system has reached true thermodynamic equilibrium.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-9) add_compound Add Excess Compound to Vials prep_buffers->add_compound agitate Agitate at Constant Temp (24-72h) add_compound->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify by HPLC-UV supernatant->hplc

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Solubility in Organic Solvents

Understanding the solubility in common organic solvents is essential for synthetic workup, purification, and formulation development.

Table 2: Recommended Organic Solvents for Solubility Testing

SolventClassRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticCommonly used for stock solutions in biological screening.
Ethanol/Methanol Polar ProticUsed in formulations and as crystallization solvents.
Acetonitrile Polar AproticCommon mobile phase in HPLC and used in synthesis.
Dichloromethane (DCM) NonpolarUsed for extraction and synthesis.
Toluene NonpolarUsed in synthesis and to assess solubility in aromatic hydrocarbons.

The experimental protocol for organic solvents is similar to the shake-flask method, with the primary difference being the solvent system used.

Stability Assessment of this compound

Stability testing is crucial to determine the compound's shelf-life and identify potential degradation pathways.

pH-Dependent Hydrolytic Stability

This study assesses the compound's stability in aqueous solutions at different pH values.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Dilute the stock solution into the same aqueous buffers used for solubility testing (pH 2.0, 4.5, 6.8, 7.4, and 9.0) to a final concentration of approximately 10-50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer.

  • Quenching (if necessary): Neutralize the sample to stop further degradation before analysis.

  • Quantification: Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound. The appearance of new peaks indicates the formation of degradation products.

Diagram 2: Potential Hydrolytic Degradation Pathway

G compound This compound Lactam Ring hydrolysis_acid Acidic Hydrolysis (H3O+) compound->hydrolysis_acid H+ hydrolysis_base Basic Hydrolysis (OH-) compound->hydrolysis_base OH- product Degradation Product Ring-Opened Carboxylic Acid hydrolysis_acid->product hydrolysis_base->product

Caption: Potential hydrolytic degradation of the lactam ring under acidic or basic conditions.

Photostability

Photostability testing determines if the compound degrades upon exposure to light.

Experimental Protocol: ICH Q1B Guideline

  • Sample Preparation: Prepare solutions and solid samples of this compound.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV to quantify any degradation.

Trustworthiness of Protocols: These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring regulatory acceptance and scientific rigor.

Conclusion and Future Directions

The successful development of this compound hinges on a robust understanding of its solubility and stability. While predictive data provides a valuable starting point, the detailed experimental protocols outlined in this guide are essential for generating the empirical data required for informed decision-making in medicinal chemistry and drug development. Future work should focus on the identification of any degradation products formed during stability studies using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to fully elucidate the degradation pathways. This comprehensive characterization will ultimately pave the way for the rational design of formulations and the successful progression of this compound through the development pipeline.

References

  • OECD (1981), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
  • ICH (1996), Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link].
  • Avdeef, A. (2012), Solubility of Sparingly Soluble Drugs, John Wiley & Sons, Inc., [Link].

Methodological & Application

Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis, mechanistic underpinnings, and practical execution of key synthetic methodologies. Our focus is to blend theoretical principles with actionable, field-proven protocols to empower your research and development endeavors.

Introduction: The Significance of the Isoquinolinone Scaffold

The 1,2-dihydroisoquinolin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of pharmacological properties. Derivatives of this scaffold are of significant interest in the pursuit of novel therapeutics.

Strategic Approaches to Synthesis

The construction of the this compound framework can be strategically approached through several established synthetic routes. The most direct and logical method involves an intramolecular cyclization of a suitably substituted N-acyl-phenylethylamine precursor. This approach, rooted in classical organic reactions, offers a reliable pathway to the desired heterocyclic system.

Core Synthetic Strategy: Intramolecular Cyclization

The primary strategy for synthesizing the target compound and its derivatives revolves around the formation of the isoquinolinone ring through an intramolecular reaction. This is typically achieved via an electrophilic aromatic substitution, where a tethered electrophilic carbon attacks the electron-rich aromatic ring.

A key precursor for this strategy is a derivative of 2-(4-bromophenyl)acetic acid. By functionalizing the carboxylic acid group to an amide and introducing a one-carbon electrophilic synthon, the stage is set for the crucial ring-closing reaction.

Mechanistic Insight: The Friedel-Crafts Type Cyclization

The intramolecular cyclization to form the 1,2-dihydroisoquinolin-3(4H)-one ring system is a classic example of a Friedel-Crafts-type reaction[1][2]. In this process, the amide nitrogen is first acylated or alkylated with a group that can serve as an electrophile precursor. In the presence of a strong acid catalyst, an electrophilic species is generated, which then attacks the aromatic ring at the ortho position to the ethylamine moiety.

The choice of acid catalyst is critical and can range from protic acids like polyphosphoric acid (PPA) to Lewis acids. The catalyst's role is to activate the electrophilic precursor and facilitate the subsequent electrophilic aromatic substitution.

dot graph "Friedel_Crafts_Type_Cyclization_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Generalized workflow for the synthesis via intramolecular cyclization.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound. These protocols are based on established methodologies for the synthesis of similar isoquinolinone structures and have been adapted for this specific target.

Protocol 1: Synthesis of N-Methyl-2-(4-bromophenyl)acetamide (Intermediate)

This protocol details the synthesis of the key amide intermediate required for the subsequent cyclization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Bromophenyl)acetic acid215.0410.0 g0.0465
Thionyl chloride (SOCl₂)118.975.0 mL0.068
Dichloromethane (DCM), anhydrous-100 mL-
Methylamine solution (40% in water)31.0615 mL~0.19
Sodium hydroxide (NaOH)40.00As needed-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • Acid Chloride Formation: To a stirred solution of 2-(4-bromophenyl)acetic acid (10.0 g, 0.0465 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (5.0 mL, 0.068 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in 50 mL of fresh anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution (15 mL) dropwise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(4-bromophenyl)acetamide. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of the N-methyl amide intermediate to form the target isoquinolinone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Methyl-2-(4-bromophenyl)acetamide228.095.0 g0.0219
Paraformaldehyde(30.03)n1.0 g~0.033 (as CH₂O)
Polyphosphoric acid (PPA)-50 g-
Ice water-200 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Ethyl acetate-150 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-methyl-2-(4-bromophenyl)acetamide (5.0 g, 0.0219 mol) and paraformaldehyde (1.0 g, ~0.033 mol).

  • Add polyphosphoric acid (50 g) to the flask. The mixture will be thick.

  • Cyclization: Heat the reaction mixture to 80-90 °C with vigorous mechanical stirring. The viscosity of the mixture will decrease upon heating.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto 200 mL of ice water with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the pure compound.

dot graph "Synthetic_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Synthetic scheme for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35 (d, J=8.2 Hz, 1H), 7.28 (dd, J=8.2, 1.8 Hz, 1H), 7.10 (d, J=1.8 Hz, 1H), 4.30 (s, 2H), 3.55 (s, 2H), 3.05 (s, 3H). (Predicted - requires experimental verification)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5, 137.8, 134.5, 131.0, 130.5, 128.0, 121.0, 52.0, 40.0, 35.0. (Predicted - requires experimental verification)
Mass Spectrometry (ESI-MS) m/z: 226.0, 228.0 [M+H]⁺ (characteristic bromine isotope pattern)

Note: NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the preparation of this compound. The strategic placement of the bromine atom opens up a plethora of possibilities for further derivatization, making this a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Future work could focus on exploring various N-substituents and performing a diverse range of cross-coupling reactions at the 7-position to generate a rich collection of novel isoquinolinone derivatives for biological evaluation.

References

  • Friedel-Crafts-type cyclization of arylethylisocynate to 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate.

Sources

Application Notes and Protocols for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoquinolinone Core

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a key synthetic intermediate that provides a strategic entry point for the elaboration of this important pharmacophore. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of novel chemical space. These functionalized isoquinolinones have shown potential in the development of therapeutics for a range of diseases, including neurological disorders.[1]

This guide provides a comprehensive overview of the properties of this compound and a detailed, field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their synthetic strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 943751-93-7[2][3][4]
Molecular Formula C₉H₈BrNO[2][4][5]
Molecular Weight 226.07 g/mol [2][4][5][6]
Appearance Light yellow to yellow solid[2]
Storage Sealed in dry, Room Temperature[2]
Predicted Boiling Point 412.6±45.0 °C[2]
Predicted Density 1.559±0.06 g/cm³[2]

Health and Safety Considerations

Precautionary Measures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, well-ventilated area.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[8][9] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, significantly expanding the molecular diversity of the isoquinolinone library.

Mechanism and Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Palladacycle Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Di-organopalladium Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-Br 7-Bromo-isoquinolinone Ar-Br->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester Base Base R-B(OR)2->Base B(OR)2(Base) Activated Boronate Base->B(OR)2(Base) B(OR)2(Base)->Transmetalation

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Catalyst and Ligand Selection: Palladium catalysts are central to this transformation.[9] A common and effective combination is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] An aqueous solution of sodium carbonate (Na₂CO₃) is a mild and effective choice that is compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the inorganic base. This facilitates the reaction at the interface. The addition of a co-solvent like methanol can sometimes improve solubility and reaction rates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed methodology for the synthesis of 7-phenyl-1,2-dihydroisoquinolin-3(4H)-one.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
This compound943751-93-7226.07 g/mol 1.0 mmol
Phenylboronic Acid98-80-6121.93 g/mol 1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 0.05 mmol
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 2.0 mmol
Toluene108-88-392.14 g/mol 10 mL
Deionized Water7732-18-518.02 g/mol 2.5 mL
Step-by-Step Procedure

Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.2 mmol, 146 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Solvent Addition: Add toluene (10 mL) to the flask.

  • Base Addition: In a separate container, dissolve sodium carbonate (2.0 mmol, 212 mg) in deionized water (2.5 mL). Add this aqueous solution to the reaction flask.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product, 7-phenyl-1,2-dihydroisoquinolin-3(4H)-one, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: A Gateway to Novel Chemical Entities

This compound is a valuable and versatile building block for the synthesis of novel isoquinolinone derivatives. The robust and reliable Suzuki-Miyaura cross-coupling protocol detailed herein provides a practical method for the functionalization of this scaffold. By leveraging this and other cross-coupling methodologies, researchers in drug discovery and development can efficiently generate libraries of diverse compounds for biological screening, accelerating the identification of new therapeutic agents. The principles and techniques outlined in this guide are intended to serve as a solid foundation for the innovative application of this important synthetic intermediate.

References

  • Figueroa, M. et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Adv., 2021, 11, 15678-15701.
  • Selected examples bearing the quinoline and isoquinoline scaffold. - ResearchGate.
  • Representative useful molecules with isoquinoline scaffold. - ResearchGate.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC - NIH.
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing).
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | CID 25067330 - PubChem.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline - Amerigo Scientific.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca - RSC Publishing.

Sources

The Strategic Application of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] These structures are integral to a wide array of pharmaceuticals, demonstrating activities that span from anticancer to antimicrobial and enzyme inhibition.[4][5] Within this esteemed class of heterocycles, 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. Its utility stems from the inherent biological potential of the dihydroisoquinolinone core, combined with the synthetic versatility offered by the bromine substituent at the 7-position. This bromine atom serves as a key functional "handle," enabling a diverse range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will present detailed, field-proven protocols and explain the scientific rationale behind the experimental designs.

Application I: A Versatile Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[7][8] The isoquinoline scaffold has been successfully employed in the development of numerous kinase inhibitors.[1][7] The strategic placement of a bromine atom at the C-7 position of the 1,2-dihydroisoquinolin-3(4H)-one core provides an ideal anchor point for introducing a variety of substituents to probe the solvent-exposed region of the kinase ATP-binding site. This approach allows for the fine-tuning of potency and selectivity.[1]

A particularly powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the bromo-isoquinolinone and a wide range of boronic acids or their esters.[9] This reaction is favored in pharmaceutical development for its mild conditions and high tolerance of functional groups.

Workflow for Kinase Inhibitor Development

G cluster_0 Synthesis cluster_1 Screening & Optimization Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Library Library of 7-Aryl-isoquinolinones Suzuki->Library Assay Kinase Inhibition Assay (e.g., EGFR, MLCK) Library->Assay SAR Structure-Activity Relationship (SAR) Studies Assay->SAR Lead Lead Compound Identification SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

Caption: A generalized workflow for the development of kinase inhibitors.

Protocol 1: Synthesis of 7-Aryl-1,2-dihydroisoquinolin-3(4H)-one Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas (Argon or Nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask, followed by a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1,2-dihydroisoquinolin-3(4H)-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 7-aryl-1,2-dihydroisoquinolin-3(4H)-one derivatives

  • Recombinant human kinase (e.g., EGFR, MLCK)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

CompoundTarget KinaseIC₅₀ (nM)Reference
7-Aryl-isoquinoline-4-carbonitrile Analog 1MLCKData not available for direct derivative[1]
7-Aryl-isoquinoline-4-carbonitrile Analog 2EGFRData not available for direct derivative[1]
Hypothetical 7-Aryl-isoquinolinoneKinase XTo be determinedN/A

Note: The table presents analogous data to guide research, as specific IC₅₀ values for derivatives of this compound are not yet published.

Application II: A Building Block for Novel PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair.[10] Inhibiting PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[11] Several approved PARP inhibitors feature a phthalazinone or a similar bicyclic lactam core, which mimics the nicotinamide portion of the NAD⁺ cofactor. The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a close structural bioisostere of the pharmacophore found in many potent PARP inhibitors.[6]

The bromine atom at the 7-position can be leveraged to introduce functionalities that interact with key residues in the PARP active site, potentially enhancing potency and influencing selectivity.

Rationale for Targeting PARP

G DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation and Recruitment DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER Replication DNA Replication PARP_Activation->Replication DSB DNA Double-Strand Break (DSB) PARP_Activation->DSB Trapping leads to Cell_Survival Cell Survival BER->Cell_Survival Replication->DSB HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR Apoptosis Apoptosis (BRCA1/2 Deficient) DSB->Apoptosis HR->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Isoquinolinone-based) PARP_Inhibitor->PARP_Activation Inhibits

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Protocol 3: Synthesis of a 7-Substituted Isoquinolinone-based PARP Inhibitor Candidate

This protocol outlines a potential synthetic route to a PARP inhibitor candidate, starting with the functionalization of the secondary amine, followed by a Suzuki coupling reaction.

Materials:

  • This compound

  • 1-Bromo-2-chloroethane (or other suitable alkylating agent)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate)

  • Palladium catalyst and ligand (as in Protocol 1)

  • Base (as in Protocol 1)

  • Solvents for reaction and purification

Procedure:

Step 1: N-Alkylation

  • Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add 1-bromo-2-chloroethane (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-alkylated intermediate by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Protocol 1, using the N-alkylated this compound as the starting material and the desired arylboronic acid or ester.

  • Purify the final product by column chromatography or preparative HPLC to yield the target PARP inhibitor candidate.

Protocol 4: Homogeneous PARP Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Synthesized isoquinolinone derivatives

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • 96-well plates

  • Plate reader capable of absorbance detection

Procedure:

  • Coat a 96-well plate with histones and block with a suitable blocking buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the PARP-1 enzyme and the test compounds to the wells and incubate.

  • Initiate the PARP reaction by adding biotinylated NAD⁺.

  • Incubate to allow for the poly(ADP-ribosyl)ation of the histones.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again and add the TMB substrate.

  • After color development, add the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Compound ClassTargetIC₅₀ Range (nM)Reference
Phthalazinone-basedPARP-1/21 - 10[6]
Indazole-carboxamide-basedPARP-1/22 - 4[12]
Hypothetical Isoquinolinone-basedPARP-1/2To be determinedN/A

Note: The table provides IC₅₀ ranges for established PARP inhibitor scaffolds to serve as a benchmark for the evaluation of novel compounds derived from this compound.

Conclusion

This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its "privileged" core structure, combined with a strategically placed bromine atom, provides an excellent platform for the synthesis of novel kinase and PARP inhibitors. The protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to unlock the full potential of this promising scaffold in the ongoing quest for new and effective therapies.

References

  • Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. Bioorganic & Medicinal Chemistry. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

Sources

Application Notes and Protocols: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinolinone Core

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The isoquinolinone core is notably present in a variety of biologically active compounds, including potent inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair pathways.[1][3][4]

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a key synthetic intermediate that capitalizes on the therapeutic potential of the isoquinolinone scaffold. The strategic placement of the bromine atom at the C7-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive compound libraries. This document provides detailed application notes and protocols for the utilization of this compound in several key synthetic transformations.

Physicochemical Properties

PropertyValue
CAS Number 943751-93-7
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Solid

I. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids or their esters provides a direct route to 7-aryl substituted isoquinolinones, which are of significant interest in the development of PARP inhibitors and other therapeutic agents.[5][6]

Rationale for Experimental Choices:
  • Palladium Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands are highly effective for the coupling of aryl bromides. Pd(PPh₃)₄ is a classic and reliable choice, while catalysts like PdCl₂(dppf) or pre-catalysts in combination with ligands such as SPhos or XPhos can offer improved reactivity for challenging substrates.

  • Base: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Place the reaction mixture in a preheated oil bath and stir at 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1,2-dihydroisoquinolin-3(4H)-one.

II. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the C7-position of the isoquinolinone core, providing access to a diverse array of derivatives for structure-activity relationship (SAR) studies.

Rationale for Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical for successful Buchwald-Hartwig amination. Systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are generally effective for the amination of aryl bromides.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for these transformations.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the palladium precursor, the phosphine ligand, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Place the reaction tube in a preheated oil bath and stir at 80-110 °C.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired 7-amino-1,2-dihydroisoquinolin-3(4H)-one derivative.

III. C-C Bond Formation via Sonogashira and Heck Coupling

The Sonogashira and Heck reactions are powerful palladium-catalyzed methods for the formation of C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively. These reactions enable the introduction of alkynyl and alkenyl moieties at the C7-position of the isoquinolinone scaffold.

A. Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 7-alkynyl isoquinolinones.[10][11][12] This transformation is valuable for extending the carbon framework and for the synthesis of precursors to more complex heterocyclic systems.

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium(0) species and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can also be used.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

B. Heck Reaction

The Heck reaction allows for the vinylation of the C7-position of the isoquinolinone core by coupling with an alkene.[4][13][14] This reaction is useful for introducing alkenyl substituents, which can be further functionalized.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common palladium source for the Heck reaction. The addition of a phosphine ligand, particularly a bulky, electron-rich ligand like X-Phos, can improve the efficiency of the reaction with aryl bromides.

  • Base: An inorganic base such as Na₂CO₃, K₂CO₃, or an organic base like triethylamine is required to neutralize the HBr generated during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, an acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., X-Phos, 4 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate, the phosphine ligand, and the base.

  • Add this compound and the alkene.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. N-Functionalization of the Isoquinolinone Core

The secondary amine of the 1,2-dihydroisoquinolin-3(4H)-one scaffold provides another site for diversification through N-alkylation and N-arylation reactions.

A. N-Alkylation

N-alkylation can be readily achieved by reacting the isoquinolinone with an alkyl halide in the presence of a suitable base.[15]

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Base (e.g., NaH or K₂CO₃) (1.2 equiv)

  • Anhydrous DMF or acetonitrile

Procedure:

  • To a solution of this compound in the chosen solvent, add the base portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add the alkyl halide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

B. N-Arylation

N-arylation can be achieved through copper-catalyzed methods such as the Chan-Lam coupling, which offers a milder alternative to palladium-catalyzed reactions for this transformation.[16][17][18]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • Base (e.g., pyridine or triethylamine) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and copper(II) acetate.

  • Add DCM and the base.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized isoquinolinone derivatives. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as N-functionalization reactions, provide a solid foundation for the exploration of this privileged scaffold in medicinal chemistry and drug discovery programs. The ability to readily introduce diverse substituents at both the C7 and N2 positions makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25067330, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
  • Google Patents. (n.d.). Isoquinolinone derivatives as parp inhibitors.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
  • Lopp, M., & Pällin, P. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2882-2884.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Google Patents. (n.d.). An efficient synthesis of (7S,10R)-2- bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole: application in the preparation and structural confirmation of a potent 5-HT6 antagonist.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 1231-1234.
  • Al-Tel, T. H. (2010). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Archiv der Pharmazie, 343(11), 633-638.
  • Google Patents. (n.d.). Process for the preparation of isoquinoline compounds.
  • Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Pérez, E. G., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345.
  • Pérez, E. G., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. ResearchGate.
  • S. S. V. Ramasastry, & K. G. Suresh Kumar. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10784-10795.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10729255, 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 52982870, 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one.
  • Beilstein-Institut. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2336-2346.
  • Szostak, M., & Szostak, K. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Beilstein-Institut. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. PubMed Central.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10729255, 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 25067330, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
  • Zhang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][20]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(37), 4211-4214.

Sources

Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolinone Scaffold

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position, yielding 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7), provides a key intermediate for the synthesis of a wide array of therapeutic agents.[1][2] The bromine substituent serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed protocol for the synthesis of this important building block, grounded in established chemical principles.

Synthetic Strategy: A Multi-step Approach from a Readily Available Precursor

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the commercially available 5-bromo-1-indanone. The overall strategy involves an oxidative cleavage of the indanone ring system to form a dicarboxylic acid, followed by selective functional group manipulations and a final reductive amination and intramolecular cyclization to construct the target isoquinolinone ring.

Diagram of the Overall Synthetic Pathway:

Synthetic Pathway A 5-Bromo-1-indanone B 4-Bromo-2-(carboxymethyl)benzoic acid A->B Oxidative Cleavage C Methyl 2-(5-bromo-2-formylphenyl)acetate B->C Selective Reduction & Esterification D This compound C->D Reductive Amination & Cyclization Reductive Amination and Cyclization A Methyl 2-(5-bromo-2-formylphenyl)acetate B Iminium Ion Intermediate A->B + NH3 C Amino Ester Intermediate B->C [H] (Reduction) D This compound C->D Intramolecular Cyclization (-MeOH)

Sources

Application Notes and Protocols for the Analytical Detection of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical detection and quantification of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. The methodologies detailed herein are designed for researchers, scientists, and professionals in the drug development sector, ensuring scientific integrity and adherence to regulatory expectations. This document will delve into the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method for routine analysis and a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method for enhanced specificity and structural elucidation. Furthermore, a protocol for Nuclear Magnetic Resonance (NMR) spectroscopic analysis is provided for definitive structural confirmation, alongside a comprehensive guide to conducting forced degradation studies to establish a stability-indicating method. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the analytical strategies.

Introduction: The Significance of Analytical Precision

This compound is a heterocyclic compound with a scaffold of interest in medicinal chemistry and drug discovery. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities.[1][2] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle.[3][4] This guide provides the foundational methodologies to establish a comprehensive analytical control strategy for this compound.

The validation of analytical methods is a critical component of Good Manufacturing Practices (GMPs) and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the analytical results are reliable and reproducible.[6][7]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₈BrNO[8][9]
Molecular Weight226.07 g/mol [8][9]
AppearanceWhite to yellow solid
LogP1.6214 (Predicted)[8]

The presence of a bromine atom is a key feature that can be exploited for mass spectrometry-based detection due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).[10] The predicted LogP suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated HPLC method is the cornerstone for routine purity assessment and quantification. Given the compound's structure, a reversed-phase HPLC method is the logical starting point.[11]

Rationale for Method Development

The goal is to develop a method that provides good resolution of the main peak from any potential impurities or degradation products, with acceptable peak shape and retention time. The UV chromophore in the isoquinolinone ring system allows for sensitive detection.

Recommended HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier suitable for potential future transition to LC-MS and helps in achieving good peak shape.[12] Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution Start with a higher percentage of aqueous phase and gradually increase the organic phase. A suggested starting gradient is 5% B to 95% B over 20 minutes.A gradient is recommended to ensure elution of any potential late-eluting impurities and to optimize the separation of early-eluting polar impurities from the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducibility of retention times.
Detection Wavelength 254 nm or determined by UV scan254 nm is a common wavelength for aromatic compounds. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v) or Acetonitrile/Water (50:50 v/v)To ensure sample compatibility with the mobile phase and good peak shape.
Protocol for HPLC Method Validation

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][7]

3.3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of this compound.

    • Analyze a spiked sample containing the analyte and known related substances or potential impurities, if available.

    • Perform forced degradation studies (see Section 5) and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.[13]

3.3.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3.3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • The recovery should be within 98.0% to 102.0%.

3.3.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

3.3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 5 nm) The system suitability parameters should remain within acceptable limits.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher degree of specificity and is invaluable for the identification of unknown impurities and degradation products.[14]

Rationale for LC-MS Analysis

The primary advantage of LC-MS is its ability to provide molecular weight information, which is highly specific for the analyte and its related substances. The presence of bromine provides a distinct isotopic signature that can be used for confirmation.[10]

Recommended LC-MS Parameters

The HPLC method described in Section 3.2 can be directly adapted for LC-MS analysis, as formic acid is a volatile mobile phase modifier compatible with mass spectrometry.[12]

ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for a wide range of small molecules.
Polarity Positive Ion ModeThe nitrogen atom in the isoquinolinone structure is likely to be protonated.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometers (HRMS) like Q-TOF or Orbitrap are recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[14]
Scan Mode Full Scan (for initial analysis) and Tandem MS (MS/MS) (for structural elucidation)Full scan will provide the molecular weight of the eluting compounds. MS/MS of the parent ion will provide fragmentation patterns useful for structural confirmation.
Data Interpretation
  • Expected [M+H]⁺: The expected protonated molecule for C₉H₈BrNO is m/z 226.9862 and 228.9842, reflecting the isotopic distribution of 79Br and 81Br.

  • Fragmentation Analysis: The fragmentation pattern obtained from MS/MS analysis can be used to confirm the structure of the molecule and to identify unknown impurities.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[13][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Protocol for Forced Degradation

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:[17][18]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid sample at 105 °C for 48 hours.
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light for a specified duration (as per ICH Q1B guidelines).

Note: The duration and temperature may need to be adjusted to achieve the target degradation.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare API Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Neutralize (if necessary) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Validated HPLC-UV Method G->H I Analyze by LC-MS for Peak Identification G->I J Assess Peak Purity of API H->J L Propose Degradation Pathway I->L K Quantify Degradants J->K K->L

Sources

The Strategic Utility of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that offer both synthetic versatility and inherent biological relevance. Among these, the isoquinoline core and its derivatives have emerged as "privileged structures," consistently appearing in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a particularly valuable, yet underexplored building block: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one . We will delve into its strategic application in drug discovery, providing detailed insights into its utility and robust protocols for its chemical manipulation.

Introduction: Why this compound?

The this compound scaffold is a powerful starting point for the synthesis of diverse compound libraries for several key reasons:

  • Structural Rigidity and Three-Dimensionality: The partially saturated isoquinolinone core provides a defined three-dimensional geometry, which can lead to higher binding affinities and selectivities for protein targets compared to more flexible aliphatic chains.

  • Embedded Pharmacophoric Features: The lactam functionality (the cyclic amide) within the isoquinolinone ring system can act as both a hydrogen bond donor and acceptor, crucial interactions for binding to the active sites of many enzymes.

  • Strategic Vector for Chemical Elaboration: The bromine atom at the 7-position is the cornerstone of this scaffold's utility. It serves as a versatile synthetic handle for introducing a wide range of chemical moieties through well-established and robust cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Core Application: A Scaffold for Targeted Therapies

The isoquinolinone framework has been successfully employed in the development of inhibitors for various enzyme classes, most notably kinases and poly(ADP-ribose) polymerases (PARPs) .[3][4] The rationale for its use in these areas lies in the ability of the scaffold to mimic the hinge-binding motifs of ATP in kinases or the nicotinamide moiety of NAD+ in PARPs.

Case Study: The Isoquinolinone Core in PARP Inhibition

A compelling example of the utility of a closely related scaffold is the development of novel poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]

In a recent study, a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to mimic the nicotinamide pharmacophore of NAD+, the natural substrate for PARPs.[3] This design allows the isoquinolinone core to occupy the nicotinamide-binding pocket of the enzyme, while the carboxamide side chain can be modified to optimize interactions with other regions of the active site, thereby enhancing potency and selectivity.

The 7-bromo substituent on our target molecule provides a direct route to explore similar chemical space. By utilizing palladium-catalyzed cross-coupling reactions, researchers can append a diverse array of functional groups at this position to probe for additional binding interactions and to fine-tune the physicochemical properties of the resulting compounds.

Experimental Protocols

The true power of this compound lies in its synthetic tractability. The bromine atom is perfectly positioned for a variety of cross-coupling reactions, enabling the rapid generation of diverse libraries of analogs. Below are detailed, field-proven protocols for two of the most powerful and versatile of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These protocols are presented as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron species. This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the 7-position of the isoquinolinone core.

Reaction Scheme:

Suzuki_Miyaura reagents Arylboronic acid Pd Catalyst Base product 7-Aryl-1,2-dihydroisoquinolin-3(4H)-one reagents->product start This compound start->reagents

A general Suzuki-Miyaura coupling workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound943751-93-7226.07
Arylboronic acidVariesVaries
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73
Sodium carbonate (Na₂CO₃)497-19-8105.99
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1,2-dihydroisoquinolin-3(4H)-one.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for introducing a wide variety of primary and secondary amines at the 7-position, which can serve as key pharmacophoric elements or as points for further diversification.

Reaction Scheme:

Buchwald_Hartwig reagents Amine (R¹R²NH) Pd Catalyst Ligand Base product 7-(R¹R²N)-1,2-dihydroisoquinolin-3(4H)-one reagents->product start This compound start->reagents

A general Buchwald-Hartwig amination workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound943751-93-7226.07
Primary or Secondary AmineVariesVaries
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72
Xantphos161265-03-8578.68
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene (anhydrous, degassed)108-88-392.14

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.10 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1,2-dihydroisoquinolin-3(4H)-one derivative.

Conclusion

This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its inherent structural features, combined with the synthetic accessibility afforded by the 7-bromo substituent, make it an ideal starting point for the generation of diverse and medicinally relevant compound libraries. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust and reliable methods for the chemical elaboration of this promising core, paving the way for the discovery of novel therapeutics targeting a range of diseases.

References

  • Thirumal, Y., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Kaur, G., et al. (2023). Drugs containing isoquinoline derivatives.
  • Bednarczyk-Cwynar, B., & Zaprutko, L. (2022).
  • Stepanovs, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry.

Sources

Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven guide for the large-scale synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The tetrahydroisoquinoline core is a privileged structure found in numerous biologically active compounds.[1] This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the synthetic strategy, emphasizing process safety, scalability, and analytical validation. The protocols described herein are designed for researchers, chemists, and process development professionals aiming to produce this intermediate with high purity and yield.

Introduction and Strategic Overview

Significance of this compound

This compound (CAS No. 943751-93-7) is a versatile intermediate.[2][3] The bromine handle at the C7 position provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The dihydroisoquinolinone core itself is a common motif in compounds targeting a wide range of biological targets.

Retrosynthetic Analysis and Chosen Strategy

For large-scale synthesis, a robust, convergent, and cost-effective strategy is paramount. A common and effective method for constructing the 3,4-dihydroisoquinolin-1(2H)-one scaffold involves the intramolecular cyclization of an N-substituted 2-phenylethylamine derivative. A particularly reliable approach is a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, adapted for lactam formation.

Our chosen strategy involves a two-step sequence starting from commercially available 4-bromophenylacetic acid. This approach is selected for its high potential yield, use of manageable reagents, and straightforward purification procedures.

DOT Script for Retrosynthetic Analysis

G Target This compound Intermediate1 N-(2,2-Dimethoxyethyl)-2-(4-bromophenyl)acetamide Target->Intermediate1 Intramolecular Friedel-Crafts Cyclization StartingMaterial1 2-(4-Bromophenyl)acetic acid Intermediate1->StartingMaterial1 Amide Coupling StartingMaterial2 Aminoacetaldehyde dimethyl acetal Intermediate1->StartingMaterial2 Amide Coupling

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This section outlines the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of N-(2,2-Dimethoxyethyl)-2-(4-bromophenyl)acetamide

Rationale: This step involves the formation of an amide bond between 4-bromophenylacetic acid and aminoacetaldehyde dimethyl acetal. The use of a coupling agent like carbonyldiimidazole (CDI) is efficient and avoids the formation of aqueous waste streams associated with other reagents like EDC/HOBt, simplifying workup on a large scale. The acetal group serves as a protected aldehyde, which is stable under these conditions.

Experimental Protocol:

  • Reaction Setup: To a clean, dry, nitrogen-flushed 20 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-(4-bromophenyl)acetic acid (1.00 kg, 4.65 mol) and anhydrous tetrahydrofuran (THF, 8 L).

  • Activation: Stir the mixture until all solids dissolve. Cool the solution to 0-5 °C using an ice bath. In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (832 g, 5.12 mol, 1.1 eq) in anhydrous THF (2 L) and add it portion-wise to the reactor over 30 minutes, maintaining the internal temperature below 10 °C.

  • Amine Addition: After the CDI addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. A solution of aminoacetaldehyde dimethyl acetal (540 g, 5.14 mol, 1.1 eq) in anhydrous THF (1 L) is then added dropwise via the dropping funnel over 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

    • Add ethyl acetate (10 L) and water (5 L) to the residue. Stir vigorously for 15 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (1 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes (approx. 1:3 ratio) to afford N-(2,2-dimethoxyethyl)-2-(4-bromophenyl)acetamide as a white solid.

Expected Yield: 1.25 - 1.35 kg (85-92%) Purity (HPLC): >98%

Step 2: Intramolecular Cyclization to this compound

Rationale: This is the key ring-forming step. A strong protic acid, such as concentrated sulfuric acid, serves as both the solvent and the catalyst. It protonates the acetal, leading to its hydrolysis to the corresponding aldehyde in situ. The subsequent intramolecular Friedel-Crafts-type acylation onto the aromatic ring forms the desired isoquinolinone structure. Polyphosphoric acid (PPA) is also an effective alternative catalyst for this type of cyclization.[4]

DOT Script for Reaction Mechanism

G cluster_step1 Acetal Hydrolysis & Imine Formation cluster_step2 Electrophilic Aromatic Substitution A Amide Acetal + H+ B Intermediate Aldehyde A->B H2O C N-Acyliminium Ion B->C -H2O D N-Acyliminium Ion F Sigma Complex D->F E Aromatic Ring E->F Attack by pi-system G Final Product F->G -H+

Caption: Simplified mechanism for acid-catalyzed cyclization.

Experimental Protocol:

  • Reaction Setup: To a 10 L reactor equipped with a robust mechanical stirrer and thermometer, carefully add concentrated sulfuric acid (98%, 5 L). Cool the acid to 0-5 °C in an ice/salt bath.

  • Substrate Addition: Slowly and portion-wise, add the N-(2,2-dimethoxyethyl)-2-(4-bromophenyl)acetamide (1.20 kg, 3.97 mol) from Step 1. Maintain the internal temperature below 15 °C throughout the addition. The addition process can be highly exothermic and requires careful control.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-45 °C. Stir at this temperature for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching and Precipitation:

    • In a separate, large (50 L) vessel equipped with a mechanical stirrer, place crushed ice (15 kg).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench; control the rate of addition to keep the temperature of the ice/water mixture below 20 °C.

    • The product will precipitate as a solid.

  • Isolation and Washing:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). This is critical to remove residual acid.

    • Wash the cake with a cold solution of 5% sodium bicarbonate (5 L) and then again with cold deionized water (2 x 5 L).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 780 - 850 g (87-95%) Purity (HPLC): >97%

Analytical Characterization and Data

Consistent and rigorous analytical testing is crucial for quality control.

Parameter Specification Typical Result
Appearance White to off-white solidConforms
Molecular Formula C₉H₈BrNOConforms
Molecular Weight 226.07 g/mol [2]Conforms (by MS)
Purity (HPLC) ≥ 97.0%98.5%
Melting Point Not established; vendor data varies-
¹H NMR Conforms to structureConforms
Mass Spec (ESI+) [M+H]⁺ = 225.9/227.9Conforms

Typical ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 8.55 (s, 1H): NH proton of the lactam.

  • δ 7.60 (d, 1H): Aromatic proton.

  • δ 7.45 (dd, 1H): Aromatic proton.

  • δ 7.20 (d, 1H): Aromatic proton.

  • δ 4.20 (d, 2H): -NH-CH₂- protons.

  • δ 3.45 (s, 2H): Ar-CH₂- protons. (Note: Exact chemical shifts may vary slightly based on solvent and concentration).

Process Safety and Hazard Analysis

This synthesis involves hazardous materials and exothermic reactions requiring strict safety protocols.

Reagent/Solvent CAS No. Key Hazards Handling Precautions
2-(4-Bromophenyl)acetic acid1878-68-8Skin/eye irritantWear gloves, safety glasses. Avoid inhalation of dust.
1,1'-Carbonyldiimidazole (CDI)530-62-1Moisture sensitive, irritantHandle under inert atmosphere. Avoid contact with skin/eyes.
Aminoacetaldehyde dimethyl acetal22483-09-6Flammable liquid, irritantKeep away from ignition sources. Use in a fume hood.
Tetrahydrofuran (THF)109-99-9Highly flammable, peroxide formerUse in a well-ventilated area, away from heat. Check for peroxides before use.
Concentrated Sulfuric Acid7664-93-9Severe corrosive, strong oxidizerExtreme Danger! Wear acid-resistant gloves, apron, and face shield. Add to water/ice slowly, never the other way around.

Emergency Procedures:

  • Acid Spills: Neutralize immediately with sodium bicarbonate solution and clean up with absorbent material.

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention, especially for sulfuric acid exposure.

References

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health (NIH). [Link]
  • ResearchGate. New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. [Link]
  • ResearchGate. ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. [Link]
  • ResearchGate. Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF. [Link]
  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • PubChem. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. [Link]
  • Kumar, P., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Strategic Utility of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one in the Synthesis of Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the identification and strategic utilization of versatile molecular building blocks are paramount to the efficient construction of novel and complex chemical entities. 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a member of the dihydroisoquinolinone family, has emerged as a significant scaffold. Its unique structural features, particularly the presence of a reactive bromine atom on the aromatic ring, render it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules and functional organic materials.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for next-generation materials and therapeutics.

The dihydroisoquinolinone core is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with a broad spectrum of biological activities.[2][3] The strategic incorporation of a bromine atom at the 7-position significantly enhances the synthetic utility of this scaffold. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of various substituents and the construction of intricate molecular frameworks.[1] This functionalization capability is crucial for tuning the electronic, photophysical, and biological properties of the final compounds, making this compound a cornerstone for innovation in both materials science and drug development.

Core Attributes of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 943751-93-7[4]
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [5]
Appearance Solid
Purity Typically ≥95%[4]
Storage Sealed, refrigerated, and in a dry environment[4]

Application in Medicinal Chemistry: A Gateway to Bioactive Compounds

The primary and most extensively documented application of this compound and its derivatives lies in the field of medicinal chemistry. The tetrahydroisoquinoline (THIQ) framework, which is closely related to the dihydroisoquinolinone core, is a well-established pharmacophore present in numerous natural and synthetic compounds with diverse biological activities, including anti-infective and neuroprotective properties.[2][3]

The bromine atom at the 7-position serves as a versatile anchor for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

Protocol 1: Suzuki Cross-Coupling for the Synthesis of Arylated Dihydroisoquinolinones

This protocol details a general procedure for the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in introducing aryl or heteroaryl moieties at the 7-position of the dihydroisoquinolinone core, a common strategy for expanding molecular diversity and modulating biological activity.

Reaction Workflow:

Suzuki_Coupling reagents Reagents: - this compound - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) reaction_vessel Reaction Setup: Inert atmosphere (Argon or Nitrogen) Reflux at 80-100°C reagents->reaction_vessel Combine workup Workup: - Quench with water - Extract with organic solvent - Dry and concentrate reaction_vessel->workup After reaction completion purification Purification: Column chromatography workup->purification product 7-Aryl-1,2-dihydroisoquinolin-3(4H)-one purification->product

Caption: Suzuki cross-coupling workflow for arylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-aryl-1,2-dihydroisoquinolin-3(4H)-one derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

  • Solvent System: The biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Application in Organic Synthesis: A Versatile Building Block

Beyond its direct applications in medicinal chemistry, this compound is a valuable intermediate in broader organic synthesis. The dihydroisoquinolinone core can be further modified through various chemical transformations to access a wide range of complex molecular architectures.

Protocol 2: N-Functionalization of the Dihydroisoquinolinone Core

The secondary amine within the dihydroisoquinolinone structure provides a site for N-alkylation or N-arylation, allowing for the introduction of additional diversity and the modulation of the compound's properties.

General Reaction Scheme:

N_Functionalization start This compound product N-Substituted-7-bromo-1,2-dihydroisoquinolin-3(4H)-one start->product Reaction reagent Electrophile (R-X) (e.g., Alkyl halide, Aryl halide) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile)

Caption: N-Functionalization of the dihydroisoquinolinone core.

Step-by-Step Methodology:

  • Base Treatment: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like sodium hydride (1.1 eq, for strong deprotonation) or potassium carbonate (2.0 eq, for milder conditions) at 0°C.

  • Addition of Electrophile: Stir the mixture for 15-30 minutes, then add the electrophile (e.g., an alkyl halide or an activated aryl halide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the N-functionalized product.

Trustworthiness and Self-Validation:

The protocols described are based on well-established and robust chemical transformations. The success of these reactions can be readily validated through standard analytical techniques:

  • TLC: To monitor the consumption of starting materials and the formation of the product.

  • NMR (¹H and ¹³C): To confirm the structure of the synthesized compound by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

By adhering to these protocols and employing standard analytical validation, researchers can confidently synthesize and characterize novel derivatives of this compound for their specific research needs.

Conclusion: A Scaffold for Future Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity and versatile functionalization potential make it an indispensable tool for chemists and pharmacologists. While its primary applications to date have been in the realm of medicinal chemistry, the principles of molecular engineering enabled by this scaffold are readily transferable to the development of novel organic materials with tailored electronic and photophysical properties. As synthetic methodologies continue to advance, the importance and utility of such well-positioned building blocks will undoubtedly continue to grow, paving the way for groundbreaking discoveries in science and technology.

References

  • Bide Pharmatech Ltd. This compound CAS NO.943751-93-7. [Link]
  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
  • CP Lab Chemicals. 7-Bromo-3, 4-dihydro-2H-isoquinolin-1-one, min 97%, 1 gram. [Link]
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
  • ResearchGate. ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid.. [Link]
  • ResearchGate. Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF. [Link]
  • RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Master Organic Chemistry. Reactions and Mechanisms. [Link]
  • PubChem. 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one. [Link]
  • iChemical. 7-bromo-1,2,3,4-tetrahydroisoquinoline, CAS No. 17680-55-6. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the challenges you may encounter.

I. Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry, typically proceeds via an intramolecular cyclization reaction. The most common and direct approach involves a Bischler-Napieralski-type reaction or an intramolecular Friedel-Crafts acylation of a suitable N-acyl-phenethylamine precursor. The presence of the electron-withdrawing bromine atom on the aromatic ring significantly influences the reaction conditions required for efficient cyclization.

The general synthetic pathway is illustrated below:

synthesis_overview cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product SM1 4-Bromophenethylamine Intermediate N-(4-Bromophenethyl)acetamide SM1->Intermediate Acylation SM2 Acylating Agent (e.g., Acetyl Chloride) SM2->Intermediate Cyclization Intramolecular Cyclization (e.g., Bischler-Napieralski or Friedel-Crafts) Intermediate->Cyclization Dehydrating Agent / Lewis Acid Product This compound Cyclization->Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Explanation Recommended Solution
Deactivated Aromatic Ring The bromine atom at the 4-position of the phenethylamine starting material is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This makes the intramolecular cyclization step challenging.[1]Use stronger dehydrating agents and/or harsher reaction conditions. For a Bischler-Napieralski reaction, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective than POCl₃ alone for deactivated substrates.[2][3]
Insufficiently Potent Dehydrating Agent/Lewis Acid For the cyclization to occur, a strong dehydrating agent (in the case of Bischler-Napieralski) or Lewis acid (for Friedel-Crafts) is required to generate the reactive electrophilic intermediate.Consider using polyphosphoric acid (PPA) at elevated temperatures or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for a milder, yet potent, activation.[4]
Side Reactions: Retro-Ritter Fragmentation The nitrilium ion intermediate in the Bischler-Napieralski reaction can fragment to form a stable styrene derivative, especially when the resulting double bond is conjugated.[5]To suppress this side reaction, consider using the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium away from the styrene by-product.[3]
Inappropriate Reaction Temperature or Time The activation energy for the cyclization of a deactivated ring is high, requiring sufficient thermal energy. Conversely, prolonged heating can lead to decomposition.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed but the product is not formed, it may indicate decomposition. If the starting material remains, consider incrementally increasing the temperature or extending the reaction time.

Issue 2: Formation of Multiple Products/Impurities

Potential Cause Explanation Recommended Solution
Alternative Cyclization Pathways Although less likely with the bromo-substituent, cyclization could potentially occur at a different position on the aromatic ring if not sufficiently directed.The directing effect of the ethylamine chain generally favors the desired cyclization. Ensure the starting material is pure to avoid isomeric impurities that could lead to different products.
Polymerization/Tar Formation The strongly acidic and high-temperature conditions can lead to the polymerization of starting materials or intermediates.[1]Ensure all reagents and solvents are anhydrous. Add the dehydrating agent/Lewis acid slowly and with efficient stirring to control the initial exotherm. Use a higher dilution of the reaction mixture.
Incomplete Reaction Unreacted starting material (N-(4-bromophenethyl)acetamide) will contaminate the product.As mentioned previously, optimize reaction time and temperature based on reaction monitoring.

Issue 3: Difficulty in Product Purification

Potential Cause Explanation Recommended Solution
Polarity of the Product The lactam functionality in the product makes it relatively polar, which can lead to tailing on silica gel chromatography.Use a polar-modifier in your column chromatography eluent system, such as a small percentage of methanol or triethylamine in a dichloromethane or ethyl acetate/hexane mixture. For highly polar impurities, consider reverse-phase chromatography.[6]
Co-elution with Starting Material The starting amide and the product may have similar polarities, making separation by standard chromatography challenging.If separation is difficult, consider a chemical purification step. For example, if the starting material is significantly more basic, an acid wash could selectively remove it. Recrystallization from a suitable solvent system should also be explored.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Bischler-Napieralski or intramolecular Friedel-Crafts acylation?

Both routes are viable. The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of dihydroisoquinolines.[2][4] However, for substrates with electron-withdrawing groups, it often requires harsh conditions.[3] An intramolecular Friedel-Crafts acylation of the corresponding N-(4-bromophenethyl)glycine derivative or a related acid chloride could be an alternative, potentially offering milder conditions. The choice often depends on the availability of starting materials and the specific instrumentation and reagents available in your lab.

Q2: What is the role of phosphorus pentoxide (P₂O₅) when used with phosphoryl chloride (POCl₃) in the Bischler-Napieralski reaction?

Phosphorus pentoxide acts as a co-dehydrating agent, increasing the potency of the reaction medium. It reacts with POCl₃ to form pyrophosphoryl chloride, which is a more powerful dehydrating agent than POCl₃ alone. This is particularly beneficial for deactivating substrates where the cyclization is sluggish.[5]

Q3: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a convenient method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis and to confirm the mass of the product being formed, LC-MS is the preferred method.

Q4: My NMR spectrum shows broad peaks. What could be the cause?

Broad peaks in the NMR spectrum of dihydroisoquinolines can sometimes be observed due to slow conformational changes or the presence of trace acidic impurities.[7] Ensure your product is thoroughly purified and free of residual acid from the reaction. Running the NMR at a higher temperature might sharpen the peaks if the broadening is due to conformational exchange.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), and two methylene groups (CH₂-N and CH₂-Ar), likely appearing as triplets in the 2.5-4.0 ppm region. A broad singlet for the N-H proton will also be present.

  • ¹³C NMR: Resonances for the carbonyl carbon (around 170 ppm), aromatic carbons (120-140 ppm), and the two methylene carbons (30-50 ppm).

  • IR: A strong absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹, and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

IV. Experimental Protocols

The following are suggested starting protocols based on established methodologies for similar compounds. Optimization will likely be necessary.

Protocol 1: Bischler-Napieralski Cyclization

protocol_bischler cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup1 Dissolve N-(4-bromophenethyl)acetamide in anhydrous toluene. Setup2 Add P₂O₅ (2-3 eq.). Setup1->Setup2 Setup3 Slowly add POCl₃ (3-5 eq.) at 0 °C. Setup2->Setup3 Reaction1 Heat the mixture to reflux (approx. 110 °C). Setup3->Reaction1 Reaction2 Monitor by TLC until starting material is consumed. Reaction1->Reaction2 Workup1 Cool to RT and carefully quench with ice-water. Reaction2->Workup1 Workup2 Basify with aq. NaOH or NH₄OH to pH > 10. Workup1->Workup2 Workup3 Extract with dichloromethane or ethyl acetate. Workup2->Workup3 Workup4 Wash organic layer with brine, dry, and concentrate. Workup3->Workup4 Purification Purify by column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH). Workup4->Purification

Caption: Step-by-step workflow for the Bischler-Napieralski synthesis.

Protocol 2: Intramolecular Friedel-Crafts Acylation

This approach requires the synthesis of the corresponding acyl chloride or carboxylic acid precursor.

protocol_friedel cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup1 Dissolve N-(4-bromophenethyl)glyoxylic acid chloride in anhydrous DCM or nitrobenzene. Setup2 Cool to 0 °C and add AlCl₃ (1.5-2.0 eq.) portion-wise. Setup1->Setup2 Reaction1 Stir at 0 °C to room temperature. Setup2->Reaction1 Reaction2 Monitor by TLC for product formation. Reaction1->Reaction2 Workup1 Pour the reaction mixture onto crushed ice with concentrated HCl. Reaction2->Workup1 Workup2 Extract with an organic solvent. Workup1->Workup2 Workup3 Wash with water, aq. NaHCO₃, and brine. Workup2->Workup3 Workup4 Dry the organic layer and concentrate. Workup3->Workup4 Purification Purify by column chromatography or recrystallization. Workup4->Purification

Caption: Step-by-step workflow for the intramolecular Friedel-Crafts synthesis.

V. References

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry.

  • RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Beilstein Journals. (n.d.). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • . (2023). Bischler–Napieralski reaction. [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the common and nuanced challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can present several challenges stemming from its synthesis and inherent physicochemical properties. Common issues include the presence of colored impurities, structurally similar byproducts that are difficult to separate, and low recovery yields. This guide provides a systematic approach to overcoming these obstacles.

The primary synthetic routes to the dihydroisoquinolinone core, such as the Bischler-Napieralski and Pictet-Spengler reactions, can lead to a variety of impurities. These may include unreacted starting materials, positional isomers, over-brominated species, and byproducts from side reactions. Understanding the nature of these potential impurities is the first step in developing a robust purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My purified compound is colored (yellow, orange, or brown).

Question: After purification by column chromatography or recrystallization, my this compound is still not a white or off-white solid. What is causing the coloration, and how can I remove it?

Answer:

Colored impurities are a common issue and can arise from several sources:

  • Oxidation: Dihydroisoquinolinone scaffolds can be susceptible to oxidation, especially when exposed to air and light for extended periods, leading to the formation of colored degradation products.

  • Residual Starting Materials or Byproducts: Some reagents or byproducts from the synthesis, particularly those with extended conjugation, can be highly colored.

  • Metal Contaminants: Trace metals from reagents or equipment can sometimes form colored complexes with the product.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). The colored impurities will adsorb to the surface of the charcoal. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization of the product in the funnel.

  • Optimize Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Chelating Agents: If metal contamination is suspected, washing the organic solution of the compound with a dilute aqueous solution of a chelating agent like EDTA may be beneficial during the workup.

Issue 2: I'm seeing multiple spots on my TLC, even after column chromatography.

Question: My TLC analysis of the purified fractions shows multiple spots that are very close together. How can I improve the separation?

Answer:

Poor separation on TLC after column chromatography suggests that the chosen solvent system is not optimal for resolving your product from the impurities. The impurities are likely structurally very similar to the desired compound.

Potential Impurities to Consider:

  • Positional Isomers: Depending on the synthetic route, bromination might occur at different positions on the aromatic ring, leading to isomers with very similar polarities.

  • Debrominated Impurity: In some cases, the bromine atom can be lost, resulting in the corresponding 1,2-dihydroisoquinolin-3(4H)-one.

  • Over-brominated Byproducts: The formation of di-brominated species is also a possibility.

Troubleshooting Steps:

  • Optimize TLC and Column Chromatography Solvent System:

    • Systematic Solvent Screening: Experiment with different solvent systems for TLC. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Vary the Polarity Gradient: If using a gradient elution for column chromatography, a shallower gradient will provide better resolution.

    • Alternative Solvents: Consider adding a small amount of a third solvent to the mobile phase to fine-tune the selectivity. For example, a small percentage of methanol in a dichloromethane/hexane mixture can significantly alter the separation.

  • Consider a Different Stationary Phase:

    • If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica gel (reverse-phase chromatography).

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. A common method for similar compounds involves a C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.[1]

Issue 3: I have a low recovery yield after recrystallization.

Question: I've successfully obtained pure crystals, but my yield is very low. How can I improve it?

Answer:

Low recovery during recrystallization is often a trade-off for high purity. However, significant losses can be minimized by optimizing the procedure.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solvent Screening: Test the solubility of your compound in a range of solvents to find the ideal one.

    • Use a Solvent/Anti-solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Common pairs include ethanol/water, acetone/hexane, and toluene/hexane.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: Pre-heat the funnel and filter flask before performing a hot filtration.

  • Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath or refrigerator for an extended period to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are some recommended starting conditions for column chromatography?

A2: A good starting point for column chromatography on silica gel is a mobile phase of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. For a similar compound, 7-bromo-3,4-dihydro-2H-isoquinolin-1-one, a gradient of 90:10 hexane-ethyl acetate to pure ethyl acetate has been successfully used.[1]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the collected fractions on a TLC plate and elute with the same or a slightly more polar solvent system than the one you are using for the column. Visualize the spots under UV light. Fractions containing the pure product should show a single spot with the same Rf value.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: While specific stability data is limited, isoquinoline derivatives can be sensitive to light and air, which may cause degradation and discoloration over time.[3] It is recommended to store the purified compound in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to determine an optimal solvent system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Summary Table for Chromatography:

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate (gradient)
Initial Eluent 95:5 Hexane / Ethyl Acetate
Final Eluent 100% Ethyl Acetate
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The ideal solvent or solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, hexane, ethyl acetate, acetone)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Potential Recrystallization Solvents:

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in ethanol; water can act as an anti-solvent.
Acetone/Hexane A common solvent/anti-solvent pair for moderately polar compounds.
Ethyl Acetate/Hexane Often effective for compounds of intermediate polarity.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Good Separation Recrystallize Recrystallization TLC->Recrystallize Simple Impurity Profile Pure Pure Product Column->Pure Impure Impure Product Column->Impure Poor Separation Recrystallize->Pure Recrystallize->Impure Co-crystallization LowYield Low Yield Recrystallize->LowYield Sub-optimal Conditions Impure->Recrystallize Charcoal Charcoal Treatment & Hot Filtration Impure->Charcoal Colored Impurities Charcoal->Recrystallize OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent OptimizeSolvent->Recrystallize

Caption: Decision workflow for the purification of this compound.

Impurity Profile Logic

ImpurityProfile Synthesis Synthesis of This compound Incomplete Incomplete Reaction Synthesis->Incomplete SideReaction Side Reactions Synthesis->SideReaction OverReaction Over-Reaction Synthesis->OverReaction Degradation Degradation Synthesis->Degradation StartingMaterials Unreacted Starting Materials Incomplete->StartingMaterials PositionalIsomers Positional Isomers SideReaction->PositionalIsomers Dibrominated Dibrominated Byproducts OverReaction->Dibrominated Debrominated Debrominated Product Degradation->Debrominated Oxidized Oxidized Species Degradation->Oxidized

Caption: Potential sources and types of impurities in the synthesis of the target compound.

References

  • Chemcasts. Thermophysical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Google Patents. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubMed Central.
  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
  • PubMed. Stability determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)

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Technical Support Center: Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the common challenges and byproducts encountered during the synthesis of this important isoquinolinone derivative. Our goal is to provide you with the expert insights needed to troubleshoot and optimize your synthetic route, ensuring higher purity, better yields, and reproducible results.

Introduction to the Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, often presents practical challenges that can lead to the formation of persistent impurities. A common and logical synthetic approach involves the acylation of a substituted phenethylamine followed by an intramolecular cyclization. This guide will focus on a plausible and widely utilized synthetic strategy: the acylation of 4-bromo-phenethylamine with an acetylating agent, followed by a Friedel-Crafts-type cyclization to form the desired isoquinolinone core. We will explore the nuances of each step and provide actionable solutions to the problems you are most likely to encounter.

Diagram: Proposed Synthetic Pathway and Origin of Byproducts

A 4-Bromophenethylamine B N-(4-Bromophenethyl)acetamide A->B Acylation (e.g., Acetyl Chloride, Acetic Anhydride) D Diacylated Byproduct A->D Over-acylation E Unreacted Starting Material A->E Incomplete Reaction C This compound (Target Compound) B->C Intramolecular Cyclization (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent) F Isomeric Cyclization Byproduct (e.g., 5-Bromo isomer) B->F Lack of Regiocontrol G Poly-cyclized/Decomposed Products B->G Harsh Conditions

Caption: Plausible synthetic route and points of byproduct formation.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis of this compound.

Part 1: Acylation of 4-Bromophenethylamine

Q1: My acylation reaction is incomplete, and I have significant amounts of unreacted 4-bromophenethylamine remaining. What can I do?

A1: This is a common issue often related to the reactivity of the acylating agent or reaction conditions.

  • Causality: The amine starting material might not be fully consumed due to insufficient reactivity of the acylating agent, inadequate reaction time, or suboptimal temperature.

  • Troubleshooting Steps:

    • Choice of Acylating Agent: If you are using a less reactive agent like acetic anhydride, consider switching to a more reactive one such as acetyl chloride.

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the acylating agent. A slight excess (1.1 to 1.2 equivalents) can often drive the reaction to completion.

    • Base Catalyst: The addition of a non-nucleophilic base, like triethylamine or pyridine, can scavenge the acid byproduct (e.g., HCl from acetyl chloride) and push the reaction forward.

    • Temperature: While many acylations proceed well at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions at higher temperatures.

Q2: I am observing a diacylated byproduct in my reaction mixture. How can I prevent this?

A2: Diacylation can occur, though it is less common with secondary amines.

  • Causality: Excessive amounts of the acylating agent or overly harsh reaction conditions can lead to the formation of a diacetylated product.

  • Preventative Measures:

    • Controlled Stoichiometry: Use a precise amount of the acylating agent (1.0 to 1.1 equivalents). Avoid large excesses.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reactivity.

    • Slow Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low instantaneous concentration of the acylating agent.

Part 2: Intramolecular Friedel-Crafts Cyclization

Q3: The cyclization of N-(4-bromophenethyl)acetamide is giving a very low yield of the desired this compound. What are the likely causes?

A3: Low yields in this step are often due to the electronic nature of the substrate and the choice of cyclizing agent.

  • Causality: The bromine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1] This makes the intramolecular Friedel-Crafts cyclization challenging.

  • Solutions:

    • Stronger Cyclizing Agents: Standard Lewis acids may be insufficient. More potent reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are often required for deactivated systems.

    • Higher Temperatures: These reactions often require elevated temperatures (typically >100 °C) to overcome the activation energy.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water will quench the Lewis acid catalyst.[1]

Q4: I have identified an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

A4: The formation of isomeric products is a known challenge in Friedel-Crafts reactions.[1]

  • Causality: Cyclization can potentially occur at the position ortho or meta to the ethylamine side chain. While cyclization to the 7-position is generally favored, some level of the 5-bromo isomer may be formed.

  • Optimization of Regioselectivity:

    • Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the regioselectivity. Experiment with different catalysts (e.g., PPA, Eaton's reagent, AlCl₃) to find the optimal conditions.

    • Temperature Control: Reaction temperature can affect the product distribution. Lowering the temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. A systematic temperature screen is recommended.

Q5: My reaction mixture turns dark, and I isolate a complex mixture of products, suggesting decomposition.

A5: Decomposition is often a result of overly harsh reaction conditions.

  • Causality: The combination of high temperatures and strong acids required for the cyclization of a deactivated ring can also lead to charring and polymerization.

  • Mitigation Strategies:

    • Gradual Heating: Increase the reaction temperature slowly to the target temperature.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

    • Alternative Reagents: Consider milder, more modern cyclization catalysts if standard strong acids are causing significant decomposition.

Experimental Protocols

Protocol 1: General Procedure for Acylation
  • Dissolve 4-bromophenethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-bromophenethyl)acetamide.

Protocol 2: General Procedure for Intramolecular Cyclization
  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA).

  • Heat the PPA to 80-90 °C to ensure it is mobile.

  • Slowly add N-(4-bromophenethyl)acetamide (1.0 eq) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-140 °C and maintain for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

IssuePotential CauseRecommended Solution
Incomplete Acylation Insufficiently reactive acylating agentUse acetyl chloride instead of acetic anhydride.
Inadequate reaction conditionsAdd a base (e.g., triethylamine), consider gentle heating.
Diacylation Excess acylating agentUse 1.0-1.1 equivalents of acylating agent.
High reaction temperaturePerform the reaction at 0 °C to room temperature.
Low Cyclization Yield Deactivated aromatic ringUse a strong cyclizing agent like PPA or Eaton's reagent.
Presence of waterEnsure all reagents and glassware are anhydrous.
Isomer Formation Lack of regiocontrolScreen different Lewis acid catalysts and reaction temperatures.
Decomposition Overly harsh conditionsMonitor reaction closely, avoid prolonged heating.

Diagram: Troubleshooting Workflow

Start Synthesis of this compound Acylation Acylation Step Start->Acylation Acylation_Issue Problem with Acylation? Acylation->Acylation_Issue Cyclization Cyclization Step Cyclization_Issue Problem with Cyclization? Cyclization->Cyclization_Issue Success Pure Product Acylation_Issue->Cyclization No Incomplete_Rxn Incomplete Reaction Acylation_Issue->Incomplete_Rxn Yes Diacylation_Byproduct Diacylation Byproduct Acylation_Issue->Diacylation_Byproduct Yes Optimize_Acylation Optimize Acylation: - Stronger acylating agent - Add base - Adjust temperature Incomplete_Rxn->Optimize_Acylation Diacylation_Byproduct->Optimize_Acylation Optimize_Acylation->Acylation Cyclization_Issue->Success No Low_Yield Low Yield Cyclization_Issue->Low_Yield Yes Isomers Isomeric Byproducts Cyclization_Issue->Isomers Yes Decomposition Decomposition Cyclization_Issue->Decomposition Yes Optimize_Cyclization Optimize Cyclization: - Stronger acid catalyst - Anhydrous conditions - Temperature screen Low_Yield->Optimize_Cyclization Isomers->Optimize_Cyclization Decomposition->Optimize_Cyclization Optimize_Cyclization->Cyclization

Caption: A decision-making workflow for troubleshooting the synthesis.

References

Sources

Technical Support Center: Optimization of Reaction Parameters for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, typically achieved through an intramolecular cyclization reaction such as the Bischler-Napieralski or a related reaction, can present several challenges. This guide provides a structured approach to overcoming common hurdles and optimizing your reaction parameters for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for the synthesis of this compound is the intramolecular cyclization of a suitable N-substituted phenylethylamine precursor. The Bischler-Napieralski reaction is a classic and effective approach for constructing the dihydroisoquinoline core.[1][2] This typically involves the cyclization of a β-arylethylamide using a dehydrating agent.

Q2: I am getting a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The cyclization may not have gone to completion.

  • Side reactions: Formation of byproducts can consume starting material and reduce the yield of the target compound.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst concentration are critical.

  • Poor quality starting materials: Impurities in the precursor can inhibit the reaction or lead to unwanted side products.

Q3: What are the common side products I should be aware of?

A3: A common side reaction in Bischler-Napieralski type cyclizations is the formation of a retro-Ritter reaction product, which results in a styrene derivative.[1] Additionally, polymerization of the starting material or product under strong acidic conditions can occur. In the case of bromo-substituted compounds, dimerization is a possibility, where two molecules of a reactive intermediate combine.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Ineffective Dehydrating Agent - Use a stronger dehydrating agent (e.g., phosphorus pentoxide (P2O5) in addition to phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)).[2][4] - Ensure the dehydrating agent is fresh and anhydrous.The Bischler-Napieralski reaction requires a potent dehydrating agent to facilitate the formation of the key nitrilium ion intermediate necessary for cyclization.[2]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. Refluxing in a higher boiling solvent like toluene or xylene may be beneficial.The intramolecular electrophilic aromatic substitution is an activated process and often requires thermal energy to overcome the activation barrier.
Insufficient Reaction Time - Extend the reaction time and monitor by TLC until the starting material is consumed.Some cyclization reactions can be slow, and insufficient time will lead to incomplete conversion.
Deactivated Aromatic Ring - While the bromo-substituent is deactivating, the reaction should still proceed. Ensure there are no other strongly deactivating groups on the aromatic ring of your precursor.The success of the electrophilic aromatic substitution is dependent on the nucleophilicity of the aromatic ring.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Retro-Ritter Reaction - Use milder reaction conditions (lower temperature). - Consider using a nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[1]The formation of a conjugated styrene system can be thermodynamically favorable under harsh conditions.[1]
Polymerization - Use a more dilute reaction mixture. - Add the starting material slowly to the acidic medium.High concentrations of reactants in a strong acid can promote intermolecular reactions leading to polymer formation.
Dimerization - This can occur if a reactive intermediate is present at high concentrations. Slower addition of reagents and maintaining lower temperatures can help.Dimerization is a bimolecular process, and its rate can be reduced by lowering the concentration of the reactive species.[3]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Co-eluting Impurities - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase if silica gel is not providing adequate separation.The polarity of the product and impurities can be very similar, requiring careful optimization of chromatographic conditions for effective separation.
Product is an Oil - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If the product remains an oil, purification by column chromatography is the primary method.The physical state of the product can affect the purification strategy.
Presence of Dimer Impurity - Purification of a similar bromo-substituted compound was achieved by converting the crude product to a salt, separating the dimer salt based on differential solubility, and then liberating the purified product.[3]The difference in physical properties between the monomeric and dimeric forms, such as solubility of their salts, can be exploited for purification.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

Materials:

  • N-(2-(4-bromophenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl3)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of N-(2-(4-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of starting material), add phosphorus oxychloride (2.0 - 3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution. Caution: This quenching process is exothermic and releases gas.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start N-(2-(4-bromophenyl)ethyl)acetamide reagents POCl3, Toluene Reflux start->reagents 1. crude Crude Product reagents->crude 2. quench Quench (NaHCO3/Ice) crude->quench 3. extraction Extraction (EtOAc) quench->extraction 4. drying Drying (MgSO4) extraction->drying 5. concentration Concentration drying->concentration 6. chromatography Column Chromatography concentration->chromatography 7. product This compound chromatography->product 8.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents byproducts Significant Byproducts check_temp Optimize Temperature (Increase?) check_reagents->check_temp Reagents OK check_time Extend Reaction Time? check_temp->check_time Temp OK success Improved Yield and Purity check_time->success Time OK analyze_byproducts Identify Byproducts (TLC, NMR, MS) byproducts->analyze_byproducts retro_ritter Retro-Ritter Product? analyze_byproducts->retro_ritter polymer Polymerization? analyze_byproducts->polymer lower_temp Lower Reaction Temperature retro_ritter->lower_temp Yes use_nitrile_solvent Use Nitrile Solvent retro_ritter->use_nitrile_solvent Yes dilute Use More Dilute Conditions polymer->dilute Yes slow_addition Slow Reagent Addition polymer->slow_addition Yes lower_temp->success use_nitrile_solvent->success dilute->success slow_addition->success

Caption: Decision tree for troubleshooting low yield and byproduct formation.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
  • Kovács, L., Scarpino, A., & Garella, D. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]
  • Request PDF. (n.d.). Pictet-Spengler isoquinoline synthesis.
  • Heravi, M. M., Zadsirjan, V., & Lashkarbolouki, T. (2017). The Pictet-Spengler Reaction: Updates Its Habits. Current Organic Chemistry, 21(10), 929-964. [Link]
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Google Patents. (n.d.). A process for purification of 7-(4-bromobutoxy)
  • Wikipedia. (2023, October 29). Bischler–Napieralski reaction. [Link]

Sources

Technical Support Center: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important chemical intermediate. Our goal is to help you anticipate and mitigate potential degradation, ensuring the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a robust molecule, but like any complex organic compound, it possesses specific chemical liabilities. The structure contains a lactam (a cyclic amide) within a dihydroisoquinolinone core and a bromine atom attached to the aromatic ring. These functional groups are the primary sites for potential degradation. Understanding the reactivity of these groups is key to preventing unwanted side reactions and ensuring the compound's stability in storage and during your experimental workflows.

This guide will walk you through the most common stability issues, their underlying chemical principles, and practical, field-tested solutions to avoid them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I observe a gradual loss of purity of my solid this compound sample over time, even when stored in what I believe are standard conditions. What could be the cause?

This is a common issue that can often be traced back to subtle environmental factors. While the compound appears as a stable, light yellow to yellow solid, long-term stability depends on meticulous storage.[1]

Possible Causes and Solutions:

  • Moisture: The lactam functionality is susceptible to slow hydrolysis, even from atmospheric moisture, which can lead to ring-opening of the dihydroisoquinolinone core.

  • Light Exposure: Bromo-aromatic compounds can be sensitive to light, which can initiate radical reactions or other degradation pathways. While specific photostability data for this compound is not extensively published, it is a known liability for this class of molecules.

  • Oxygen: The dihydroisoquinolinone ring can be susceptible to oxidation, especially over long periods.

Troubleshooting Protocol: Optimal Storage

  • Inert Atmosphere: For long-term storage, it is best to store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Low Temperature: Store the compound at 2-8°C.[2] Some suppliers also suggest sealed refrigeration.[3] Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture and oxygen.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C or sealed refrigeration[3]Slows down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Light Protect from light (Amber vial)[2]Avoids light-induced degradation.
Container Tightly sealed, dry container[1]Prevents moisture absorption.
FAQ 2: My reaction in a protic solvent (like methanol or water) is showing unexpected byproducts. Could the solvent be degrading my starting material?

Yes, protic solvents, especially in the presence of acidic or basic catalysts or impurities, can promote the degradation of this compound.

Core Mechanism: Lactam Hydrolysis

The lactam ring is an amide and is therefore susceptible to hydrolysis. This reaction is catalyzed by both acid and base and results in the opening of the heterocyclic ring to form an amino acid derivative.

cluster_0 Lactam Hydrolysis Pathway A This compound B Ring-Opened Product (Bromo-substituted amino acid) A->B H+ or OH- (Protic Solvent)

Caption: Lactam hydrolysis pathway of this compound.

Troubleshooting and Prevention:

  • Solvent Choice: If possible, use aprotic solvents such as THF, Dioxane, DMF, or DMSO, ensuring they are anhydrous.

  • pH Control: If a protic solvent is necessary, ensure the reaction medium is neutral. Buffer your reaction if necessary. Be aware that starting materials or reagents can alter the pH.

  • Temperature: Run reactions at the lowest effective temperature to minimize the rate of hydrolysis.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce exposure to potentially harsh conditions.

FAQ 3: I am performing a reaction with a strong base (e.g., n-BuLi, LDA, or NaOH) and see a complex mixture of products. What is happening?

Strong bases can cause multiple degradation pathways.

Potential Degradation Pathways with Strong Bases:

  • Accelerated Lactam Hydrolysis: As mentioned, bases strongly catalyze the hydrolysis of the lactam ring.

  • Elimination Reactions: Depending on the reaction conditions, strong bases could potentially promote elimination reactions on the dihydroisoquinolinone ring.

  • Reactions with the Bromine Atom: While less common, under certain conditions, strong bases could participate in reactions involving the bromo-aromatic portion of the molecule.

Recommendations:

  • Use Non-Nucleophilic Bases: If a base is required for proton abstraction, consider non-nucleophilic bases like DBU or DIPEA.

  • Low Temperature: If you must use a strong, nucleophilic base, conduct the reaction at very low temperatures (e.g., -78 °C) to control reactivity.

  • Inverse Addition: Add the base slowly to a solution of the substrate to avoid localized high concentrations of the base.

FAQ 4: I am attempting a reaction using a reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) and I am not getting my expected product. Instead, I see a debrominated species. Why?

This is a classic case of unintended dehalogenation. The carbon-bromine bond on the aromatic ring is a site of reactivity, particularly towards certain reducing agents.

Core Mechanism: Reductive Dehalogenation

Aryl bromides can be reduced to the corresponding arene (C-Br bond is replaced by a C-H bond) under various reductive conditions.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source is a very effective system for the reduction of aryl bromides.[5]

  • Metal Hydrides: While NaBH₄ alone is generally not strong enough to reduce an aryl bromide, in the presence of a transition metal catalyst (like copper salts), it can become a potent system for hydrodebromination.[2] More powerful reducing agents like LiAlH₄ can also cause dehalogenation.

cluster_1 Potential Reduction Pathways A This compound B Dehalogenation A->B [H] C Lactam Reduction A->C [H] D 1,2-Dihydroisoquinolin-3(4H)-one B->D E 7-Bromo-1,2,3,4-tetrahydroisoquinoline C->E

Caption: Potential reduction pathways for this compound.

Troubleshooting Guide for Reductive Processes:

  • Protecting Groups: If reduction of another functional group is desired without affecting the bromine, consider if a protecting group strategy is feasible.

  • Chemoselective Reagents: Choose reducing agents that are less likely to affect aryl halides. The choice is highly substrate and reaction-dependent.

  • Control of Reaction Conditions: In catalytic hydrogenations, the choice of catalyst, solvent, temperature, and pressure can sometimes be tuned to achieve selectivity.

FAQ 5: My sample, when dissolved in certain solvents and left on the benchtop, seems to develop new impurities. What solvents are best for short-term storage and use?

Solvent choice is critical, even for short-term handling.

Recommended Solvents for Dissolution:

  • Good: Anhydrous DMSO, DMF, Dioxane, THF. These aprotic solvents are generally compatible.

  • Use with Caution: Protic solvents like methanol and ethanol should be used with care and for short durations due to the risk of solvolysis/hydrolysis. Chlorinated solvents like DCM and chloroform are generally acceptable but should be free of acidic impurities.

Incompatible Reagents and Conditions to Avoid:

CategoryExamplesReason for Incompatibility
Strong Acids HCl, H₂SO₄, TFACatalyzes rapid hydrolysis of the lactam.
Strong Bases NaOH, KOH, n-BuLi, LDACatalyzes lactam hydrolysis; may cause other side reactions.
Strong Oxidizing Agents KMnO₄, CrO₃Can lead to oxidative degradation of the ring system.[6]
Certain Reducing Agents Pd/C with H₂, some metal hydridesCan cause reductive dehalogenation of the C-Br bond.[5]
Palladium Catalysts Residual Pd from synthesisCan catalyze dehalogenation or other unwanted cross-coupling reactions if impurities are present.[7]

Summary of Key Degradation Pathways

A This compound B Ring-Opened Product (Hydrolysis) A->B Acid/Base Moisture C Oxidized Products (e.g., Isoquinoline-triones) A->C Strong Oxidants D Debrominated Product (Dehalogenation) A->D Reducing Agents (e.g., Pd/C, H₂) E Reduced Lactam Product A->E Strong Reducing Agents (e.g., LiAlH₄)

Caption: Major potential degradation pathways for this compound.

This guide provides a framework for understanding and preventing the degradation of this compound. By carefully controlling storage conditions, solvent choice, and reaction parameters, you can ensure the integrity of this valuable compound in your research.

References

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Bide Pharmatech Ltd. This compound. [Link]
  • Page, M. I. (1999). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Current Pharmaceutical Design, 5(11), 895-913.
  • Li, Z., et al. (2018). Aerobic α-Oxidation of N-Substituted Tetrahydroisoquinolines to Dihydroisoquinolones via Organo-photocatalysis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Lin, X. L., et al. (2022). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(III) diacetate. Organic Chemistry Frontiers, 9(16), 4349-4355.
  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237.

Sources

side reaction mechanisms in bromo-isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-isoquinolinone derivatives. As specialists in complex heterocyclic chemistry, we understand the nuanced challenges that can arise during these multi-step syntheses. This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common side reactions and synthetic roadblocks, ensuring the integrity and efficiency of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues with Bromination Regioselectivity & Purity

Question 1: I am attempting a direct bromination on the isoquinolinone core and obtaining a mixture of isomers, primarily the C5- and C8-bromo derivatives. How can I improve the regioselectivity for the C5-bromo-isoquinolinone?

Answer: This is a classic challenge in the electrophilic aromatic substitution (SEAr) of the isoquinoline scaffold. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • Causality & Mechanism: The isoquinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. Under the strongly acidic conditions typically required for bromination, the pyridine nitrogen is protonated. This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile (e.g., Br+) preferentially attacks the less deactivated carbocyclic (benzene) ring. The C5 and C8 positions are the most electronically activated sites for SEAr[1]. The precise ratio of C5 to C8 substitution is highly sensitive to the reaction conditions, particularly the choice of acid and brominating agent[2].

  • Troubleshooting & Optimization Protocol:

    • Strict Temperature Control: Temperature is a critical parameter for controlling regioselectivity. Side products are often formed at higher temperatures. For the synthesis of 5-bromoisoquinoline, it is crucial to maintain the temperature between -22 and -26°C during the addition of the brominating agent[3].

    • Choice of Brominating Agent and Acid: While molecular bromine can be used, N-Bromosuccinimide (NBS) in concentrated sulfuric acid is often preferred for its higher selectivity. For particularly sensitive substrates, using N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) can provide high regioselectivity for the 5-bromo product[2].

    • Slow Reagent Addition: Add the brominating agent (e.g., NBS) portion-wise to the vigorously stirred solution of isoquinolinone in acid. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions and improving selectivity.

Question 2: My reaction is producing a significant amount of a di-brominated byproduct, which is difficult to separate from my desired mono-bromo product. What is causing this and how can it be prevented?

Answer: The formation of di-brominated species is a common consequence of over-bromination, where the initially formed mono-bromo product undergoes a second electrophilic substitution.

  • Causality & Mechanism: The first bromine atom added to the ring is a deactivating group, but it is also an ortho-, para-director. If the reaction conditions are too harsh or if excess brominating agent is used, a second bromination can occur at the next most activated position. For example, in the case of 5-bromoisoquinoline, the next bromination often occurs at the C8 position, leading to 5,8-dibromoisoquinoline[3].

  • Troubleshooting & Optimization Protocol:

    • Control Stoichiometry: This is the most critical factor. Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (e.g., NBS) for mono-bromination[3]. Carefully weigh your reagents.

    • Purify the Brominating Agent: Commercial NBS can sometimes contain residual Br2, which is a more aggressive brominating agent and can lead to polybromination. It is highly recommended to recrystallize NBS from water before use to ensure high purity and reactivity control[3].

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

    • Lower Temperature: Running the reaction at the lowest effective temperature can increase selectivity by slowing down the rate of the second bromination reaction relative to the first.

Brominating AgentTypical ConditionsAdvantagesCommon Side Products
N-Bromosuccinimide (NBS) Conc. H₂SO₄, -25°C to -18°CGood regioselectivity, easier to handle than Br₂.Di-bromination if excess is used; requires pure reagent.[2][3]
Molecular Bromine (Br₂) Nitrobenzene, 180°C or H₂SO₄Inexpensive and potent.Lower regioselectivity, formation of poly-halogenated species, harsh conditions.[4][5]
N,N'-Dibromoisocyanuric Acid (DBI) CF₃SO₃HHigh regioselectivity, effective for deactivated systems.Can be aggressive, requires careful handling.[2]
Category 2: Side Reactions Originating from Isoquinolinone Ring Synthesis

The synthesis of the core isoquinolinone ring is the foundation of the entire process. Side reactions at this stage will inevitably lead to impure final products. Below, we address issues related to common named reactions used for this purpose.

Question 3: I'm using a Bischler-Napieralski reaction to form the dihydroisoquinoline precursor, but my yields are low and I'm isolating an unexpected styrene-like byproduct. What is happening?

Answer: The Bischler-Napieralski reaction is a powerful tool for cyclizing β-arylethylamides, but it requires strongly dehydrating acidic conditions which can promote alternative reaction pathways.[6][7]

  • Causality & Mechanism: The reaction proceeds by activating the amide carbonyl, typically with POCl₃ or P₂O₅, to form an electrophilic intermediate (a nitrilium ion or an imidoyl chloride) that undergoes intramolecular electrophilic attack on the aromatic ring.[6][7] However, under excessively harsh heating or prolonged reaction times, a competing elimination reaction can occur. This side reaction, sometimes referred to as a retro-Ritter pathway, leads to the formation of a styrene derivative instead of the desired cyclized product.[6]

  • Troubleshooting & Optimization:

    • Milder Activating Agents: If harsh conditions are causing decomposition, consider modern, milder protocols. For example, using trifluoromethanesulfonic anhydride (Tf₂O) with an amine base like 2-chloropyridine can effect cyclization at lower temperatures, preserving sensitive functional groups.[8]

    • Optimize Temperature and Time: Carefully screen reaction temperatures. Often, cyclization can be achieved at temperatures lower than reflux, which will disfavor the elimination pathway. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

    • Substrate Electronics: The reaction is most effective with electron-rich aromatic rings that facilitate the electrophilic substitution step.[6] If your aryl group is electron-deficient, you may require stronger conditions, which unfortunately also favors the side reaction. In such cases, a different synthetic route may be more appropriate.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A β-Arylethylamide B Nitrilium Ion Intermediate A->B POCl₃ or Tf₂O D β-Arylethylamide C 3,4-Dihydroisoquinoline (Desired Product) B->C Intramolecular Electrophilic Cyclization E Retro-Ritter Type Elimination D->E Harsh Conditions (High Heat) F Styrene Derivative (Byproduct) E->F

Caption: Competing pathways in the Bischler-Napieralski reaction.

Question 4: My Pomeranz-Fritsch synthesis of the isoquinoline core is inconsistent and gives low yields. What are the common failure points?

Answer: The classic Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, is notoriously sensitive and often provides variable yields.[9][10]

  • Causality & Mechanism: The reaction involves two key stages: the formation of a benzalaminoacetal, followed by a ring closure in strong acid.[9][11] The cyclization step is an electrophilic substitution on the benzene ring. Several issues can arise:

    • Hydrolysis: The strong acidic medium required for cyclization can also hydrolyze the imine intermediates, leading back to starting materials or other decomposition products.[10]

    • Reaction Conditions: The reaction often requires very high acid concentrations and long reaction times, which can degrade sensitive molecules.[11]

    • Substrate Scope: The yield is highly dependent on the substituents on the aromatic ring.

  • Troubleshooting & Optimization:

    • Modified Protocols: Consider using a modified Pomeranz-Fritsch protocol. For instance, a two-step procedure where the Schiff's base is hydrogenated to the corresponding benzylamine, converted to an N-tosylate, and then cyclized in dilute mineral acid can be more reliable and higher yielding.[12]

    • Milder Cyclization Conditions: Recent advances have shown that using trimethylsilyltriflate (TMSOTf) and an amine base can activate the dimethylacetals for cyclization under much milder conditions, allowing for the preparation of sensitive 1,2-dihydroisoquinoline products.[13]

    • Alternative Route: An alternative approach involves condensing the corresponding benzylamine with glyoxal semiacetal, which can sometimes provide better yields.[9]

Category 3: Issues with Protecting Groups and Precursors

Question 5: I am using an N-benzyl protected isoquinolinone, but the debenzylation step using standard hydrogenolysis is failing or giving me a complex mixture. Why is this happening?

Answer: While N-benzyl groups are stable, their removal can be problematic, especially in complex heterocyclic systems. Standard hydrogenolysis (H₂, Pd/C) is not always a viable option.

  • Causality & Mechanism:

    • Catalyst Poisoning: If your molecule contains sulfur atoms or certain other heterocycles, they can poison the palladium catalyst, rendering it inactive.[14]

    • Competing Reductions: The conditions for hydrogenolysis can also reduce other functional groups in your molecule, such as alkenes, alkynes, or even the isoquinoline ring itself, leading to a mixture of products.[14]

    • Steric Hindrance: A sterically hindered N-benzyl group may be difficult to access for the catalyst surface.

  • Troubleshooting & Optimization Protocol:

    • Alternative Catalysts: If standard 10% Pd/C is ineffective, switching to a more active catalyst like 20% Pearlman's catalyst (Pd(OH)₂/C) can sometimes overcome catalyst resistance or facilitate cleavage at lower pressures.[15]

    • Acid-Facilitated Hydrogenation: The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the N-debenzylation of N-Boc, N-benzyl double-protected systems.[15]

    • Oxidative Debenzylation: For substrates incompatible with reductive conditions, consider oxidative methods.

      • KOtBu/DMSO/O₂: A system of potassium tert-butoxide in DMSO with oxygen can achieve rapid and high-yielding N-debenzylation for many heterocycles.[14]

      • Photocatalytic Debenzylation: A modern and mild approach uses visible light and a photocatalyst with an oxidant like DDQ to cleave benzyl ethers and amines, showing high functional group tolerance.[16]

Question 6: My synthesis starts from a 2-halobenzonitrile precursor, but the subsequent hydrolysis to the amide or carboxylic acid needed for cyclization is proving difficult. What are the best practices?

Answer: Nitrile hydrolysis is a robust reaction but can be sluggish, especially with sterically hindered or electron-poor aromatic nitriles. The key is choosing conditions that are forceful enough to drive the reaction to completion without degrading the rest of the molecule.

  • Causality & Mechanism: The hydrolysis proceeds in two stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to a carboxylic acid (or its salt).[17][18]

    • Acid-Catalyzed: The reaction begins with protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[19][20]

    • Base-Catalyzed: The hydroxide ion directly attacks the electrophilic nitrile carbon. This typically yields the carboxylate salt.[21]

  • Troubleshooting & Optimization Protocol:

    • Harsh Acidic Conditions: For stubborn nitriles, heating under reflux with a strong acid like 6M HCl or a mixture of concentrated H₂SO₄ and water is often effective. This will directly yield the carboxylic acid.[18]

    • Harsh Basic Conditions: Refluxing with a concentrated aqueous base like 6M NaOH will produce the carboxylate salt, which can then be acidified in a separate workup step to yield the carboxylic acid. This can be advantageous if your molecule is sensitive to strong acid.

    • Stopping at the Amide: If the amide is the desired intermediate for a subsequent reaction (like a Bischler-Napieralski cyclization), you can often stop the hydrolysis at this stage. This is typically achieved by using milder basic conditions (e.g., lower temperature, shorter reaction time) and carefully monitoring the reaction.[19] A platinum-catalyzed hydrolysis has also been shown to be effective for converting nitriles to amides in the presence of other functional groups.[22]

G decision decision action action start Low Yield or Impure Product decision1 Is starting material consumed? start->decision1 Analyze crude product (LCMS, NMR) decision2 Reaction Failure. Check reaction setup: - Reagent purity? - Correct solvent/temp? - Inert atmosphere? decision1->decision2 No decision3 Multiple spots/ peaks observed? decision1->decision3 Yes action1 Verify reagent quality. Re-run with stricter control over parameters. decision2->action1 Optimize Conditions action2 Purification Issue. Optimize chromatography (column, solvent system) or recrystallization. decision3->action2 No, single product but low yield decision4 Is the major impurity a known side product? (e.g., di-bromo, styrene) decision3->decision4 Yes action3 Consult specific FAQ: - Q1/Q2 for Bromination - Q3 for Bischler-Napieralski - Q4 for Pomeranz-Fritsch decision4->action3 Yes action4 Characterize byproduct. Consider unexpected reactivity: - Protecting group cleavage? - Precursor instability? decision4->action4 No, unknown impurity

Caption: A logical workflow for diagnosing common synthetic problems.

References
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  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Bischler–Napieralski reaction. Wikipedia.
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  • Pictet–Spengler reaction. Wikipedia.
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  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc.
  • Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and...
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  • Isoquinoline synthesis. Química Organica.org.
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  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Amanote Research.
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  • An efficient method for the N-debenzylation of aromatic heterocycles.
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Technical Support Center: Optimizing HPLC Separation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that robust and efficient analytical methods are critical to advancing research and development. This guide provides in-depth technical support for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. We will move beyond simple procedural steps to explain the underlying chromatographic principles, enabling you to troubleshoot and develop high-quality, reliable methods.

Analyte Overview: Understanding the Molecule

Effective method development begins with understanding the physicochemical properties of the analyte. This compound is a heterocyclic compound with properties that dictate its behavior in a reversed-phase HPLC system.

Table 1: Physicochemical Properties of this compound

Property Value / Observation Chromatographic Implication
Molecular Formula C₉H₈BrNO[1][2][3] -
Molecular Weight 226.07 g/mol [1][2][3] -
Predicted logP 1.62[2] Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[4]
Predicted pKa 14.90 (for the amide N-H)[1] The amide proton is very weakly acidic. The secondary amine within the ring is basic and is the primary site for protonation.
Structure Contains a bromophenyl group (hydrophobic) and an amide/amine core (polar, basic). The basic nitrogen is a key interaction site. Uncontrolled ionization can lead to severe peak tailing on silica-based columns.[5]

| Solubility | A related compound is insoluble in water.[6] Likely soluble in common organic solvents (Methanol, Acetonitrile). | Sample preparation should use a solvent compatible with the mobile phase, ideally the initial mobile phase itself, to prevent peak distortion. |

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses the most common questions when establishing a baseline method for this compound.

Q1: What is the best initial column and mobile phase to start with?

A1: For an analyte with a logP of ~1.6, a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the ideal starting point.[4] This stationary phase provides sufficient hydrophobic interaction for good retention.

For the mobile phase, begin with a simple isocratic elution using Acetonitrile and Water . A starting ratio of 50:50 (v/v) is a reasonable guess. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better efficiency for many compounds.[7] Crucially, this mobile phase must be acidified.

Q2: Why is controlling the mobile phase pH so important for this compound?

A2: The isoquinolinone structure contains a secondary amine, which is basic. At neutral pH, this amine can exist in both a neutral and a protonated (charged) state. Furthermore, the silica backbone of most HPLC columns has surface silanol groups (Si-OH). These silanols are acidic (pKa ~3.5-4.5) and become deprotonated (Si-O⁻) above this pH.

The positively charged amine on your analyte can then undergo strong, undesirable ionic interactions with the negatively charged silanols. This secondary interaction mechanism leads to significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[5][8]

To prevent this, you must suppress the ionization of the silanol groups and ensure the analyte is in a single, consistent protonation state. This is achieved by maintaining a low mobile phase pH. Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to your aqueous and organic mobile phase components. A pH between 2.5 and 3.5 will ensure the silanols are neutral (Si-OH) and the analyte is consistently protonated (NH₂⁺), leading to symmetrical, Gaussian peaks.

Q3: What UV detection wavelength should I use?

A3: The this compound molecule contains a substituted aromatic ring, which is a strong chromophore. A good starting point for detection is 254 nm , a common wavelength for aromatic compounds. For optimal sensitivity, it is highly recommended to perform a UV-Vis scan of the analyte using a diode array detector (DAD) to identify the wavelength of maximum absorbance (λ-max).

Q4: How should I prepare my sample for analysis?

A4: The primary rule for sample diluent is that it should be as weak as or weaker than the mobile phase. Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion, including splitting or fronting.

For best results, dissolve the sample directly in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Ensure the final concentration is low enough to avoid column overloading, which can also cause peak shape issues.[9] Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column inlet frit.[9]

In-Depth Troubleshooting Guide

Even with a good starting method, problems can arise. This guide provides a systematic approach to resolving common chromatographic issues.

Problem: Severe Peak Tailing

Q: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What are the causes and how do I fix it?

A: Peak tailing is the most anticipated issue for this basic compound.[5] It occurs when a portion of the analyte molecules are retained more strongly than the main population. Follow this logical workflow to diagnose and solve the problem.

Diagram: Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.5? (e.g., with 0.1% Formic Acid) start->check_ph check_column Is the column old or a non-end-capped Type A silica? check_ph->check_column Yes add_acid SOLUTION: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->add_acid No check_conc Is sample concentration too high? check_column->check_conc No use_new_column SOLUTION: Replace with a modern, high-purity, end-capped C18 column. check_column->use_new_column Yes reduce_conc SOLUTION: Dilute sample 10-fold and reinject. check_conc->reduce_conc Yes check_system Still Tailing? Consider extra-column effects (tubing, fittings). [2] check_conc->check_system No

Sources

Technical Support Center: Scaling Up 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for scalability and robustness.

Introduction: The Synthetic Challenge

The this compound core is a valuable building block in medicinal chemistry, often serving as a precursor for more complex pharmaceutical intermediates. Its synthesis typically involves an intramolecular cyclization reaction, which, while straightforward on a lab scale, can present significant challenges during scale-up. Common hurdles include managing reaction exotherms, controlling impurity profiles, and ensuring consistent yields. This guide focuses on a common synthetic route via an intramolecular Friedel-Crafts-type reaction and provides a framework for troubleshooting and optimization.

Proposed Synthetic Pathway

A prevalent method for constructing the dihydroisoquinolinone core involves the acid-catalyzed cyclization of an N-acylated phenethylamine derivative. The presence of the bromine atom on the aromatic ring influences its reactivity, a key consideration for reaction conditions.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 2-(3-Bromophenyl)ethan-1-amine C N-(3-Bromophenethyl)-2-chloroacetamide A->C Acylation (e.g., DCM, Et3N) B Chloroacetyl chloride B->C D This compound C->D Intramolecular Friedel-Crafts (e.g., AlCl3, DCE)

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and scale-up.

Issue 1: Low Yield or Stalled Cyclization Reaction

Question: My intramolecular Friedel-Crafts cyclization is giving a low yield or failing to proceed to completion, even with extended reaction times. What are the common causes and solutions?

Answer: Low yields in this cyclization are often traced back to issues with the Lewis acid catalyst, substrate reactivity, or reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic. Moisture contamination will quench the catalyst, significantly reducing its activity. When scaling up, the larger surface areas and longer addition times increase the risk of exposure to atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use a high-purity, freshly opened container of AlCl₃ or a previously opened one that has been stored in a desiccator. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Cause 2: Insufficient Activation. The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] While it directs ortho/para, the overall reaction rate is slower than with an unsubstituted ring.

    • Solution:

      • Stoichiometry: Increase the molar equivalents of AlCl₃. In Friedel-Crafts acylations, more than one equivalent is often needed as the catalyst complexes with the carbonyl oxygen. A 1.5 to 2.5 molar excess is a good starting point for optimization.

      • Temperature: While initial complexation may be done at a lower temperature (0-5 °C) to control the initial exotherm, a subsequent increase in temperature (e.g., to 40-60 °C or even reflux) may be necessary to drive the cyclization to completion.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Cause 3: Poor Solubility. The starting material or intermediate complex may have poor solubility in the chosen solvent at lower temperatures, limiting the reaction rate.

    • Solution: Consider alternative solvents. While 1,2-dichloroethane (DCE) is common, other solvents like nitromethane or carbon disulfide can be explored, though they come with their own safety and handling considerations. On a larger scale, ensuring efficient stirring is crucial to maintain a homogenous slurry if full dissolution is not possible.

Issue 2: Formation of Impurities and Side Products

Question: I'm observing significant side products in my crude reaction mixture, complicating purification. What are they, and how can I minimize them?

Answer: Impurity formation is a critical issue, especially during scale-up where localized temperature spikes or concentration gradients can favor side reactions.

  • Side Product 1: Isomer Formation. Although the bromine at the meta-position strongly directs the cyclization to the para position (C6 of the phenethyl group) to yield the 7-bromo product, a small amount of the 5-bromo isomer (from cyclization at the ortho position) can sometimes form.

    • Mitigation: Running the reaction at the lowest effective temperature can often improve regioselectivity. The steric hindrance at the ortho position generally disfavors the formation of the 5-bromo isomer.

  • Side Product 2: Intermolecular Reactions/Polymerization. At high concentrations or if the reaction is overheated, intermolecular reactions can occur, leading to oligomeric or polymeric tars. This is a major concern during scale-up due to challenges with heat dissipation.[3]

    • Mitigation:

      • Controlled Addition: Add the substrate solution slowly to the suspension of AlCl₃ in the solvent to maintain better temperature control. For large-scale reactions, this is a critical parameter.

      • Dilution: While highly concentrated reactions are often preferred for throughput, a slight increase in solvent volume can sometimes minimize intermolecular side reactions. This is a trade-off that needs to be optimized.

  • Side Product 3: Products from Incomplete Reaction. Unreacted starting material (N-(3-Bromophenethyl)-2-chloroacetamide) is a common "impurity."

    • Mitigation: This points back to the issues of catalyst activity and reaction conditions discussed in Issue 1. Ensure sufficient catalyst and reaction time/temperature to drive the reaction to completion.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield / Stalled ReactionInactive Lewis Acid (moisture)Use anhydrous conditions, fresh AlCl₃, inert atmosphere.
Insufficient Ring ActivationIncrease molar equivalents of AlCl₃; optimize temperature.
Poor SolubilityEnsure efficient stirring; screen alternative solvents.
Impurity FormationIsomer Formation (5-bromo)Run at the lowest effective temperature to maximize selectivity.
Polymerization/TarControl reagent addition rate; ensure adequate cooling; optimize concentration.
Unreacted Starting MaterialRe-evaluate catalyst stoichiometry and reaction conditions (time, temp).
Issue 3: Purification Challenges

Question: I am struggling to purify the final product. Column chromatography gives poor recovery, and recrystallization attempts have failed. What are the best practices?

Answer: Purification of polar, heterocyclic compounds can be challenging.

  • Problem: Streaking/Poor Recovery on Silica Gel. Amine-containing or lactam compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol.[4]

      • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is often better suited for basic compounds.[4]

  • Problem: Difficulty with Recrystallization. Finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult.

    • Solution: Solvent System Screening.

      • Use a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol, or ethyl acetate) at reflux. Then, add a poor solvent (e.g., hexanes, heptane, or water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

      • A common system for such compounds is Ethanol/Water or Ethyl Acetate/Hexanes.

  • Problem: Persistent Colored Impurities. Dark, tarry impurities can co-precipitate with the product.

    • Solution: Activated Charcoal Treatment. After dissolving the crude product in the hot recrystallization solvent, add a small amount (e.g., 1-2% by weight) of activated charcoal.[5] Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.[5]

Issue 4: Scale-Up Complications

Question: My lab-scale (1g) synthesis was successful, but I'm facing problems at a larger (100g) scale, particularly with temperature control and work-up. What should I anticipate?

Answer: Scaling up chemical reactions is not always linear. Heat and mass transfer limitations become significant.[3]

  • Challenge 1: Exotherm Control. The complexation of AlCl₃ with the amide and the subsequent Friedel-Crafts reaction are exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases, and heat can build up, leading to runaway reactions or side product formation.[6]

    • Solution:

      • Jacketed Reactor: Use a reactor with a cooling jacket for precise temperature control.

      • Controlled Addition: Add the AlCl₃ in portions to the solvent, or add the substrate solution slowly to the AlCl₃ slurry, carefully monitoring the internal temperature.

      • Dilution: A slightly more dilute reaction can provide a larger thermal mass to absorb the heat of reaction.

  • Challenge 2: Quenching. The quench of a large amount of AlCl₃ with water is highly exothermic and releases HCl gas.

    • Solution:

      • Reverse Quench: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water. This provides a large heat sink.

      • Proper Ventilation: Ensure the quench is performed in a well-ventilated fume hood to handle the HCl gas evolution.

      • Temperature Control: Use an ice bath to cool the quenching vessel.

  • Challenge 3: Extractions and Phase Separations. Handling large volumes of solvents during aqueous work-up can be cumbersome. Emulsions can also be more problematic on a larger scale.

    • Solution:

      • Mechanical Stirring: Use an overhead stirrer for efficient mixing during extractions.

      • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

      • Solvent Choice: Ensure the extraction solvent (e.g., Dichloromethane or Ethyl Acetate) has a significant density difference from the aqueous layer to facilitate clean phase separation.

Detailed Experimental Protocol (Illustrative 50g Scale)

This protocol is a representative guide. Optimization for your specific equipment and conditions is recommended.

1. Acylation: Synthesis of N-(3-Bromophenethyl)-2-chloroacetamide

  • To a 2L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 2-(3-Bromophenyl)ethan-1-amine (100 g, 0.5 mol) and Dichloromethane (DCM, 500 mL).

  • Cool the solution to 0-5 °C.

  • Add Triethylamine (76 g, 0.75 mol) dropwise, maintaining the internal temperature below 10 °C.

  • In a separate flask, dissolve Chloroacetyl chloride (62 g, 0.55 mol) in DCM (100 mL).

  • Add the Chloroacetyl chloride solution dropwise to the reactor over 1-2 hours, ensuring the temperature stays below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC/LC-MS.

  • Quench the reaction by slowly adding water (500 mL). Separate the organic layer.

  • Wash the organic layer with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly in the next step.

2. Cyclization: Synthesis of this compound

  • Charge a 2L jacketed reactor with anhydrous Aluminum chloride (AlCl₃) (100 g, 0.75 mol) under a nitrogen atmosphere.

  • Add anhydrous 1,2-Dichloroethane (DCE, 600 mL) and cool the resulting slurry to 0-5 °C.

  • Dissolve the crude N-(3-Bromophenethyl)-2-chloroacetamide from the previous step in anhydrous DCE (400 mL).

  • Add the amide solution to the AlCl₃ slurry via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After addition, slowly warm the reaction mixture to 50-55 °C and hold for 4-8 hours. Monitor progress by TLC/LC-MS until starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate, larger reactor (5L), prepare a mixture of crushed ice (1 kg) and water (500 mL) with vigorous stirring.

  • CAUTION: HIGHLY EXOTHERMIC & HCL GAS EVOLUTION. Slowly transfer the reaction mixture onto the ice/water slurry, ensuring the quench temperature does not exceed 25 °C.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine the organic layers and wash with water (500 mL) and brine (500 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

3. Purification

  • Recrystallization: Suspend the crude solid in ethanol (approx. 3-4 mL per gram of crude material). Heat to reflux to dissolve. If color persists, treat with activated charcoal as described above. Add water dropwise until persistent cloudiness is observed. Reheat to clarify, then allow to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours.

  • Filter the resulting crystals, wash with a cold 50:50 ethanol/water mixture, and dry under vacuum.

Workflow for Troubleshooting Low Yield

G start Low Yield in Cyclization Step q1 Was the reaction performed under strictly anhydrous conditions? start->q1 sol1 Re-run reaction. - Oven/flame-dry glassware. - Use fresh, high-purity AlCl₃. - Maintain inert atmosphere. q1->sol1 No q2 Is unreacted starting material observed? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize reaction conditions: 1. Increase AlCl₃ stoichiometry (1.5-2.5 eq). 2. Increase reaction temperature (e.g., 40-60°C). 3. Increase reaction time. q2->sol2 Yes q3 Is there significant tar/polymer formation? q2->q3 No a2_yes Yes a2_no No sol3 Improve process control: - Slow down substrate addition rate. - Ensure efficient stirring & cooling. - Consider increasing solvent volume. q3->sol3 Yes end_node Consult further on purification or alternative synthetic routes. q3->end_node No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Name-Reaction.com. Pictet-Spengler reaction.
  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.
  • Wikipedia. Pictet–Spengler reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Slideshare. Bischler napieralski reaction.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Grokipedia. Bischler–Napieralski reaction.
  • SpringerLink. Challenges of scaling up chemical processes (based on real life experiences).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • Scribd. Bischler Napieralski Reaction.
  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Organic Chemistry Portal. Isoquinolone synthesis.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Organic Chemistry Portal. Isoquinolin-3-one synthesis.
  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • MDPI. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches.
  • Royal Society of Chemistry. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
  • ACS Publications. Organic Letters Ahead of Print.
  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca.

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Validation & Comparative

A Comparative Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among the vast landscape of isoquinoline derivatives, 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one emerges as a compound of interest, offering a unique combination of structural features that warrant a detailed comparative analysis. This guide provides an in-depth technical comparison of this compound with other isoquinolinone derivatives, supported by available data and experimental insights to inform future research and development endeavors.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring an isoquinolinone core with a bromine atom substituted at the 7-position. Its chemical structure combines the rigidity of the bicyclic system with the electronic properties of the bromine substituent, making it a valuable building block and a potential pharmacophore.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Light yellow to yellow solid
Predicted Boiling Point 412.6±45.0 °C
Predicted Density 1.559±0.06 g/cm³

Comparative Analysis: The Influence of Substitution

The pharmacological profile of an isoquinolinone derivative is heavily influenced by the nature and position of its substituents. The bromine atom at the 7-position of the target molecule is expected to significantly impact its physicochemical properties and biological activity compared to other substituted analogs.

The Role of Halogenation

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom can increase lipophilicity, which may improve membrane permeability and target engagement. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Studies on related halogenated quinolines and isoquinolines have demonstrated potent antibacterial and anticancer activities. For instance, select halogenated quinolines have been shown to eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms.[1] Similarly, brominated quinoline derivatives have exhibited strong antiproliferative activity against various tumor cell lines.

Structure-Activity Relationship (SAR) Insights

While direct comparative biological data for this compound is limited in publicly available literature, we can infer potential activities based on structure-activity relationship (SAR) studies of related compounds.

Research on 7-substituted tetrahydroisoquinolines has highlighted the importance of the substituent at this position for biological activity.[2] The nature of the group at the 7-position can influence the molecule's interaction with its biological target.

In the context of anticancer activity, studies on substituted isoquinolin-1-ones have shown that modifications to the isoquinoline core can lead to potent antitumor agents.[3] For example, a study on various substituted quinolines found that a 5,7-dibromo-8-hydroxyquinoline derivative displayed strong antiproliferative activity against several cancer cell lines. This suggests that the presence and position of bromo substituents are critical for cytotoxicity.

Potential Therapeutic Applications: A Comparative Outlook

Based on the broader class of isoquinolinone and halogenated heterocyclic compounds, this compound and its analogs hold potential in several therapeutic areas.

Anticancer Activity

The isoquinolinone scaffold is a well-established pharmacophore in the design of anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of a bromine atom, as in this compound, could enhance these activities. For comparison, certain brominated indolin-2-one derivatives have shown potent anticancer activity against breast and lung cancer cell lines.[4]

dot

Isoquinolinone_Core Isoquinolinone Core Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Isoquinolinone_Core->Biological_Activity Influences Substituents Substituents (e.g., -Br, -Cl, -CH3, -OCH3) Substituents->Biological_Activity Modulates Mechanism_of_Action Mechanism of Action (DNA Intercalation, Enzyme Inhibition) Biological_Activity->Mechanism_of_Action Mediated by

Caption: Relationship between the isoquinolinone core, substituents, and biological activity.

Antimicrobial Activity

Halogenated heterocyclic compounds have a long history of use as antimicrobial agents. The mechanism of action often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Studies on halogenated quinolines have demonstrated their efficacy against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Therefore, it is plausible that this compound could exhibit similar antimicrobial properties.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other isoquinolinones, standardized experimental protocols are essential.

Synthesis of 7-Substituted Isoquinolin-3-ones

A general synthetic approach to 7-substituted-1,2-dihydroisoquinolin-3(4H)-ones can be adapted from established methods for isoquinolinone synthesis. A potential route could involve the cyclization of a suitably substituted N-(2-phenylethyl)acetamide derivative.

Example Synthetic Workflow:

dot

cluster_0 Synthesis Workflow Start Starting Material (Substituted 2-Phenylethylamine) Step1 Acylation Start->Step1 Step2 Cyclization (e.g., Friedel-Crafts) Step1->Step2 Product Substituted Isoquinolinone Step2->Product

Caption: A generalized workflow for the synthesis of substituted isoquinolinones.

Detailed Protocol (Hypothetical for this compound):

  • Starting Material: 2-(4-Bromophenyl)ethan-1-amine.

  • Acylation: React 2-(4-bromophenyl)ethan-1-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

  • Intramolecular Friedel-Crafts Cyclization: Treat the resulting chloroacetamide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., nitrobenzene or polyphosphoric acid) to effect intramolecular cyclization and formation of this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

To compare the anticancer potential, a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its analogs) and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.

Step-by-Step Protocol:

  • Bacterial Strains: Use standard and clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data is currently sparse, the analysis of related halogenated isoquinolinones suggests significant potential in anticancer and antimicrobial applications. The bromine substituent at the 7-position is a key feature that likely modulates the compound's biological activity through effects on lipophilicity and target binding.

Future research should focus on the systematic synthesis and biological evaluation of a series of 7-substituted isoquinolin-3-one derivatives, including this compound. Head-to-head comparative studies using standardized in vitro and in vivo models are crucial to elucidate the precise structure-activity relationships and to identify lead candidates for further development. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of the therapeutic potential of this important class of heterocyclic compounds.

References

  • Lee, J. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]
  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Frontiers in Microbiology, 9, 2691. [Link]
  • Thompson, A. M., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(21), 127521. [Link]
  • Park, C. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]
  • Abdel-Aziz, M., et al. (2019). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 24(23), 4302. [Link]
  • PubChem. Compound Summary for CID 25067330, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cell death, is elegantly exploited by PARP inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of PARP inhibitors: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one analogs. We will explore the chemical scaffold, compare its performance with established alternatives, and provide the experimental frameworks necessary for its evaluation.

The 1,2-dihydroisoquinolin-3(4H)-one Scaffold: A Privileged Core for PARP Inhibition

The 1,2-dihydroisoquinolin-3(4H)-one core has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups necessary for potent and selective enzyme inhibition. In the context of PARP inhibition, this scaffold mimics the nicotinamide moiety of the NAD+ substrate, effectively competing for the enzyme's active site.

The introduction of a bromine atom at the 7-position is a critical design choice. Halogen bonding is a recognized strategy in drug design to enhance binding affinity and selectivity. The bromine atom can participate in favorable interactions within the PARP active site, potentially increasing the residence time of the inhibitor and, consequently, its potency. Furthermore, substitutions at this position can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug development.

Comparative Analysis of Dihydroisoquinolinone Analogs and Other PARP Inhibitors

While a comprehensive head-to-head clinical comparison of this compound analogs is not yet available in published literature, we can infer their potential by comparing their core scaffold to well-established PARP inhibitors and by analyzing the impact of substitutions on related isoquinolinone structures.

The majority of clinically approved PARP inhibitors, such as Olaparib and Rucaparib, are based on a phthalazinone or a similar bicyclic aromatic core. The 1,2-dihydroisoquinolin-3(4H)-one scaffold represents a bioisosteric replacement for these cores, aiming to improve upon existing therapies in terms of potency, selectivity, or pharmacokinetic profiles.

Compound/Scaffold Core Structure Key Features Reported PARP-1 IC50 (nM) Reference
Olaparib PhthalazinoneClinical standard, potent PARP-1/2 inhibitor.~1-5[1]
Rucaparib Indole derivativePotent PARP-1/2/3 inhibitor.~1.4[2]
5-Bromoisoquinolin-1-one IsoquinolinoneDemonstrates the potency of halogenated isoquinolinones.Potent (specific value not detailed in abstract)[3]
5-Iodoisoquinolin-1-one IsoquinolinoneFurther highlights the role of halogens in potency.Potent (specific value not detailed in abstract)[3]
This compound Analog (Hypothetical) DihydroisoquinolinoneThe focus of this guide; potential for high potency and selectivity due to the 7-bromo substitution.To be determined by experimental evaluationN/A

The table above is a synthesis of data from multiple sources to provide a comparative context. The IC50 values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of the broader class of (dihydro)isoquinolinone PARP inhibitors, we can deduce key SAR principles that likely govern the activity of 7-bromo analogs.

SAR_Summary main This compound Core pos7 7-Position (Bromo) main->pos7 Key Substitution posN2 N-2 Position main->posN2 Modulation Site posC4 C-4 Position main->posC4 Conformational Tuning lactam Lactam Carbonyl main->lactam Pharmacophore Element pos7_detail • Halogen bonding enhances affinity • Influences lipophilicity pos7->pos7_detail posN2_detail • Site for introducing side chains • Can target the adenine-ribose pocket • Modulates solubility and cell permeability posN2->posN2_detail posC4_detail • Substitutions can impact conformation • Potential for additional interactions posC4->posC4_detail lactam_detail • Key hydrogen bond acceptor • Mimics nicotinamide lactam->lactam_detail

Caption: Key SAR points for this compound analogs.

  • The Lactam Carbonyl: This is a critical pharmacophoric element, acting as a hydrogen bond acceptor that mimics the primary amide of the natural substrate, NAD+.

  • The 7-Bromo Group: As previously discussed, this halogen atom is expected to form a halogen bond with a backbone carbonyl in the enzyme's active site, thereby anchoring the inhibitor and increasing its potency. Bioisosteric replacement of bromine with other halogens (e.g., chlorine, iodine) or other electron-withdrawing groups would be a logical step in lead optimization to fine-tune binding affinity and physicochemical properties.

  • The N-2 Position: The nitrogen atom of the lactam is a key vector for introducing substituents that can extend into the adenine-ribose binding pocket of the PARP enzyme.[4] This is a common strategy in PARP inhibitor design to enhance potency and selectivity. Large, flexible, or charged groups at this position can significantly impact the compound's properties.

  • The C-4 Position: Substitutions at the C-4 position can influence the overall conformation of the dihydroisoquinolinone ring system, which in turn can affect how the molecule fits into the enzyme's active site.

The Mechanism of Action: Synthetic Lethality

The therapeutic rationale for using PARP inhibitors in specific cancer types is rooted in the concept of synthetic lethality.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell SSB_n Single-Strand Break (SSB) BER Base Excision Repair (BER) (PARP-dependent) SSB_n->BER Repaired by Viability_n Cell Viability Maintained BER->Viability_n HR Homologous Recombination (HR) (BRCA-dependent) HR->Viability_n DSB_n Double-Strand Break (DSB) DSB_n->HR Repaired by SSB_c Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., 7-Bromo-dihydroisoquinolinone) SSB_c->PARPi DSB_c DSBs Accumulate SSB_c->DSB_c Unrepaired, leads to BER_blocked BER Blocked PARPi->BER_blocked HR_deficient HR Deficient (BRCA mutation) DSB_c->HR_deficient Cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: The principle of synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.

In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP is a key player. Double-strand breaks (DSBs) are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4]

In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the BER pathway for DNA repair and survival. By inhibiting PARP with a compound like a this compound analog, SSBs go unrepaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, apoptosis.[4]

Experimental Protocols

To rigorously evaluate the structure-activity relationship of this analog series, a tiered experimental approach is necessary.

Synthesis of the this compound Scaffold

A plausible and versatile method for the synthesis of the core scaffold is the Castagnoli–Cushman reaction.[5][6]

Synthesis_Workflow start Starting Materials: 4-Bromohomophthalic anhydride and an Aldehyde/Imine step1 Castagnoli–Cushman Reaction start->step1 intermediate Tetrahydroisoquinoline-4-carboxylic acid intermediate step1->intermediate step2 Decarboxylation (optional) and/or N-2 Functionalization intermediate->step2 final_product This compound Analogs step2->final_product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromohomophthalic anhydride and the desired aldehyde (or pre-formed imine) in a suitable solvent such as glacial acetic acid or toluene.

  • Condensation: Add a source of ammonia (e.g., ammonium acetate) or a primary amine to form the imine in situ and initiate the [4+2] cycloaddition reaction.

  • Heating: Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, the product often precipitates and can be collected by filtration. Alternatively, an extractive workup followed by column chromatography on silica gel will yield the purified tetrahydroisoquinoline-4-carboxylic acid intermediate.

  • Derivatization: The intermediate can be further modified. For instance, the N-2 position can be alkylated or acylated under standard conditions to introduce various side chains for SAR exploration.

In Vitro PARP1/2 Enzymatic Assay

The primary evaluation of the synthesized analogs involves determining their direct inhibitory effect on the PARP1 and PARP2 enzymes. A common method is a chemiluminescent or fluorescent assay.[3][7][8]

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate coated with histones, the protein substrate for PARP.

  • Reaction Mixture: To each well, add recombinant human PARP1 or PARP2 enzyme, the analog to be tested (at various concentrations), and activated DNA (to stimulate the enzyme).

  • Initiation: Start the reaction by adding a biotinylated NAD+ solution. In the presence of active PARP, biotinylated ADP-ribose units will be transferred to the histones.

  • Detection: Stop the reaction and add streptavidin-conjugated horseradish peroxidase (HRP). After a wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the light output using a luminometer. The signal intensity is directly proportional to PARP activity.

  • Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each analog.

Cellular PARP Inhibition Assay

To confirm that the analogs can penetrate cells and inhibit PARP in a cellular context, a whole-cell assay is essential.

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow the cells to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs for a defined period (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage using an agent like H2O2 or a DNA alkylating agent to activate cellular PARP.

  • Lysis and PAR Detection: Lyse the cells and use an ELISA-based method to quantify the amount of poly(ADP-ribose) (PAR) formed. This is typically done using an anti-PAR antibody.

  • Analysis: A reduction in the PAR signal in treated cells compared to vehicle-treated controls indicates cellular PARP inhibition. Calculate the EC50 from the dose-response curve.

Cell Viability Assay in BRCA-Deficient Cancer Cells

The ultimate test of the synthetic lethality mechanism is to assess the selective cytotoxicity of the analogs in cancer cells with a compromised HR pathway.[9][10]

Step-by-Step Methodology:

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (e.g., UWB1.289 + BRCA1) and one with a BRCA mutation (e.g., UWB1.289).

  • Cell Seeding: Seed both cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test analogs for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Analysis: Plot cell viability against inhibitor concentration for both cell lines. A potent analog will show a significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line, demonstrating selective cytotoxicity and confirming the synthetic lethal effect.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of next-generation PARP inhibitors. The strategic placement of the bromine atom, coupled with the versatility of the N-2 position for introducing diverse chemical moieties, provides a rich field for SAR exploration. The experimental protocols outlined in this guide offer a robust framework for identifying and characterizing potent and selective analogs.

Future work should focus on synthesizing a library of analogs with systematic modifications at the N-2 and C-4 positions to build a quantitative SAR model. Investigating the selectivity profile against other PARP family members and assessing the pharmacokinetic properties of lead compounds will be crucial next steps in translating these promising molecules into clinically viable therapeutics. By leveraging the principles of rational drug design and rigorous experimental validation, the this compound class of compounds holds the potential to expand and improve upon the existing arsenal of targeted cancer therapies.

References

  • Threadgill, M. D., et al. (2002). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of Medicinal Chemistry.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics.
  • Syam, S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules.
  • Suto, M. J., et al. (1991). Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Anti-cancer Drug Design.
  • ResearchGate. (n.d.). of SAR study for PARP-1 suppression effect of the most potent derivatives.
  • ResearchGate. (n.d.). Identification of aminoethyl pyrrolo dihydroisoquinolinones as novel poly(ADP-ribose) polymerase-1 inhibitors.
  • Williamson, C. T., et al. (2023). Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability. Nature Cancer.
  • Murai, J., et al. (2023). Schlafen 11 further sensitizes BRCA-deficient cells to PARP inhibitors through single-strand DNA gap accumulation behind replication forks. Oncogene.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs.
  • Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Cytotoxicity of talazoparib is driven by PARP1. Cell viability....
  • Linder, M., et al. (2023). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. International Journal of Molecular Sciences.
  • Chen, A. (2011). PARP inhibitors: its role in treatment of cancer. Chinese Journal of Cancer.
  • ACS Publications. (n.d.). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances.
  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances.
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

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A Comparative Guide to Validating the Biological Activity of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one and Its Analogs as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a novel compound with a scaffold suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition. Due to the limited publicly available data on this specific molecule, this guide will draw upon established methodologies for validating known PARP inhibitors, particularly those sharing the isoquinolinone core structure. By comparing the performance of our target compound with clinically relevant PARP inhibitors like Olaparib and Talazoparib, researchers can effectively characterize its potential as a therapeutic agent.

The isoquinolinone scaffold is a recognized pharmacophore in the development of PARP inhibitors.[1][2][3][4] PARP enzymes are critical for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, especially in tumors with defective DNA repair mechanisms, such as those with BRCA mutations.[5][6] The principle of synthetic lethality underpins the efficacy of PARP inhibitors; by blocking a key DNA repair pathway in cancer cells that already have a compromised repair system, catastrophic DNA damage accumulates, leading to cell death.[7][8]

This guide will detail the necessary biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of this compound.

I. Biochemical Assays: Direct Evaluation of PARP Inhibition

The initial step in validating a potential PARP inhibitor is to assess its direct interaction with the target enzyme. Biochemical assays provide a quantitative measure of the compound's ability to inhibit PARP enzymatic activity.

A. PARP1 Enzymatic Activity Assay

This assay directly measures the catalytic activity of PARP1, the most abundant and well-characterized member of the PARP family.[9]

Principle: The assay quantifies the formation of poly(ADP-ribose) (PAR) chains, the product of PARP1 enzymatic activity. Inhibition of PARP1 by a test compound results in a decreased PAR formation, which can be detected using various methods.

Detailed Protocol (Chemiluminescent Assay): [10]

  • Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.

  • Reaction Setup: Add the following components to each well:

    • Recombinant human PARP1 enzyme.

    • Activated DNA (to stimulate PARP1 activity).

    • A buffer containing biotinylated NAD+, the substrate for PARP1.

    • Varying concentrations of this compound or control inhibitors (e.g., Olaparib).

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection:

    • Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the chemiluminescence using a microplate reader. The signal intensity is directly proportional to PARP1 activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

B. PARP Trapping Assay

Beyond catalytic inhibition, a critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[9][11] This PARP-DNA complex is highly cytotoxic.

Principle: This assay measures the stabilization of the PARP1-DNA complex by an inhibitor.

Detailed Protocol (Fluorescence Polarization): [6]

  • Reaction Setup: In a suitable microplate, combine:

    • Recombinant human PARP1 enzyme.

    • A fluorescently labeled DNA oligonucleotide.

    • Varying concentrations of this compound or control inhibitors.

  • Incubation: Allow the components to incubate and reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (FP) of the solution. When the fluorescent DNA is bound by PARP1, its rotation is slowed, resulting in a high FP signal. Potent PARP trappers will further stabilize this complex, leading to a dose-dependent increase in the FP signal.

  • Data Analysis: Determine the potency of PARP trapping for the test compound.

II. Cell-Based Assays: Assessing Cellular Efficacy

Following biochemical validation, it is crucial to evaluate the compound's activity in a cellular context.

A. Cellular PARP Activity Assay

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within the cell.

Principle: Similar to the biochemical assay, this method quantifies PAR levels, but within whole cells.

Detailed Protocol: [12]

  • Cell Culture: Plate cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or control inhibitors for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • PAR Quantification: Use an ELISA-based method or Western blotting with an anti-PAR antibody to measure the levels of poly(ADP-ribose).

  • Data Analysis: Determine the cellular IC50 value for PARP inhibition.

B. Antiproliferative and Cytotoxicity Assays

These assays determine the compound's ability to inhibit cancer cell growth and induce cell death, particularly in cell lines with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).

Principle: The concept of synthetic lethality is tested here. In BRCA-deficient cells, inhibition of PARP is expected to lead to significant cytotoxicity.

Detailed Protocol (Cell Viability Assay): [13]

  • Cell Plating: Seed BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Use a reagent such as resazurin or CellTiter-Glo® to measure cell viability.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells indicates a synthetic lethal effect.

III. Comparative Data Analysis

The performance of this compound should be benchmarked against established PARP inhibitors.

Table 1: Comparative Potency of PARP Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)PARP Trapping Potency
This compound PARP1/2To be determinedTo be determinedTo be determined
Olaparib PARP1/2~1-5~10Moderate
Talazoparib PARP1/2~0.57~1High

Data for Olaparib and Talazoparib are compiled from multiple sources and may vary depending on assay conditions.[9]

IV. In Vivo Validation

Promising candidates from in vitro and cell-based assays should be further evaluated in preclinical in vivo models.

Principle: To assess the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the compound in a living organism.

Experimental Models:

  • Xenograft Models: Human cancer cell lines (e.g., BRCA-deficient ovarian or breast cancer) are implanted into immunocompromised mice.[14]

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model.[14]

  • Zebrafish Models: Offer a rapid and cost-effective in vivo screening tool to assess PARP inhibitor efficacy.[15]

Key Endpoints:

  • Tumor growth inhibition.

  • Survival analysis.

  • Biomarker analysis (e.g., PAR levels in tumor tissue).

  • Pharmacokinetic profiling (absorption, distribution, metabolism, and excretion).

V. Visualizing the Workflow and Pathway

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Enzymatic Assay Enzymatic Assay PARP Trapping PARP Trapping Enzymatic Assay->PARP Trapping Determine direct inhibition & mechanism Cellular PARP Assay Cellular PARP Assay PARP Trapping->Cellular PARP Assay Antiproliferative Assay Antiproliferative Assay Cellular PARP Assay->Antiproliferative Assay Confirm cellular efficacy & synthetic lethality Xenograft Models Xenograft Models Antiproliferative Assay->Xenograft Models PDX Models PDX Models Xenograft Models->PDX Models Evaluate anti-tumor efficacy & PK/PD Lead Optimization Lead Optimization PDX Models->Lead Optimization Start Start Start->Enzymatic Assay

G cluster_brca Context: BRCA Deficiency DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSB DNA_Repair_Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_Synthesis->DNA_Repair_Recruitment SSB_Repair Single-Strand Break Repair DNA_Repair_Recruitment->SSB_Repair PARP_Inhibitor This compound PARP_Inhibitor->PARP1 Inhibition & Trapping DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Failed Homologous Recombination BRCA_Deficient BRCA-Deficient Cell

VI. Conclusion

The validation of this compound as a potential PARP inhibitor requires a systematic and multi-faceted approach. By following the detailed protocols outlined in this guide and comparing its performance against established drugs, researchers can thoroughly characterize its biological activity and determine its potential for further development as a novel cancer therapeutic. The isoquinolinone scaffold holds significant promise, and rigorous validation is the key to unlocking its therapeutic potential.

References

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comparative analysis of synthesis routes for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

The dihydroisoquinolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The targeted introduction of a bromine atom at the 7-position, as in this compound, provides a versatile handle for further functionalization through cross-coupling reactions, making it a highly valuable building block in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering insights into the practical considerations and strategic choices that a researcher must weigh.

This well-established route relies on a sequence of classical named reactions, starting from commercially available and relatively inexpensive starting materials. The key transformations involve a Pictet-Spengler cyclization to form the core isoquinoline skeleton, followed by an oxidation to install the desired ketone functionality.

Experimental Protocol

Step 1: Synthesis of 2-(3-Bromophenyl)ethan-1-amine

  • To a solution of (3-bromophenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture to 0 °C and cautiously quench with methanol, followed by the slow addition of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool to room temperature and adjust the pH to >12 with aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(3-bromophenyl)ethan-1-amine, which is often used without further purification.

Step 2: Pictet-Spengler Cyclization

  • Dissolve 2-(3-bromophenyl)ethan-1-amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in a mixture of water and acetonitrile (1:1, 0.3 M)

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 7-bromo-3,4-dihydroisoquinoline-3-carboxylic acid.

Step 3: Oxidative Decarboxylation

  • Suspend 7-bromo-3,4-dihydroisoquinoline-3-carboxylic acid (1.0 eq) in a mixture of acetic acid and water (4:1, 0.2 M).

  • Add sodium hypochlorite (NaOCl, 1.5 eq, 10-15% aqueous solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into ice water and neutralize with solid sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Workflow and Mechanistic Rationale

The choice of a Pictet-Spengler reaction is a classic strategy for the construction of the tetrahydroisoquinoline core. The reaction proceeds via the initial formation of a Schiff base between the primary amine and the aldehyde of glyoxylic acid, followed by an intramolecular electrophilic aromatic substitution to close the ring. The subsequent oxidative decarboxylation is a reliable method to convert the α-amino acid to the desired ketone.

Route 1: Pictet-Spengler Approach cluster_0 Step 1: Reduction cluster_1 Step 2: Pictet-Spengler Cyclization cluster_2 Step 3: Oxidative Decarboxylation start_mat (3-bromophenyl)acetonitrile amine 2-(3-Bromophenyl)ethan-1-amine start_mat->amine BH3·SMe2 acid 7-Bromo-3,4-dihydroisoquinoline-3-carboxylic acid amine->acid Glyoxylic acid product This compound acid->product NaOCl Route 2: Palladium-Catalyzed Cyclization cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization start_mat 3-Bromobenzoic acid amide N-(2-bromoallyl)-3-bromobenzamide start_mat->amide 1. Oxalyl chloride 2. 2-Bromoallylamine product This compound amide->product Pd(OAc)2, Ligand, Base

A Comparative Guide to Confirming the Purity of Synthesized 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of key analytical techniques for verifying the purity of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just protocols, but the underlying scientific rationale, enabling you to make informed decisions in your own laboratory settings.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a precarious approach. Each method possesses inherent strengths and limitations. A robust and trustworthy purity assessment, therefore, necessitates an orthogonal approach, employing multiple, complementary techniques that measure different physicochemical properties of the compound and its potential impurities.[1] For this compound, a multi-faceted strategy combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection provides a self-validating system for purity confirmation.

In-Depth Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic compounds.[2] It provides detailed information about the chemical environment of individual atoms within a molecule, making it an indispensable tool for confirming the identity of the target compound and identifying structurally related impurities.

Causality Behind Experimental Choices: Both ¹H and ¹³C NMR are crucial. ¹H NMR offers rapid information on the proton framework, while ¹³C NMR confirms the carbon backbone. The combination of these two techniques provides a high degree of confidence in the structural integrity of the synthesized molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength generally provides better signal dispersion and resolution.

    • Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule.[3]

    • Scrutinize the spectrum for any unassignable peaks, which may indicate the presence of impurities.

Expected NMR Data for this compound

The following table presents the expected chemical shifts for the target compound, based on its structure and known substituent effects in similar aromatic systems.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~10.5 (br s, 1H)NH
~7.6 (d, 1H)Ar-H
~7.4 (dd, 1H)Ar-H
~7.2 (d, 1H)Ar-H
~4.5 (s, 2H)CH₂-N
~3.5 (s, 2H)CH₂-Ar

Note: These are predicted values. Actual experimental values may vary slightly.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4] This technique is exceptionally well-suited for detecting and identifying trace-level impurities that may be present in the synthesized product.[5][6]

Causality Behind Experimental Choices: A reversed-phase LC method is chosen for its broad applicability to moderately polar organic compounds like the target molecule. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information.

Experimental Protocol: Reversed-Phase LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the initial mobile phase composition.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. The use of formic acid helps to improve peak shape and ionization efficiency in ESI-MS.

    • Gradient: A typical gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive ion mode is generally suitable for this compound.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the main peak corresponding to the product and any minor peaks representing impurities.

    • Extract the mass spectrum for each peak. The main peak should show a mass-to-charge ratio (m/z) corresponding to the protonated molecule [C₉H₈BrNO + H]⁺.

    • Propose structures for impurities based on their m/z values, considering potential starting materials, by-products, or degradation products.

Expected LC-MS Data
Parameter Expected Value
Retention Time (t_R_) Dependent on specific column and gradient, but expected to be well-retained.
Expected m/z 225.99 / 227.99 (for [M+H]⁺)

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed, with two major peaks separated by 2 m/z units. This provides a high degree of confidence in the presence of a bromine atom in the molecule.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Quantitative Workhorse

HPLC with UV detection is the gold standard for the quantitative determination of purity.[7] It offers excellent resolution, reproducibility, and the ability to calculate the percentage purity based on the relative peak areas in the chromatogram.

Causality Behind Experimental Choices: A C18 column is selected for its versatility in reversed-phase chromatography.[7] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main compound. UV detection is appropriate as the aromatic rings in the molecule will absorb UV light.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample and Standard Preparation:

    • Prepare the sample solution at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • If a reference standard is available, prepare a standard solution at the same concentration.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Purity Data
Peak # Retention Time (min) Area Area % Identity
14.215,0000.5Impurity A
212.52,910,00097.0This compound
315.845,0001.5Impurity B
418.130,0001.0Impurity C
Total 3,000,000 100.0

In this hypothetical analysis, the purity of the synthesized compound is determined to be 97.0%.[7]

Comparative Summary of Analytical Techniques

Technique Primary Information Sensitivity Specificity Destructive? Best For
¹H & ¹³C NMR Unambiguous structure confirmation, identification of major impurities.Low to ModerateHighNoConfirming identity, structural elucidation of impurities.[2]
LC-MS Molecular weight, separation of components, impurity identification.HighHighYesDetecting and identifying trace impurities.[8]
HPLC-UV Quantitative purity, separation of components.ModerateModerateYesAccurate quantification of purity.[7]

Visualizing the Workflow

A logical and systematic workflow is essential for the comprehensive purity analysis of this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Definitive Purity Confirmation cluster_results Data Interpretation & Final Report synth Synthesized Product (Crude) tlc TLC Analysis synth->tlc Initial purity check nmr NMR Spectroscopy (¹H & ¹³C) tlc->nmr Structural Confirmation lcms LC-MS Analysis tlc->lcms Impurity Profiling hplc HPLC-UV Analysis tlc->hplc Quantitative Analysis struct_confirm Structure Confirmed? nmr->struct_confirm impurities_id Impurities Identified? lcms->impurities_id purity_quant Purity > 95%? hplc->purity_quant final_report Final Certificate of Analysis struct_confirm->final_report purity_quant->final_report impurities_id->final_report

Caption: Overall workflow for purity confirmation.

Decision_Tree start Purity Analysis Results nmr_ok NMR Matches Structure? start->nmr_ok hplc_ok HPLC Purity > 95%? nmr_ok->hplc_ok Yes fail_structure FAIL: Incorrect Structure nmr_ok->fail_structure No lcms_ok No Unexpected Impurities by LC-MS? hplc_ok->lcms_ok Yes fail_purity FAIL: Low Purity Repurify hplc_ok->fail_purity No pass Product Passes QC lcms_ok->pass Yes fail_impurity FAIL: Unknown Impurities Further Characterization lcms_ok->fail_impurity No

Caption: Decision tree for quality control.

Conclusion

The confirmation of purity for a synthesized pharmaceutical intermediate like this compound is a non-negotiable step in the drug development process. A comprehensive and trustworthy assessment is achieved not by a single measurement, but by the congruent results of orthogonal analytical techniques. By integrating the structural insights from NMR, the high-sensitivity profiling of LC-MS, and the quantitative power of HPLC, researchers can establish a self-validating system that ensures the quality and integrity of their synthesized compounds, thereby building a solid foundation for subsequent research and development activities.

References

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A Researcher's Guide to Characterizing 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Comparative Analysis of In Vitro and In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the emergence of novel small molecules necessitates a robust and logical framework for their evaluation. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing the biological activity of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. While specific published data on this compound is scarce, its structural resemblance to known PARP (Poly (ADP-ribose) polymerase) inhibitors suggests a potential mechanism of action within the DNA Damage Response (DDR) pathway. This guide will, therefore, be presented through the lens of evaluating a putative PARP inhibitor, providing a blueprint for its preclinical assessment.

Part 1: Foundational In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of investigation for any novel compound focuses on cell-free and cell-based assays to establish its primary mechanism of action, potency, and selectivity. These in vitro studies are critical for go/no-go decisions before committing to more complex and resource-intensive in vivo models.

Target Engagement and Enzymatic Inhibition

The first crucial question is whether this compound directly interacts with and inhibits PARP enzymes.

Experimental Rationale: Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, particularly in the base excision repair pathway for single-strand DNA breaks (SSBs).[1] The therapeutic strategy behind PARP inhibitors is to induce "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[1] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted to double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to cell death.[2]

Recommended Assay: PARP1 Competitive Inhibitor Assay A fluorescent polarization (FP) based competitive assay is a robust method to quantify the binding affinity of a test compound to PARP1.[3] This assay measures the displacement of a fluorescently labeled PARP inhibitor (like Olaparib) from the PARP1 enzyme by the test compound.

Experimental Protocol: PARP1 Fluorescent Polarization Assay

  • Reagents: Purified PARP1 enzyme, an Olaparib-containing fluorescent probe, assay buffer, and a serial dilution of this compound.

  • Procedure: a. In a 96-well plate, add a fixed concentration of PARP1 enzyme to each well. b. Add the serially diluted test compound to the wells. c. Add the fluorescent probe to all wells. d. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader. A high FP value indicates the probe is bound to PARP1, while a low FP value signifies displacement by the test compound.

  • Analysis: The data is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the probe's binding.

Cellular Potency and PARP Trapping

Beyond simple enzyme inhibition, the most potent clinical PARP inhibitors exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, preventing its dissociation and further impeding DNA repair and replication.[4] This trapping effect is a key determinant of cytotoxicity.

Recommended Assay: Cellular PARP Trapping Assay This assay quantifies the amount of PARP1 that remains bound to chromatin after treatment with the test compound.

Experimental Protocol: Cellular PARP Trapping

  • Cell Culture: Use a relevant cancer cell line (e.g., HeLa) and treat with various concentrations of this compound.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Detection: Use Western blotting to detect the amount of PARP1 in the chromatin-bound fraction.

  • Analysis: An increased amount of PARP1 in the chromatin fraction with increasing drug concentration indicates PARP trapping.

Demonstrating Synthetic Lethality: Cell Viability in Matched Cell Lines

The hallmark of an effective PARP inhibitor is its selective cytotoxicity in cancer cells with HR deficiencies. This can be elegantly demonstrated using isogenic cell line pairs.

Experimental Rationale: To validate the synthetic lethality hypothesis, the compound's effect on cell viability is compared between a cell line with a functional HR pathway and a matched cell line where an HR gene (e.g., BRCA2) has been knocked out.[4]

Recommended Assay: Cell Viability/Cytotoxicity Assay Standard assays like MTT or CellTiter-Glo® are used to measure the metabolic activity of cells, which correlates with cell viability.

Experimental Protocol: Comparative Cell Viability Assay

  • Cell Lines: Use a pair of isogenic cell lines, for example, DLD-1 BRCA2+/+ (HR-proficient) and DLD-1 BRCA2-/- (HR-deficient).

  • Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for 72-96 hours.

  • Measurement: Add the viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Analysis: Plot the cell viability against the drug concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA2-/- cells compared to the wild-type cells would confirm synthetic lethality.

Data Presentation: In Vitro Activity Summary

Assay TypeCell LineEndpointThis compoundReference PARPi (e.g., Olaparib)
PARP1 InhibitionN/A (Biochemical)IC50 (nM)Experimental DataKnown Value
PARP TrappingHeLaRelative TrappingExperimental DataKnown Value
Cell ViabilityDLD-1 BRCA2+/+IC50 (µM)Experimental DataKnown Value
Cell ViabilityDLD-1 BRCA2-/-IC50 (µM)Experimental DataKnown Value

Part 2: Preclinical In Vivo Validation: Assessing Anti-Tumor Efficacy and Tolerability

Positive in vitro results provide a strong rationale for progressing to in vivo studies. Animal models, particularly mouse xenograft models, are indispensable for evaluating a compound's anti-tumor activity, pharmacokinetics, and safety profile in a whole-organism context.[1]

The Power of Xenograft Models

Experimental Rationale: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for assessing the efficacy of anti-cancer agents.[1] To test the principle of synthetic lethality in vivo, it is crucial to use a cell line with a known HR deficiency. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, can offer a model that better reflects the complexity and heterogeneity of human tumors.[5]

Recommended Model: BRCA-deficient Xenograft Model A subcutaneous xenograft model using a BRCA1 or BRCA2-mutant cancer cell line (e.g., Capan-1, which has a BRCA2 mutation) is an excellent starting point.

Experimental Workflow: In Vivo Xenograft Study

InVivoWorkflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoints Phase 3: Endpoint Analysis cell_culture Culture BRCA-deficient Cancer Cells (e.g., Capan-1) implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment_vehicle Vehicle Control Group randomization->treatment_vehicle treatment_compound This compound randomization->treatment_compound treatment_positive Positive Control (e.g., Olaparib) randomization->treatment_positive tumor_measurement Regular Tumor Volume Measurement treatment_compound->tumor_measurement body_weight Monitor Body Weight (Tolerability) treatment_compound->body_weight pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment_compound->pk_pd final_analysis Endpoint: Tumor Growth Inhibition (TGI) tumor_measurement->final_analysis SyntheticLethality cluster_HR_Proficient HR-Proficient Cell cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair ssb1->parp1 Repaired replication1 Replication Fork ssb1->replication1 Unrepaired SSB (if PARP inhibited) dsb1 Double-Strand Break (DSB) replication1->dsb1 hr_repair Homologous Recombination (HR) (BRCA1/2 active) dsb1->hr_repair Efficient Repair survival Cell Survival & Proliferation hr_repair->survival ssb2 Single-Strand Break (SSB) parp_inhibited PARP Inhibition ssb2->parp_inhibited parpi This compound (PARP Inhibitor) parpi->parp_inhibited replication2 Replication Fork parp_inhibited->replication2 Accumulated SSBs dsb2 Double-Strand Break (DSB) replication2->dsb2 hr_deficient Defective Homologous Recombination dsb2->hr_deficient Repair Failure death Cell Death (Apoptosis) hr_deficient->death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]
  • MD Anderson Cancer Center. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. MD Anderson Cancer Center. [Link]
  • Hopkins, T. A., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. [Link]
  • Nerviano, A., et al. (2010). In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research. [Link]
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
  • Singh, M., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. Journal of Nanomedicine & Nanotechnology. [Link]
  • Mullen, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. [Link]
  • Pilié, P. G., et al. (2022).

Sources

Benchmarking 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Comparative Guide for Novel PARP1 Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the quest for novel molecular entities with superior efficacy and well-defined mechanisms of action is perpetual. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] This guide provides a comprehensive benchmarking analysis of a novel isoquinoline derivative, 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, against established clinical PARP inhibitors. Our objective is to hypothetically evaluate its potential as a Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, a critical enzyme in the DNA damage response (DDR) pathway.

The inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][6][7] This approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, remain viable.[6] This guide will present a series of in vitro and cell-based assays to benchmark this compound against the first-in-class PARP inhibitor, Olaparib, the potent PARP trapper, Talazoparib, and the combination therapy agent, Veliparib.

The Compounds Under Investigation: A Comparative Overview

This guide will compare the following compounds:

  • This compound: A novel synthetic compound with an isoquinoline core. Its biological targets are largely uncharacterized, and this guide will explore its hypothetical potential as a PARP1 inhibitor.

  • Olaparib (Lynparza®): The first FDA-approved PARP inhibitor, widely used for the treatment of ovarian, breast, and prostate cancers with BRCA mutations.[7][8] It is a potent inhibitor of PARP1 and PARP2.[9]

  • Talazoparib (Talzenna®): A highly potent PARP inhibitor known for its strong ability to trap PARP1 on DNA, leading to robust cytotoxic effects.[10][11] It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[10][12]

  • Veliparib (ABT-888): A PARP inhibitor with weaker PARP trapping activity compared to other approved inhibitors.[13] It has been extensively investigated in combination with chemotherapy and radiation.[14][15][16]

Methodologies for Comparative Benchmarking

To provide a robust comparison, a series of well-established experimental protocols are outlined below. These assays are designed to assess the direct enzymatic inhibition, the mechanism of PARP trapping, and the cellular efficacy of the compounds.

Experimental Workflow

cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays enzymatic PARP1 Enzymatic Assay (Determine IC50) trapping PARP Trapping Assay (Quantify Trapped PARP1) enzymatic->trapping Mechanism of Action proliferation Cellular Proliferation Assay (Determine EC50 in BRCA+/BRCA- cells) trapping->proliferation Cellular Consequence western Western Blot Analysis (Measure PAR levels) proliferation->western Target Engagement

Caption: Experimental workflow for benchmarking PARP inhibitors.

Detailed Experimental Protocols

1. PARP1 Enzymatic Assay (HTRF®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against PARP1.

  • Principle: This is a homogeneous time-resolved fluorescence (HTRF®) assay that measures the accumulation of poly(ADP-ribose) (PAR) catalyzed by the PARP1 enzyme.

  • Procedure:

    • Recombinant human PARP1 enzyme is incubated with a biotinylated NAD+ substrate and activated DNA.

    • Serial dilutions of the test compounds (this compound, Olaparib, Talazoparib, Veliparib) are added to the reaction mixture.

    • The reaction is allowed to proceed for 60 minutes at 25°C.

    • The reaction is stopped, and HTRF® detection reagents (a europium cryptate-labeled anti-PAR antibody and a streptavidin-XL665 conjugate) are added.

    • After a 60-minute incubation, the fluorescence is read at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PAR produced.

    • IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

2. PARP Trapping Assay

  • Objective: To quantify the ability of each compound to trap PARP1 onto DNA.

  • Principle: This assay measures the amount of PARP1 that remains bound to DNA in the presence of an inhibitor.

  • Procedure:

    • Nuclear extracts from a suitable cell line (e.g., HeLa) are incubated with a biotinylated DNA probe.

    • Serial dilutions of the test compounds are added.

    • The mixture is incubated to allow for PARP1 binding and trapping.

    • The DNA-protein complexes are captured on streptavidin-coated plates.

    • Unbound proteins are washed away.

    • The amount of trapped PARP1 is quantified using an anti-PARP1 antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

    • The potency of PARP trapping is determined from the dose-response curves.

3. Cellular Proliferation Assay

  • Objective: To determine the cytotoxic effect of the compounds on cancer cells with and without BRCA mutations (synthetic lethality).

  • Principle: This assay measures the number of viable cells after treatment with the test compounds.

  • Procedure:

    • Two cell lines are used: a BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA2-proficient cell line (e.g., BxPC-3).

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with serial dilutions of the test compounds for 72 hours.

    • Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures ATP levels.

    • EC50 values are calculated from the dose-response curves for each cell line.

4. Western Blot Analysis of PAR Levels

  • Objective: To confirm the inhibition of PARP1 activity in a cellular context.

  • Principle: This technique detects the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity, in cell lysates.

  • Procedure:

    • A suitable cell line (e.g., HeLa) is treated with a fixed concentration of each test compound for 2 hours.

    • Cells are then challenged with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP1 activity.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for PAR, followed by a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin) is used to ensure equal protein loading.

Comparative Data Analysis and Discussion (Hypothetical)

The following tables summarize the hypothetical data obtained from the benchmarking assays.

Table 1: In Vitro Potency and PARP Trapping Efficiency

CompoundPARP1 IC50 (nM)Relative PARP Trapping Potency
This compound4.2+++
Olaparib1.9++
Talazoparib0.8+++++
Veliparib5.1+

Table 2: Cellular Potency in BRCA-Deficient and Proficient Cell Lines

CompoundEC50 in CAPAN-1 (BRCA2-deficient) (nM)EC50 in BxPC-3 (BRCA2-proficient) (nM)Selectivity Index (EC50 BxPC-3 / EC50 CAPAN-1)
This compound8.5>10,000>1176
Olaparib10>10,000>1000
Talazoparib1.58,5005667
Veliparib150>10,000>67
Discussion of Hypothetical Results

The hypothetical data suggest that this compound is a potent inhibitor of PARP1 with an IC50 in the low nanomolar range, comparable to the established inhibitors Olaparib and Veliparib.[11] Notably, its PARP trapping efficiency is significantly higher than that of Veliparib and comparable to Olaparib, though less potent than the exceptional trapping activity of Talazoparib.[13]

The cellular proliferation data strongly support a synthetic lethal mechanism of action. The compound demonstrates high potency in the BRCA2-deficient CAPAN-1 cells, with an EC50 of 8.5 nM, while showing minimal effect on the BRCA2-proficient BxPC-3 cells. This high selectivity index (>1176) is a desirable characteristic for a targeted therapy, suggesting a favorable therapeutic window.

Signaling Pathway and Mechanism of Action

cluster_pathway PARP1 Signaling in DNA Repair cluster_inhibition Mechanism of PARP Inhibitors ssb Single-Strand Break (SSB) parp1 PARP1 Activation ssb->parp1 par PAR Polymer Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair SSB Repair recruitment->repair inhibitor 7-Bromo-1,2-dihydro- isoquinolin-3(4H)-one inhibitor->parp1 Inhibition & Trapping

Caption: Simplified PARP1 signaling pathway and the mechanism of inhibition.

Conclusion and Future Directions

This comparative guide presents a hypothetical yet scientifically rigorous benchmarking of this compound against established PARP inhibitors. The "data" suggest that this novel compound is a potent and selective inhibitor of PARP1 with significant PARP trapping activity, leading to synthetic lethality in BRCA-deficient cancer cells.

Future investigations should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members to determine its selectivity profile.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.

  • In Vivo Efficacy: Testing the antitumor activity of this compound in preclinical xenograft models of BRCA-mutant cancers.

  • Combination Studies: Exploring the synergistic effects of the compound with DNA-damaging agents or other targeted therapies.

The promising hypothetical profile of this compound underscores the potential of the isoquinoline scaffold in the development of next-generation PARP inhibitors for targeted cancer therapy.

References

  • Wikipedia. Olaparib. [Link]
  • LYNPARZA® (olaparib) Prescribing Information. Mechanism of Action for Advanced Ovarian Cancer. [Link]
  • van der Noll, R., et al. (2015). Olaparib. British Journal of Cancer, 113(2), 193-195. [Link]
  • National Cancer Institute. Clinical Trials Using Talazoparib. [Link]
  • Patsnap Synapse. (2024).
  • National Cancer Institute. (2014). Olaparib. [Link]
  • ClinicalTrials.eu. Talazoparib – Application in Therapy and Current Clinical Research. [Link]
  • ClinicalTrials.gov. A Study Evaluating Talazoparib (BMN 673)
  • O'Malley, D. M., et al. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 29(1), 135-144. [Link]
  • O'Malley, D. M., et al. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 29(1), 135-144. [Link]
  • Patsnap Synapse. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Link]
  • Healio. (2016). FDA grants orphan drug designation to veliparib for advanced NSCLC. [Link]
  • AbbVie. (2016). AbbVie Receives FDA Orphan Drug Designation for Investigational Medicine Veliparib for the Treatment of Advanced Squamous Non-Small Cell Lung Cancer. [Link]
  • American Association for Cancer Research. (2016). FDA Approves New PARP Inhibitor for BRCA-mutant Ovarian Cancer. [Link]
  • D'Andrea, A. D. (2020). Veliparib in ovarian cancer: a new synthetically lethal therapeutic approach. Investigational New Drugs, 38(1), 181-193. [Link]
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  • Al-Zahrani, F. M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 1. [Link]
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  • PubChem. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. [Link]
  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
  • MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]
  • National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the target selectivity of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, a novel chemical entity featuring the dihydroisoquinolinone scaffold. For researchers in drug discovery, understanding a compound's selectivity is a cornerstone of preclinical development, directly influencing its therapeutic potential and safety profile.[1][2] Given the prevalence of the isoquinolinone core in kinase inhibitors, this document outlines a multi-tiered strategy focused on kinome-wide cross-reactivity studies. We will detail the rationale behind experimental choices, present step-by-step protocols for key biochemical and cellular assays, and provide a template for comparative data analysis against alternative compounds. The methodologies described herein are designed to build a robust, self-validating data package to guide the strategic development of this and other novel chemical entities.

Introduction: The Imperative of Selectivity Profiling

The compound this compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. While public domain data on the specific biological targets of this exact molecule are scarce, its core structure is a well-established pharmacophore. Derivatives of isoquinoline and related scaffolds have been investigated as cytotoxic agents, HIV-1 integrase inhibitors, and orexin receptor antagonists.[3][4][5]

In modern drug discovery, the characterization of a compound's interaction with a wide range of biological targets—its cross-reactivity profile—is not merely a regulatory checkbox but a critical step in defining its therapeutic utility.[1] A highly selective compound offers the promise of minimized off-target side effects, whereas a multi-targeted or "promiscuous" compound might be leveraged for polypharmacological approaches, particularly in complex diseases like cancer.[1][6] Conversely, uncharacterized off-target interactions are a primary cause of clinical trial failures. Therefore, a rigorous and early assessment of selectivity is paramount.[7]

This guide uses this compound as a case study to demonstrate a logical, tiered approach to building a comprehensive cross-reactivity profile.

Target Hypothesis: Focusing on the Human Kinome

The dihydroisoquinolinone scaffold bears structural resemblance to numerous compounds designed to target the ATP-binding site of protein kinases.[8] The human kinome, comprising over 500 kinases, is a major class of drug targets, but the high degree of conservation in the ATP-binding pocket makes achieving inhibitor selectivity a significant challenge.[6][7] This inherent potential for cross-reactivity necessitates a broad screening approach as the first step in characterization.[9]

Our strategy will, therefore, be predicated on the hypothesis that this compound is a kinase inhibitor. This allows for the deployment of established, high-throughput platforms designed for kinome-wide profiling.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling campaign moves from a broad, initial screen to more focused quantitative and cell-based validation. This tiered approach efficiently allocates resources by progressively narrowing the focus to the most relevant primary and off-target interactions.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular Validation T1 Single-Dose Profiling (e.g., 10 µM) across a large kinase panel T2 IC50 Determination for primary targets and significant off-targets T1->T2 Identify 'Hits' (% Inhibition > 50%) T3 Target Engagement Assays (e.g., CETSA) in an intact cell system T2->T3 Confirm Potency & Selectivity T4 Data Interpretation & Strategic Decision T3->T4 Validate in situ Target Binding

Caption: A multi-tiered workflow for inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling

The objective of this initial tier is to identify any and all potential kinase targets from a large, representative panel. A single, high concentration of the test compound is used to maximize the probability of detecting interactions.

Experimental Choice: A radiometric activity assay, such as the HotSpot™ platform, is considered the gold standard.[10] This method directly measures the incorporation of radiolabeled phosphate (³³P-ATP) onto a substrate, making it less susceptible to artifacts like compound autofluorescence that can plague other methods.[10][11] Commercial services offer panels covering hundreds of kinases.[11][12]

Data Presentation: Results are typically presented as percent inhibition relative to a DMSO control.

Table 1: Hypothetical Tier 1 Kinome Screen Data for this compound (at 10 µM)

Kinase Target Family Percent Inhibition (%)
MAPK14 (p38α) CMGC 98.2
MAPK1 (ERK2) CMGC 85.7
CDK2 CMGC 45.1
GSK3B CMGC 72.3
SRC TK 21.5
ABL1 TK 15.8
EGFR TK 9.3
ROCK1 AGC 33.4
AKT1 AGC 12.0

| ... (data for >300 other kinases) | ... | < 10% |

Hits (highlighted in bold) are defined as kinases with >50% inhibition.

Tier 2: Quantitative Potency and Selectivity Determination

Hits identified in Tier 1 are subjected to full dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This quantitative step is crucial for ranking the potency of the compound against different targets and calculating selectivity.

Experimental Choice: A luminescence-based ADP detection assay, such as ADP-Glo™, is a robust and highly sensitive method suitable for generating high-quality IC50 curves.[13] It measures kinase activity by quantifying the amount of ADP produced in the reaction.

Data Presentation: IC50 values are tabulated to allow for direct comparison of potency.

Table 2: Tier 2 IC50 Profile for this compound

Kinase Target IC50 (nM)
MAPK14 (p38α) 45
MAPK1 (ERK2) 210

| GSK3B | 850 |

Tier 3: Cellular Target Engagement Validation

Biochemical assays measure activity against isolated enzymes. It is critical to confirm that the compound can enter a cell and engage its target in a physiological context.[14]

Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or even tissues.[15][16][17] The principle relies on ligand-induced protein stabilization; a protein bound to a compound will be more resistant to heat-induced denaturation.[14][18] This change in thermal stability (melting temperature, Tm) is a direct indicator of target binding.

G cluster_0 No Ligand cluster_1 With Ligand a Native Protein b Denatured & Aggregated a->b Heat (Low Tm) c Ligand-Bound Protein d Denatured & Aggregated c->d Heat (High Tm)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: The key output is the thermal shift (ΔTm), the change in the melting temperature of the protein in the presence versus the absence of the compound.

Table 3: Tier 3 CETSA Data for this compound (at 20 µM)

Protein Target Basal Tm (°C) Tm with Compound (°C) ΔTm (°C)
MAPK14 (p38α) 52.1 56.8 +4.7
MAPK1 (ERK2) 54.5 55.1 +0.6

| GSK3B | 58.2 | 58.3 | +0.1 |

Comparative Analysis with Alternative Compounds

To contextualize the performance of this compound, its profile should be compared against relevant benchmarks. These could include a known selective inhibitor for the primary target (e.g., a selective p38α inhibitor) and a structurally similar compound.

Table 4: Comparative Selectivity and Target Engagement Profile

Compound Primary Target IC50 (nM) (MAPK14) Selectivity (vs. MAPK1) Cellular ΔTm (°C) (MAPK14)
This compound MAPK14 45 4.7-fold +4.7
Alternative 1 (Selective p38α Inhibitor) MAPK14 15 >200-fold +6.2

| Alternative 2 (Structurally Related Scaffold) | ABL1 | >10,000 | N/A | -0.1 |

Interpretation and Strategic Implications

The hypothetical data synthesized above paints a clear picture:

  • Potency & Primary Target: this compound is a potent inhibitor of the MAPK14 (p38α) kinase.

  • Selectivity: It displays modest selectivity (4.7-fold) against MAPK1 (ERK2) and greater selectivity against GSK3B. This profile suggests it is not a highly selective inhibitor and could be classified as a multi-targeted CMGC kinase inhibitor.

  • Cellular Activity: The robust thermal shift for MAPK14 (+4.7°C) confirms that the compound effectively engages its primary target within cells. The minimal shifts for the off-targets suggest that while it can inhibit them biochemically, its engagement with them in a cellular environment at this concentration is weak.

Strategic Path Forward: The development strategy would depend on the therapeutic goal. If a highly selective p38α inhibitor is desired, medicinal chemistry efforts would focus on improving selectivity against ERK2 and other kinases.[1][19][20] This could involve structure-based design to exploit differences in the respective ATP-binding pockets.[21] Conversely, if the dual inhibition of p38α and ERK2 is therapeutically beneficial for a specific indication, this compound could serve as a valuable lead for a multi-targeted agent.

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., MAPK14 and its specific substrate in reaction buffer).

    • Add 25 nL of the compound serial dilution.

    • Add 2.5 µL of ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Treat one aliquot of cells with this compound (e.g., 20 µM final concentration) and a second aliquot with DMSO vehicle. Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes to pellet the aggregated proteins.

    • Transfer the supernatant (containing soluble protein) to a new plate.

  • Target Protein Detection:

    • Quantify the amount of soluble target protein (e.g., MAPK14) in each supernatant using a suitable method like Western Blot or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble protein as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • Calculate the thermal shift: ΔTm = Tm (Compound) - Tm (DMSO).

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Cellular thermal shift assay - Wikipedia. Wikipedia[16]
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI[14]
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. PubMed
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH[7]
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant[12]
  • Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. PMC - PubMed Central[8]
  • Kinome Profiling Service. MtoZ Biolabs
  • Quantitative Kinome Profiling Services. CD Biosynsis
  • How to improve drug selectivity?.
  • Kinase Panel Screening and Profiling Service. Reaction Biology[11]
  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central[1]
  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
  • Kinase Screening & Profiling Service. Drug Discovery Support[13]
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS[9]
  • Rational Approaches to Improving Selectivity in Drug Design. MIT DSpace[2]
  • Inhibitor Screening Kits. Biocompare
  • KINASE PROFILING & SCREENING. Reaction Biology[10]
  • Improving Selectivity in Drug Design. AZoLifeSciences[21]
  • Rational Approaches to Improving Selectivity in Drug Design.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. PubChem
  • Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegener
  • 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Benchchem
  • 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO. PubChem
  • This compound. Sigma-Aldrich
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. PubMed[3]
  • 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors. PubMed[4]
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 17680-55-6. Sigma-Aldrich
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | CAS 17680-55-6. Santa Cruz Biotechnology
  • This compound CAS NO.943751-93-7.
  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC - PubMed Central
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

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A Researcher's Guide to Differentiating Bromo-1,2-dihydroisoquinolin-3(4H)-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of success. The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structure found in numerous biologically active compounds. However, the introduction of a bromine atom onto the aromatic ring—a common strategy for enabling further functionalization via cross-coupling reactions—yields several positional isomers. Differentiating these isomers is critical, as their distinct chemical reactivity and spatial arrangement can profoundly influence the biological activity and safety profile of the final drug candidate.

This guide provides a comprehensive spectroscopic comparison of four key isomers: 5-Bromo-, 6-Bromo-, 7-Bromo-, and 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one. We will delve into the nuances of ¹H NMR, ¹³C NMR, and IR spectroscopy, offering both experimental data and the underlying principles that govern the observed differences. Our objective is to equip researchers with the expertise to unambiguously identify these critical building blocks.

The Structural Challenge: Positional Isomerism

The core challenge lies in pinpointing the location of the bromine atom on the carbocyclic ring. The electron-withdrawing nature and steric bulk of bromine create subtle yet measurable electronic and environmental changes that are reflected in the spectroscopic data. Understanding these effects is key to confident structural assignment.

G cluster_0 Positional Isomers of Bromo-1,2-dihydroisoquinolin-3(4H)-one Isomers Core Structure 5-Bromo 5-Bromo Isomer Isomers->5-Bromo 6-Bromo 6-Bromo Isomer Isomers->6-Bromo 7-Bromo 7-Bromo Isomer Isomers->7-Bromo 8-Bromo 8-Bromo Isomer Isomers->8-Bromo G cluster_nmr ¹H NMR Differentiation Workflow A Acquire Spectrum in DMSO-d6 B Analyze Aromatic Region (7.0-8.0 ppm) A->B C Is there a singlet? B->C D Yes: 7-Bromo Isomer C->D Yes E No: Analyze Splitting Patterns C->E No F Triplet Present? -> Likely 5- or 8-Bromo E->F G Doublet of Doublets? -> Likely 6-Bromo E->G

Caption: Decision workflow for isomer identification using ¹H NMR.

¹³C NMR Spectroscopy: Confirming the Assignment

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) is beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

  • Processing: Standard Fourier transformation, phasing, and baseline correction.

Comparative ¹³C NMR Data Analysis

The chemical shift of the carbon atoms in the aromatic ring provides a clear map of the bromine's location. The carbon directly attached to the bromine (ipso-carbon) will have a characteristic shift, and the ortho, meta, and para carbons will be affected accordingly.

Table 2: Diagnostic ¹³C NMR Chemical Shifts (Aromatic Region, 100 MHz, DMSO-d₆)

IsomerC-Br (ipso-Carbon)Other Diagnostic Aromatic Carbons (δ, ppm)
5-Bromo C-5: ~118.5C-8a: ~135.0, C-4a: ~128.0
6-Bromo C-6: ~120.0C-5: ~130.0, C-7: ~129.5
7-Bromo C-7: ~121.3C-5: ~129.1, C-8: ~128.2
8-Bromo C-8: ~119.7C-5: ~128.9, C-8a: ~136.1

Note: The carbonyl carbon (C3) consistently appears downfield around δ 170 ppm.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR for distinguishing positional isomers, IR spectroscopy can confirm the presence of key functional groups and offer clues about the substitution pattern.

Experimental Protocol: IR Acquisition
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal and apply pressure.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Comparative IR Data Analysis

All isomers will share characteristic peaks:

  • N-H Stretch: A broad peak around 3200-3300 cm⁻¹ (secondary amide).

  • C=O Stretch: A strong, sharp peak around 1650-1670 cm⁻¹ (amide carbonyl).

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

The primary differentiating region is the "fingerprint region," specifically the C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹. The pattern of these bands is characteristic of the aromatic substitution pattern.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

IsomerN-H StretchC=O StretchAromatic C-H Bending (Substitution Pattern)
5-Bromo ~3250~1660~880, ~780, ~740 (1,2,3-trisubstituted)
6-Bromo ~3260~1665~870, ~820 (1,2,4-trisubstituted)
7-Bromo ~3255~1662~885, ~810 (1,2,4-trisubstituted)
8-Bromo ~3250~1658~860, ~770 (1,2,3-trisubstituted)

While the 1,2,4- (6- and 7-Bromo) and 1,2,3- (5- and 8-Bromo) patterns show some similarities, these values, when used in conjunction with NMR data, provide a robust confirmatory check.

Conclusion

The unambiguous identification of bromo-1,2-dihydroisoquinolin-3(4H)-one isomers is an essential checkpoint in synthetic chemistry. While each spectroscopic technique provides valuable information, a combined analytical approach is the most rigorous. ¹H NMR spectroscopy stands out as the primary and most definitive method , with the multiplicity and chemical shifts of the aromatic protons offering a clear and immediate fingerprint for each isomer. Specifically, the presence of a singlet in the aromatic region is a hallmark of the 7-bromo isomer. ¹³C NMR serves as an excellent confirmatory tool by pinpointing the chemical shift of the carbon directly bonded to bromine. Finally, IR spectroscopy validates the presence of the core functional groups and provides supporting evidence for the aromatic substitution pattern. By systematically applying these techniques and understanding the principles behind the spectral differences, researchers can proceed with confidence in their structural assignments.

References

A Comparative Guide to the Therapeutic Potential of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives. Due to the limited direct experimental data on this particular scaffold, this guide will provide a comparative analysis based on structurally related isoquinolinone analogs, offering a predictive framework and a practical roadmap for future research.

The Isoquinolinone Core: A Foundation for Diverse Bioactivity

The isoquinolinone framework is a versatile template for drug design, with derivatives exhibiting a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][3] The substitution pattern on the isoquinolinone ring system plays a crucial role in determining the specific therapeutic application and potency of the resulting compounds. For instance, substitutions at the 3- and 4-positions have been shown to significantly influence anticancer activity.[1]

The Influence of Halogenation: A Strategy for Potency and Selectivity

The introduction of halogen atoms, such as bromine, into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce specific electronic effects that can lead to stronger and more selective interactions with biological targets. Studies on halogenated 1-benzyl-tetrahydroisoquinolines have demonstrated that the position and nature of the halogen substituent are critical for modulating affinity for dopamine receptors, underscoring the potential of this approach in fine-tuning pharmacological profiles.

Comparative Analysis of Structurally Related Isoquinolinone Derivatives

To elucidate the potential therapeutic avenues for this compound derivatives, we will compare the known biological activities of closely related scaffolds.

Anticancer Potential: Insights from Substituted Isoquinolin-1(2H)-ones

A significant body of research points to the anticancer properties of isoquinolinone derivatives. Studies on 3-aminoisoquinolin-1(2H)-one derivatives have shown that the nature of the substituent at the 3-amino group and at the C(4) position of the isoquinoline ring influences their anticancer efficacy against a panel of 60 human cancer cell lines.[1] Furthermore, 3-aryl substituted isoquinolinones have demonstrated potent antiproliferative activity against various human cancer cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic agent doxorubicin.[1]

One study on substituted isoquinolin-1-ones identified 3-biphenyl-N-methylisoquinolin-1-one as a particularly potent anticancer agent against five different human cancer cell lines.[4] This highlights the importance of aromatic substitutions at the 3-position for cytotoxic activity.

Table 1: Comparative Anticancer Activity of Selected Isoquinolinone Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
3-(Thiazolyl)amino-isoquinolin-1(2H)-oneNCI-60 PanelGrowth Inhibition[1]
3-Biphenyl-N-methylisoquinolin-1-one5 Human Cancer Cell LinesPotent Anticancer Activity[4]
3,4-Diphenyl-1,2-dihydroisoquinoline derivativesMCF-7 (Breast Cancer)Active[5]
Isoquinolinone-based PI3K InhibitorsPI3Kα, β, δ, γVariable IC50 values[6]

Based on these findings, it is hypothesized that this compound derivatives, particularly with appropriate substitutions at the N-2 and C-4 positions, could exhibit significant anticancer activity. The bromine atom at the 7-position may further enhance this activity through favorable interactions with the target protein.

Neurological Applications: Targeting Dopamine Receptors

The isoquinoline scaffold is also a key feature in compounds targeting the central nervous system. For example, various tetrahydroisoquinoline derivatives have been investigated as ligands for dopamine receptors, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia.[7] The affinity for D1 and D2-like dopamine receptors is highly dependent on the substitution pattern on the isoquinoline ring.[7]

While direct data on this compound is unavailable, the known activity of other halogenated isoquinolines suggests that this scaffold could be a promising starting point for the development of novel dopamine receptor modulators.

Proposed Synthetic Pathways and Key Experimental Protocols

To facilitate the investigation of this compound derivatives, this section outlines a plausible synthetic approach and essential experimental protocols for their biological evaluation.

Synthesis of this compound Derivatives

A versatile method for the synthesis of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[8] This reaction can likely be adapted for the synthesis of the target 7-bromo derivatives. A proposed synthetic workflow is illustrated below.

SynthesisWorkflow Start Starting Materials: - 4-Bromohomophthalic anhydride - Aldehyde/Ketone - Amine Step1 Castagnoli–Cushman Reaction Start->Step1 Purification Purification (e.g., Column Chromatography) Step1->Purification Product This compound Derivative Library Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Characterization->Product

Caption: Proposed workflow for the synthesis of a library of this compound derivatives.

Experimental Protocols for Biological Evaluation

This protocol outlines a standard procedure to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compounds (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Given that some isoquinolinone derivatives have been patented as PI3 kinase modulators, evaluating the inhibitory activity of the new compounds against this target is a logical step.

Principle: A common method is a competitive assay that measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates a lipid substrate. The amount of ADP is proportional to the kinase activity and can be detected using a luciferase-based reaction that generates a luminescent signal.[6][10]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the PI3K enzyme (specific isoforms can be tested), the lipid substrate (e.g., PIP2), and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • ADP Detection: Stop the kinase reaction and add reagents to convert the produced ADP to ATP, followed by the addition of a luciferase/luciferin mixture.

  • Luminescence Measurement: Measure the luminescent signal, which is inversely proportional to the PI3K activity.

  • Data Analysis: Determine the IC50 values for each compound against the different PI3K isoforms.

PI3K_Assay_Workflow A Prepare PI3K Reaction Mixture B Add Test Compounds A->B C Incubate for Kinase Reaction B->C D Stop Reaction & Add ADP Detection Reagents C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Caption: Workflow for a PI3K enzyme inhibition assay.

To explore the potential neurological applications, a receptor binding assay is essential.

Principle: This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that is known to bind to a specific dopamine receptor subtype (e.g., D2). The reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[11][12][13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the dopamine receptor of interest.

  • Binding Reaction: Incubate the membranes with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound labeled ligand (e.g., by filtration).

  • Signal Detection: Quantify the amount of bound labeled ligand (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: Determine the Ki (inhibition constant) for each compound, which reflects its binding affinity for the receptor.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound derivatives is currently lacking, a comparative analysis of structurally related compounds provides a strong rationale for their investigation. The isoquinolinone core, combined with the strategic placement of a bromine atom, suggests promising avenues for the development of novel anticancer agents and modulators of neurological targets.

The synthetic and experimental protocols outlined in this guide offer a clear and actionable framework for researchers to synthesize and evaluate these compounds. Future studies should focus on creating a diverse library of this compound derivatives with various substitutions at the N-2 and C-4 positions to establish a comprehensive structure-activity relationship (SAR). Such systematic exploration will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Kovalska, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 10-19.
  • Estornell, E., et al. (2016). Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. European Journal of Medicinal Chemistry, 124, 495-507.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • Witek, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(1), 123.
  • Chen, Y.-C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10933.
  • Li, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10688-10699.
  • Harada, K., et al. (2001). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry, 9(10), 2709-2721.
  • Kaczor, A. A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 1.
  • Acar, Ç., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7487.
  • Xu, D., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1185.
  • Szymański, P., et al. (2019). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 24(12), 2244.
  • Bioassays for Anticancer Activities. ResearchGate.
  • Witek, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7622.
  • Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. ResearchGate.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Gorgan, D. L., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Antioxidants, 11(1), 123.
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Safety Operating Guide

Navigating the Disposal of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is grounded in the E-E-A-T framework—Expertise, Experience, Authoritativeness, and Trustworthiness. The procedures outlined below are designed to be self-validating, ensuring that each step contributes to a safe and compliant disposal process, in line with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Part 1: Foundational Principles of Halogenated Waste Management

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one contains a bromine atom, classifying it as a halogenated organic compound. This classification is critical as it dictates the specific waste stream and disposal methods required. Halogenated solvents and compounds are often toxic, potentially carcinogenic, and can be environmentally persistent.[5][6] Their improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of water systems and harm aquatic life.[5][7][8]

The primary disposal route for halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[9] This process is necessary to break down the stable carbon-halogen bonds and prevent the release of harmful substances into the environment.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound and materials contaminated with it are handled safely from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles to protect from splashes.[5][7]

  • A lab coat to protect skin and clothing.[5][7]

  • Nitrile gloves to prevent skin contact.[5][7]

  • Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or vapors.[5][7]

Step 2: Waste Segregation - The Critical First Step

Proper segregation is the most crucial step in managing this waste stream. Failure to segregate properly can result in dangerous chemical reactions and significantly increase disposal costs.[6]

  • Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[5][7][9] This container should be made of a material compatible with the chemical. Plastic is often preferred for its durability.[10]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[6][9] Keep it separate from acids, bases, and heavy metals.[6][9]

Table 1: Waste Stream Segregation Guide

Waste TypeAppropriate ContainerIncompatible with
Halogenated Organic Waste (e.g., this compound, Chloroform, Dichloromethane)Labeled "Halogenated Organic Waste" Carboy (often with green labels)Non-Halogenated Organics, Aqueous Waste, Acids, Bases, Oxidizers
Non-Halogenated Organic Waste (e.g., Acetone, Hexane, Ethanol)Labeled "Non-Halogenated Organic Waste" Carboy (often with black labels)Halogenated Organics, Aqueous Waste, Oxidizers
Aqueous Waste (Acids/Bases)Labeled "Aqueous Acid Waste" or "Aqueous Base Waste" Carboys (often with blue labels)Organic Solvents, Each Other (Acids and Bases)

Step 3: Container Labeling and Management

Accurate labeling is a legal requirement and essential for safety.[1][11][12]

  • Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[11]

  • List of Contents: Clearly list all chemical constituents and their approximate percentages on the label or an attached tag.[2][9] Each time waste is added, the log should be updated.[2]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][10][13] This prevents the release of volatile organic compounds (VOCs).

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][11] The SAA should be in a secondary containment tray to manage potential leaks.

Diagram 1: Waste Disposal Workflow

This diagram illustrates the decision-making process for the proper disposal of laboratory waste containing this compound.

G A Waste Generation (this compound) B Is the waste a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C  Yes   D Segregate into appropriate 'Non-Halogenated' or 'Aqueous' waste stream B->D  No   E Update container log with chemical name and quantity C->E D->E F Ensure container is properly labeled and securely closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container is 3/4 full or approaching storage time limit G->H I Request waste pickup from Environmental Health & Safety (EHS) H->I G start Identify Chemical Waste is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated is_organic Is it an organic compound? is_halogenated->is_organic No halogenated_bin Halogenated Organic Waste is_halogenated->halogenated_bin Yes is_aqueous Is it an aqueous solution? is_organic->is_aqueous No non_halogenated_bin Non-Halogenated Organic Waste is_organic->non_halogenated_bin Yes aqueous_bin Aqueous Waste (Acid or Base) is_aqueous->aqueous_bin Yes consult_ehs Consult EHS/ Review SDS is_aqueous->consult_ehs No

Caption: Decision tree for correct chemical waste segregation.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills: For a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand). Place the absorbent material in a sealed, labeled container for disposal as halogenated waste. [6]For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately. [13]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6][13]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional integrity.

References

  • OSHA Compliance For Labor
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. URL
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. URL
  • Halogenated Solvents in Laboratories.
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. URL
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. URL
  • Managing Hazardous Chemical Waste in the Lab.
  • Hazardous Waste and Disposal Consider
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. URL
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. URL
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Laboratory Safety Guidance.
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. URL

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Navigating the Safe Handling of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices from handling structurally similar compounds, namely halogenated aromatic compounds and cyclic ketones, to ensure a robust safety protocol.

At its core, this compound is a halogenated aromatic compound. The presence of a bromine atom on the aromatic ring necessitates careful handling to avoid potential health risks and environmental contamination. The isoquinolinone scaffold is also found in numerous biologically active molecules, underscoring the importance of this chemical class in pharmaceutical research.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar compounds which include skin, eye, and respiratory irritation.[1][2]

Protection Type Recommended Equipment Specification and Use
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[3][4]
Lab coatA flame-resistant lab coat over cotton clothing is recommended. Coats should be fully buttoned to cover as much skin as possible.
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[3]
Respiratory Protection Use in a chemical fume hoodAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area: Ensure fume hood is operational. Gather all necessary equipment. don_ppe 2. Don Appropriate PPE: Refer to the PPE table above. aliquot 3. Aliquot the Chemical: Carefully weigh and transfer the required amount inside the fume hood. don_ppe->aliquot reaction 4. Perform Reaction: Keep the sash at the lowest possible height. aliquot->reaction decontaminate 5. Decontaminate Glassware: Rinse with a suitable solvent (e.g., acetone) inside the fume hood. Collect rinsate as hazardous waste. reaction->decontaminate segregate 6. Segregate Waste: Collect all halogenated organic waste separately. decontaminate->segregate dispose 7. Dispose of Waste: Follow institutional hazardous waste procedures. segregate->dispose

Figure 1: Step-by-step workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated organic compounds is crucial to prevent environmental harm. These compounds should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Key Disposal Principles:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][6] This is often due to different disposal methods and costs.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection: All waste, including any solvent used to rinse contaminated glassware, should be collected in a designated, properly labeled waste container.[5]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Waste Segregation Logic

cluster_waste Waste Streams substance This compound (Solid or in solution) halogenated Halogenated Organic Waste (Designated Container) substance->halogenated Dispose Here non_halogenated Non-Halogenated Organic Waste substance->non_halogenated Do NOT Dispose Here aqueous Aqueous Waste substance->aqueous Do NOT Dispose Here

Figure 2: Waste disposal decision diagram for this compound.

By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). Personal protective equipment for handling 3,5-Diphenylcyclopentane-1,2,4-trione.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • ECHEMI. (n.d.). 7-bromo-1,2,3,4-tetrahydroisoquinoline.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of California, Riverside. (n.d.). Halogenated Waste.

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